molecular formula C7H13NO B8253405 3-Quinuclidinol CAS No. 3684-26-2

3-Quinuclidinol

Cat. No.: B8253405
CAS No.: 3684-26-2
M. Wt: 127.18 g/mol
InChI Key: IVLICPVPXWEGCA-UHFFFAOYSA-N
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Description

3-quinuclidinol is quinuclidine in which a hydrogen atom at position 3 is substituted by a hydroxy group. It is a member of quinuclidines, a tertiary amine and a secondary alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ol
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InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVLICPVPXWEGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID50862716
Record name 1-Azabicyclo[2.2.2]octan-3-ol
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Molecular Weight

127.18 g/mol
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Boiling Point

Sublimes at 120 °C
Record name 3-QUINUCLIDINOL
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Color/Form

Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene

CAS No.

1619-34-7
Record name (±)-3-Quinuclidinol
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Melting Point

221 °C
Record name 3-QUINUCLIDINOL
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Structure of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol, a bicyclic amine alcohol, serves as a pivotal building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid structure and chiral nature make it a valuable scaffold for developing subtype-selective ligands, particularly for muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural features, and relevant experimental protocols associated with this compound. Furthermore, it elucidates its role as a precursor in modulating critical signaling pathways, offering insights for researchers in medicinal chemistry and drug development.

Core Properties of this compound

This compound, also known by its IUPAC name 1-azabicyclo[2.2.2]octan-3-ol, is a white to cream-colored crystalline solid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueReferences
AppearanceWhite to cream-colored or light yellow crystalline powder[1]
Melting Point217-224 °C[2]
Boiling Point~207-246 °C (values vary with pressure)[2]
SolubilityVery soluble in water; soluble in alcohols and ethers; limited solubility in non-polar solvents.[3]
Chemical and Molecular Properties
PropertyValueReferences
Chemical FormulaC₇H₁₃NO[4][5][6][7]
Molecular Weight127.18 g/mol [4][8]
IUPAC Name1-azabicyclo[2.2.2]octan-3-ol[4]
CAS Number1619-34-7 (racemate)[4][6][7]
pKa~14.75 (predicted)[9]

Chemical Structure

This compound is a tertiary amine and a secondary alcohol characterized by a rigid bicyclic quinuclidine (B89598) core with a hydroxyl group at the 3-position.[4] This structure is a key determinant of its chemical reactivity and utility in synthesis.

Synonyms:

  • 3-Hydroxyquinuclidine[4][6][7][8]

  • Quinuclidin-3-ol[4]

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound exists as two enantiomers, (R)- and (S)-3-Quinuclidinol. The specific stereochemistry is crucial for the biological activity of its derivatives.

Experimental Protocols

The synthesis of this compound is a well-established process in organic chemistry. Below are detailed methodologies for two common synthetic routes.

Synthesis of Racemic this compound via Reduction of 3-Quinuclidinone

This protocol describes the reduction of 3-quinuclidinone to racemic this compound using sodium borohydride (B1222165).

Materials:

Procedure:

  • Dissolve 10.0 g (0.08 mol) of 3-Quinuclidinone in 30 ml of water in a suitable reaction vessel.

  • Maintain the temperature of the solution at 30-35°C.

  • Add 1.5 g (0.04 mol) of sodium borohydride in portions over a period of 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the completion of the reaction using gas chromatography (GC).

  • Once the reaction is complete, extract the reaction mixture with chloroform (3 x 50 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.

Biocatalytic Asymmetric Reduction of 3-Quinuclidinone Hydrochloride

This method outlines the stereoselective synthesis of (R)- or (S)-3-Quinuclidinol using a whole-cell biocatalyst.[9]

Materials:

  • 3-Quinuclidinone hydrochloride

  • Glucose

  • Resting cells of Nocardia sp. WY1202 or Rhodococcus erythropolis WY1406

  • Phosphate (B84403) buffer (100 mM, pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Acetone

Procedure:

  • Prepare a suspension of resting cells (e.g., 8 g wet weight of Nocardia sp. WY1202) in 100 ml of phosphate buffer.

  • To this suspension, add 1.6 g (9.9 mmol) of 3-quinuclidinone hydrochloride and 2.7 g of glucose.

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.

  • Centrifuge the mixture at 7875 x g for 20 minutes to separate the cells.

  • Wash the bacterial cells with water and centrifuge again.

  • Combine the supernatants and adjust the pH to 12 by adding potassium carbonate.

  • Evaporate the mixture under vacuum.

  • Add dichloromethane to the residue, stir, and filter.

  • Concentrate the filtrate under vacuum to obtain the crude product.

  • Add acetone to the crude product, stir, and concentrate under vacuum to yield the enantiomerically pure this compound as a white powder.

Role in Signaling Pathways

This compound is a crucial precursor for the synthesis of ligands that modulate muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that play a vital role in the central and peripheral nervous systems.[1] There are five subtypes of mAChRs (M1-M5), which are coupled to different G proteins and initiate distinct downstream signaling cascades.[10]

Derivatives of this compound can act as either agonists or antagonists at these receptors, leading to a wide range of physiological effects. For instance, M3 receptor antagonists derived from this compound are used in the treatment of chronic obstructive pulmonary disease (COPD).[11]

The signaling pathways for the two major classes of muscarinic receptors are depicted below.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1 Acetylcholine M1_receptor M1/M3/M5 Receptor ACh_M1->M1_receptor Gq Gq Protein M1_receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_response1 PKC->Cellular_response1 ACh_M2 Acetylcholine M2_receptor M2/M4 Receptor ACh_M2->M2_receptor Gi Gi Protein M2_receptor->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_response2

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

The following diagram illustrates a generalized workflow for the synthesis and screening of this compound derivatives as muscarinic receptor modulators.

synthesis_screening_workflow start Start: this compound synthesis Synthesis of Derivatives start->synthesis purification Purification and Characterization synthesis->purification screening Biological Screening (e.g., Radioligand Binding Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Refinement preclinical Preclinical Studies lead_optimization->preclinical end End: Drug Candidate preclinical->end

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound's unique structural and chemical properties have established it as a cornerstone in the development of therapeutic agents, particularly those targeting muscarinic acetylcholine receptors. A thorough understanding of its basic properties, coupled with robust synthetic and screening methodologies, is essential for leveraging this versatile molecule in future drug discovery endeavors. The information presented in this guide serves as a foundational resource for researchers aiming to explore the full potential of this compound and its derivatives in medicinal chemistry and pharmacology.

References

3-Quinuclidinol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Quinuclidinol (B22445)

For researchers, scientists, and drug development professionals, this compound is a pivotal chiral building block in the synthesis of a variety of pharmaceuticals. This bicyclic amine alcohol, also known by its systematic name 1-Azabicyclo[2.2.2]octan-3-ol, is particularly significant as a precursor for compounds targeting muscarinic acetylcholine (B1216132) receptors (mAChRs). Its rigid structure and stereochemical properties make it an invaluable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in the context of muscarinic receptor signaling.

Core Properties of this compound

This compound is a white crystalline solid that is highly soluble in water. Its key identifiers and physicochemical properties are summarized below.

PropertyValue
CAS Number 1619-34-7[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₃NO[1][2][6]
Molecular Weight 127.18 g/mol [1][8]
Melting Point 220-223 °C[8]
Synonyms 1-Azabicyclo[2.2.2]octan-3-ol, 3-Hydroxyquinuclidine[1][3][6]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods, including chemical reduction of 3-quinuclidinone and biocatalytic approaches for stereospecific outcomes.

Chemical Synthesis of Racemic this compound

A common and industrially viable method for synthesizing racemic this compound involves the reduction of 3-quinuclidinone.

Experimental Protocol:

  • Preparation of 3-Quinuclidinone: The synthesis starts from ethyl isonipecotate, which is reacted with ethyl chloroacetate (B1199739) in the presence of triethylamine. The resulting product is then cyclized using potassium tertiary butoxide in toluene (B28343) to yield 3-quinuclidinone.

  • Reduction to (±)-3-Quinuclidinol: To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (B1222165) (1.5 g, 0.04 mol) is added in portions over one hour.

  • The reaction mixture is stirred for 4 hours at 30-35°C, with the reaction progress monitored by gas chromatography.

  • Following completion, the product is extracted with chloroform (B151607) (3 x 50 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from acetone (B3395972) to yield a white crystalline solid.

Biocatalytic Synthesis of (R)-(-)-3-Quinuclidinol

For enantiomerically pure forms, which are often required for pharmaceutical applications, biocatalytic reduction of 3-quinuclidinone is a highly effective method.

Experimental Protocol:

  • Cell Culture and Preparation: Resting cells of a suitable microorganism, such as Rhodococcus erythropolis WY1406, are suspended in a phosphate (B84403) buffer (100 mM, pH 8.0).[1]

  • Bioreduction: 3-Quinuclidinone hydrochloride (1.0 g, 6.2 mmol) and glucose (3.3 g) are added to the cell suspension (8.5 g wet weight in 125 ml buffer).[1]

  • The mixture is incubated at 37°C with shaking at 200 rpm for 30 hours.[1]

  • Extraction and Purification: After incubation, the cells are removed by centrifugation. The supernatant is made alkaline with potassium carbonate (to pH 12) and evaporated under vacuum.[1]

  • The residue is extracted with dichloromethane, and the solvent is evaporated to yield the crude product.

  • The crude product is further purified by trituration with acetone to give the final product as a white powder with a high enantiomeric excess (>99%).[1]

Role in Muscarinic Acetylcholine Receptor Signaling

This compound is a critical structural motif in many ligands that target muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that are involved in a wide array of physiological functions. The M3 subtype of mAChRs, in particular, is a target for drugs used to treat conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.

Derivatives of this compound are integral to the development of both agonists and antagonists for these receptors. For instance, solifenacin, a well-known M3 antagonist, utilizes (R)-3-Quinuclidinol as a key chiral intermediate in its synthesis.[5][9]

The signaling pathway of the M3 muscarinic receptor is primarily mediated through the Gq family of G proteins. Upon agonist binding, the receptor activates Gαq, which in turn activates phospholipase C-β (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This cascade of events leads to various cellular responses, including smooth muscle contraction and glandular secretion.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLCb Phospholipase C-β Gq->PLCb Activates IP3 Inositol Trisphosphate (IP3) PLCb->IP3 Produces DAG Diacylglycerol (DAG) PLCb->DAG Produces Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Binds to

M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflows

The development and analysis of this compound and its derivatives involve a series of well-defined experimental workflows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_application Application in Drug Discovery Synthesis Chemical or Biocatalytic Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS GC Gas Chromatography Purification->GC Derivative Synthesis of Active Pharmaceutical Ingredient (API) Purification->Derivative Binding Receptor Binding Assays (e.g., for mAChRs) Derivative->Binding Functional Functional Assays (e.g., Calcium Mobilization) Binding->Functional

General Experimental Workflow.

References

Spectroscopic analysis of 3-Quinuclidinol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), a key building block in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive spectroscopic profile for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.79m1HCH-OH
~3.09m1H
~2.89m2H
~2.75m2H
~2.63m2H
~2.57m1H
~1.95m3H
~1.78s (broad)1HOH
~1.67m4H
~1.46m4H
~1.35m3H

Note: The assignments can be complex due to the rigid bicyclic system and overlapping signals. 2D NMR techniques such as COSY and HSQC would be required for definitive assignments.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
69.1C-OH (C3)
51.1C2/C6
47.6C4
25.8C5/C7
20.4C8
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

Data Acquisition:

  • The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.

  • The acquired FIDs are then Fourier transformed to generate the respective NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (alcohol)
~2800-3000Medium-StrongC-H stretch (alkane)
~1450MediumC-H bend (alkane)
~1050-1100StrongC-O stretch (secondary alcohol)
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small amount of solid this compound powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum.

KBr Pellet Method:

  • Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative IntensityProposed Fragment
127High[M]⁺ (Molecular Ion)
110Medium[M - OH]⁺
98High
82High
70High
Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

  • A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, positively charged ions.

  • The ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Fourier Transform NMR->NMR_Data IR_Data Measure Absorbance IR->IR_Data MS_Data Generate Mass Spectrum MS->MS_Data NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Analysis IR_Analysis Characteristic Frequencies Functional Groups IR_Data->IR_Analysis MS_Analysis Molecular Ion Peak Fragmentation Pattern MS_Data->MS_Analysis Conclusion Structural Elucidation of This compound NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Mechanism of Action of 3-Quinuclidinol in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol (B22445), and more potently its ester derivative 3-quinuclidinyl benzilate (QNB), is a powerful non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] Its high affinity for all five muscarinic receptor subtypes (M1-M5) and its ability to readily cross the blood-brain barrier underpins its significant effects on the central nervous system (CNS).[3][4] In the CNS, it disrupts cholinergic neurotransmission, leading to a state known as anticholinergic toxidrome, characterized by delirium, cognitive deficits, and hallucinations.[1][5] This document provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with mAChRs and the subsequent blockade of downstream signaling pathways. It includes quantitative binding data, detailed experimental protocols for studying its effects, and visual diagrams of the relevant signaling cascades and experimental workflows.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of this compound in the CNS is the competitive blockade of muscarinic acetylcholine receptors.[2][3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding site on these G-protein coupled receptors (GPCRs).[2][4] By occupying the receptor without activating it, this compound prevents ACh from binding and initiating the downstream signaling cascades that are crucial for normal neuronal function, including processes like memory formation and attention.[1]

This compound is non-selective, meaning it binds with high affinity to all five subtypes of muscarinic receptors (M1-M5).[3][4] This lack of selectivity contributes to its wide range of physiological and psychological effects. The (R)-enantiomer of QNB has been shown to be the more potent stereoisomer.[6]

Quantitative Pharmacological Data

The affinity of this compound and its derivatives for muscarinic receptors is exceptionally high, with dissociation constants (Kd) often in the picomolar to low nanomolar range.[2] The following table summarizes the binding affinities (Ki) of a potent this compound analog, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate, for the human M1-M5 receptors. This data provides a quantitative insight into the high-affinity, non-selective nature of this class of compounds.

Receptor SubtypeLigandKi (nM)Cell Line
M1(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0CHO
M2(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate13CHO
M3(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.6CHO
M4(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.2CHO
M5(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate1.8CHO

Data extracted from a study on novel quinuclidinyl N-phenylcarbamate analogs, where binding affinities were determined using Chinese hamster ovary (CHO) cell membranes stably expressing a single specific subtype of human mAChR.[7]

Disruption of Downstream Signaling Pathways

The antagonism of muscarinic receptors by this compound directly inhibits their downstream signaling pathways. These pathways are dependent on the G-protein to which the specific receptor subtype is coupled.

Blockade of Gq/11 Signaling (M1, M3, M5 Receptors)

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G-proteins.[1] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] this compound, by blocking these receptors, prevents this cascade, leading to a reduction in intracellular calcium mobilization and PKC activity.

Gq_11_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Binds & Activates QNB This compound QNB->M1_M3_M5 Binds & Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: Blockade of the Gq/11 Signaling Pathway by this compound.
Blockade of Gi/o Signaling (M2, M4 Receptors)

The M2 and M4 muscarinic receptor subtypes are coupled to the Gi/o family of G-proteins.[8] When activated by acetylcholine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] cAMP is a crucial signaling molecule that activates protein kinase A (PKA). By antagonizing M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase, thereby disrupting the normal regulation of cAMP levels and PKA activity.

Gio_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Binds & Activates QNB This compound QNB->M2_M4 Binds & Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2: Blockade of the Gi/o Signaling Pathway by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype. It measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.

4.1.1. Experimental Workflow

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing a single mAChR subtype) Assay_Setup 2. Assay Plate Setup (Total Binding, Non-specific Binding, Competition) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Membranes + Radioligand + this compound) Assay_Setup->Incubation Filtration 4. Filtration (Separate bound from unbound radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify radioactivity) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki values) Counting->Analysis

Figure 3: Experimental Workflow for Radioligand Binding Assay.

4.1.2. Detailed Methodology

  • Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS, at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 1-10 µM atropine), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.[9][10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of an antagonist to block the cellular response following agonist stimulation.

4.2.1. Intracellular Calcium Mobilization Assay (for M1, M3, M5)

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a muscarinic agonist.

  • Cell Preparation: Seed cells expressing M1, M3, or M5 receptors in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Generate concentration-response curves for this compound's inhibition of the agonist-induced calcium response to determine its IC50 value.

4.2.2. IP-One Assay (for M1, M3, M5)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. IP1 is more stable than IP3, making it a reliable marker for Gq/11 activation.

  • Cell Seeding: Seed cells expressing M1, M3, or M5 receptors in an appropriate assay plate.

  • Antagonist Pre-treatment: Pre-treat the cells with various concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a muscarinic agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[11]

  • Lysis and Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's protocol.[11][12]

  • Data Analysis: Generate concentration-response curves to determine the IC50 of this compound.

Conclusion

This compound exerts its profound effects on the central nervous system through its potent, non-selective, and competitive antagonism of all five muscarinic acetylcholine receptor subtypes. By blocking both the Gq/11 and Gi/o signaling pathways, it disrupts the delicate balance of cholinergic neurotransmission, leading to significant cognitive, perceptual, and physiological alterations. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of more selective muscarinic receptor ligands for therapeutic applications. A thorough understanding of its mechanism of action is critical for both toxicological assessment and for leveraging the quinuclidine (B89598) scaffold in future drug discovery efforts targeting the cholinergic system.

References

The Pharmacological Profile of 3-Quinuclidinol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol (B22445) is a versatile bicyclic alcohol that serves as a crucial scaffold in medicinal chemistry. Its rigid structure and the presence of a tertiary amine and a hydroxyl group make it an ideal starting point for the synthesis of a wide array of pharmacologically active compounds. Derivatives of this compound have shown significant activity at various receptor systems, most notably muscarinic and nicotinic acetylcholine (B1216132) receptors, as well as cannabinoid receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its key derivatives, with a focus on their receptor interactions, functional activities, and the experimental methodologies used for their evaluation.

Receptor Binding Affinities

The affinity of this compound derivatives for their target receptors is a primary determinant of their potency. Radioligand binding assays are the gold standard for quantifying this interaction, typically expressed as the inhibition constant (Kᵢ).

Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of this compound, particularly esters and carbamates, are well-known for their high affinity for mAChRs. These receptors are implicated in a wide range of physiological functions and are important targets for therapeutic intervention in diseases such as Alzheimer's disease, chronic obstructive pulmonary disease (COPD), and schizophrenia.

Table 1: Binding Affinities (Kᵢ in nM) of Selected this compound Derivatives at Muscarinic Receptor Subtypes

Compound/DerivativeM₁M₂M₃M₄M₅Reference(s)
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[1]
(R)-3-Quinuclidinyl 8-xanthenecarboxylate (QNX)HighLowHighHighN/A[2]
(R)-3-Quinuclidinyl Benzilate (QNB)HighHighN/AN/AN/A[3]
(Sa,Rb)-3-Quinuclidinyl Atrolactate (QNA)High (Pirenzepine-like)ModerateN/AN/AN/A[3]
3-Quinuclidinyl p-iodobenzilateHigh (Brain)High (Heart)N/AN/AN/A[4]

N/A: Data not available in the cited sources.

Nicotinic Acetylcholine Receptors (nAChRs)

Certain this compound derivatives also exhibit significant affinity for nAChRs, which are ligand-gated ion channels involved in synaptic transmission and neuronal signaling. The α7 and α4β2 subtypes are of particular interest for their roles in cognition and addiction.

Table 2: Binding Affinities (Kᵢ in nM) of Selected this compound Derivatives at Nicotinic Receptor Subtypes

Compound/Derivativeα4β2α7Reference(s)
Ether Derivative 9a48N/A[5]
Ether Derivative 9b42N/A[5]

N/A: Data not available in the cited sources.

Functional Activity

Beyond binding affinity, the functional activity of these compounds—whether they act as agonists, antagonists, or allosteric modulators—is critical to their pharmacological profile. This is typically determined through in vitro functional assays that measure the cellular response to receptor activation or inhibition.

Muscarinic Receptor Functional Activity

The functional consequences of ligand binding to mAChRs are often assessed by measuring changes in second messenger levels, such as inositol (B14025) phosphates (for Gq-coupled M₁, M₃, M₅ receptors) or cyclic AMP (for Gi-coupled M₂, M₄ receptors).

(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate has been shown to act as an agonist at mAChRs, as demonstrated in a [³H]dopamine release assay using rat striatal slices.[1]

Nicotinic Receptor Functional Activity

The function of nAChRs, being ion channels, is often evaluated by measuring ion flux, typically calcium, or by electrophysiological techniques such as the two-electrode voltage clamp in Xenopus oocytes.

Table 3: Functional Activity (EC₅₀/IC₅₀ in µM) of Selected this compound Derivatives at Nicotinic Receptor Subtypes

Compound/DerivativeReceptor SubtypeActivityEC₅₀/IC₅₀ (µM)Reference(s)
Aristoquinoline Derivative 23α3β4AntagonistIC₅₀: 0.43[6]
Aristoquinoline Derivative 24α3β4AntagonistIC₅₀: 0.44[6]
Epibatidine Derivative RTI-36α7AgonistEC₅₀ (Net Charge): ~1[4]
Epibatidine Derivative RTI-76α7Partial AgonistModerate Potency[4]
Epibatidine Derivative RTI-102α7Partial AgonistLow Potency[4]

Signaling Pathways

The binding of a this compound derivative to its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is essential for predicting the cellular and physiological effects of a compound.

M₁ Muscarinic Receptor Signaling

The M₁ receptor primarily couples to Gq/₁₁ G-proteins. Agonist binding triggers a conformational change, leading to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[1][7][8][9][10]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist This compound Derivative (Agonist) Agonist->M1R Binds Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response a7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx Opens Channel Agonist This compound Derivative (Agonist) Agonist->a7R Binds JAK2 JAK2 Ca_influx->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Activates PI3K PI3K/Akt JAK2->PI3K Activates Response Cellular Responses (e.g., Anti-inflammation, Neuroprotection) STAT3->Response PI3K->Response Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from cell culture or tissue homogenate) start->prep reagents Prepare Reagents: - Radioligand (e.g., [³H]QNB) - Test Compound (serial dilutions) - Assay Buffer prep->reagents incubation Incubate: Membranes + Radioligand + Test Compound reagents->incubation filtration Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Quantify Radioactivity (Scintillation Counting) scintillation->counting analysis Data Analysis: - Calculate IC₅₀ - Convert to Kᵢ using Cheng-Prusoff equation counting->analysis end End analysis->end

References

Synthesis of 3-Quinuclidinol from 3-Quinuclidinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol (B22445) is a pivotal chiral intermediate in the synthesis of a variety of pharmaceuticals, including muscarinic M1 and M3 receptor agonists and antagonists. The efficient and stereoselective synthesis of this compound, particularly the (R)-enantiomer, is of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of the primary synthetic routes from 3-quinuclidinone, focusing on chemical and biocatalytic reduction methods. Detailed experimental protocols, comparative data, and visual representations of the synthetic pathways are presented to aid researchers in the selection and implementation of the most suitable method for their specific needs.

Introduction

The quinuclidine (B89598) scaffold is a bridged bicyclic amine that imparts unique conformational rigidity and basicity to molecules. Substitution at the 3-position introduces a chiral center, leading to enantiomers that often exhibit distinct pharmacological profiles. This compound, and its enantiomers, are key building blocks for numerous active pharmaceutical ingredients (APIs). The primary precursor for its synthesis is the achiral ketone, 3-quinuclidinone. This guide details the prevalent methods for the reduction of 3-quinuclidinone to this compound, with a focus on achieving high yield and enantioselectivity.

Chemical Reduction Methods

The reduction of the carbonyl group in 3-quinuclidinone to a hydroxyl group can be accomplished using various chemical reducing agents, ranging from simple metal hydrides to complex chiral catalysts for asymmetric synthesis.

Metal Hydride Reduction

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) are common reagents for the reduction of ketones. These methods typically yield racemic (RS)-3-quinuclidinol.

Sodium Borohydride (NaBH₄) Reduction: This is a widely used method due to its operational simplicity, mild reaction conditions, and high yields.

Lithium Aluminum Hydride (LAH) Reduction: LAH is a more powerful reducing agent than NaBH₄ and is also effective for the reduction of 3-quinuclidinone.[1][2][3][4] However, it is dangerously reactive with water and requires anhydrous conditions.

Catalytic Hydrogenation

Asymmetric catalytic hydrogenation offers a direct route to enantiomerically enriched this compound. This approach utilizes transition metal catalysts complexed with chiral ligands.

Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium complexes have been demonstrated to be highly effective for the asymmetric hydrogenation of 3-quinuclidinone, producing (R)-3-quinuclidinol with high enantiomeric excess.[5][6]

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes with chiral diphosphine ligands are also employed for the asymmetric hydrogenation of 3-quinuclidinone and its derivatives to yield optically active this compound.[7]

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of chiral alcohols. Enzymes, particularly reductases, can catalyze the reduction of 3-quinuclidinone with excellent stereoselectivity.[8][9]

Whole-Cell and Isolated Enzyme Bioreduction: Various microorganisms, such as Rhodotorula rubra, Agrobacterium tumefaciens, and Nocardia sp., produce 3-quinuclidinone reductases that can convert 3-quinuclidinone to (R)-3-quinuclidinol with very high enantiomeric excess (>99%).[10][11][12] These processes often employ a cofactor regeneration system, for example, using glucose and glucose dehydrogenase.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Comparison of Chemical Reduction Methods

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Sodium BorohydrideNaBH₄Water30-35489Racemic
Asymmetric HydrogenationRuBr₂--INVALID-LINK--Ethanol30-454>9588-90 (>99 after recrystallization)[5]
Asymmetric HydrogenationRhodium/chiral diphosphineMethanol701952 (recrystallized)7% (S)[7]

Table 2: Comparison of Biocatalytic Reduction Methods

BiocatalystCofactor SystemSubstrate Conc.Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Reference
Nocardia sp. WY1202 (resting cells)Glucose1.6 g/100 mL304893 (isolated yield)>99 (R)[11]
Rhodotorula rubra JCM3782 (reductase)NADPH---->99.9 (R)[12]
Heterogeneous biocatalyst (AtQR)H₂, NAD⁺5 mM350.5High>99 (R)[10][13]
"H₂BioCat" (CbA5H) and AtQRH₂, NAD⁺50 mM3018100-[14]

Experimental Protocols

Protocol 1: Synthesis of Racemic (RS)-3-Quinuclidinol via Sodium Borohydride Reduction[1]
  • Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a reaction flask.

  • Maintain the temperature of the solution at 30-35°C.

  • Add 1.5 g (0.04 mol) of sodium borohydride in portions over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the completion of the reaction by gas chromatography (GC).

  • Extract the reaction mixture with chloroform (B151607) (3 x 50 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain crude (RS)-3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone (B3395972) to yield a white crystalline solid (9.0 g, 89%).

Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone using a Ruthenium Catalyst[6]
  • In a suitable reactor, charge 3-quinuclidinone, the chiral ruthenium catalyst (RuBr₂--INVALID-LINK--), and a base in ethanol. A substrate-to-catalyst molar ratio of up to 100,000 can be used for large-scale synthesis.

  • Pressurize the reactor with hydrogen gas to 15 atm.

  • Maintain the reaction temperature between 30-45°C.

  • The reaction is typically complete within 4 hours.

  • After completion, the product, (R)-3-quinuclidinol, can be isolated.

  • The optical purity can be enhanced to >99% ee by recrystallization.

Protocol 3: Biocatalytic Reduction using Nocardia sp. Resting Cells[12]
  • Prepare a suspension of resting cells of Nocardia sp. WY1202 (8 g, wet weight) in 100 ml of phosphate (B84403) buffer (100 mM, pH 8.0).

  • Add 1.6 g (9.9 mmol) of 3-quinuclidinone hydrochloride and 2.7 g of glucose to the cell suspension.

  • Incubate the resulting mixture at 30°C with shaking at 200 rpm for 48 hours.

  • After the reaction, centrifuge the mixture to separate the cells.

  • Combine the supernatants and basify by adding K₂CO₃ to pH 12.

  • Evaporate the mixture under vacuum.

  • Extract the residue with CH₂Cl₂.

  • Filter and concentrate the filtrate under vacuum to obtain the crude product.

  • Purify by adding acetone, stirring, and concentrating under vacuum to yield (R)-3-quinuclidinol as a white powder (1.17 g, 93% yield, >99% ee).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_start Starting Material cluster_methods Reduction Methods cluster_products Products 3-Quinuclidinone 3-Quinuclidinone NaBH4_Reduction Sodium Borohydride Reduction 3-Quinuclidinone->NaBH4_Reduction NaBH4, H2O Catalytic_Hydrogenation Catalytic Hydrogenation 3-Quinuclidinone->Catalytic_Hydrogenation H2, Chiral Catalyst (e.g., Ru, Rh) Biocatalytic_Reduction Biocatalytic Reduction 3-Quinuclidinone->Biocatalytic_Reduction Enzyme, Cofactor (e.g., NADPH) Racemic_3_Quinuclidinol (RS)-3-Quinuclidinol NaBH4_Reduction->Racemic_3_Quinuclidinol Enantiopure_3_Quinuclidinol (R)- or (S)-3-Quinuclidinol Catalytic_Hydrogenation->Enantiopure_3_Quinuclidinol Biocatalytic_Reduction->Enantiopure_3_Quinuclidinol

Caption: Overview of synthetic pathways from 3-quinuclidinone to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, Reagent/Catalyst, Solvent) Start->Reaction_Setup Reaction Reaction (Temperature, Time Control) Reaction_Setup->Reaction Monitoring Reaction Monitoring (e.g., GC, TLC, HPLC) Reaction->Monitoring Workup Aqueous Workup / Quenching Monitoring->Workup Extraction Product Extraction (with organic solvent) Workup->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Reduced Pressure) Drying->Solvent_Removal Purification Purification (Recrystallization, Chromatography) Solvent_Removal->Purification Product Final Product Purification->Product Decision_Tree Start Desired Product? Racemic Racemic (RS)-3-Quinuclidinol Start->Racemic Racemic Enantiopure Enantiopure (R)- or (S)-3-Quinuclidinol Start->Enantiopure Enantiopure NaBH4_Method Use Sodium Borohydride Reduction Racemic->NaBH4_Method Asymmetric_Choice Preference? Enantiopure->Asymmetric_Choice Chemical_Synthesis Chemical Synthesis Asymmetric_Choice->Chemical_Synthesis Chemical Biocatalysis Biocatalysis Asymmetric_Choice->Biocatalysis Biological Catalytic_Hydrogenation_Method Use Asymmetric Catalytic Hydrogenation Chemical_Synthesis->Catalytic_Hydrogenation_Method Biocatalytic_Method Use Biocatalytic Reduction Biocatalysis->Biocatalytic_Method

References

Racemic synthesis of 3-Quinuclidinol experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Racemic Synthesis of 3-Quinuclidinol

This guide provides a comprehensive overview of the experimental protocols for the racemic synthesis of this compound, a key intermediate in the development of various pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to support laboratory synthesis.

Introduction

This compound is a bicyclic alcohol containing a quinuclidine (B89598) ring system. Its racemic form is a crucial precursor for the synthesis of a range of therapeutic agents, including muscarinic M1 and M3 receptor agonists and antagonists.[1] The synthesis of racemic this compound is a well-established process, typically involving the formation of the quinuclidine core structure followed by the reduction of a ketone functionality. This guide details a common and efficient two-step synthesis route starting from ethyl isonipecotate.

Synthesis Pathway Overview

The primary synthesis route involves two key transformations:

  • Dieckmann Condensation: Formation of the bicyclic ketone, 3-Quinuclidinone, from a piperidine (B6355638) derivative.

  • Reduction: Conversion of 3-Quinuclidinone to racemic this compound.

Synthesis_Pathway cluster_0 Step 1: Formation of 3-Quinuclidinone cluster_1 Step 2: Reduction to this compound Ethyl_isonipecotate Ethyl isonipecotate Intermediate_1 1-Carbethoxymethyl-4- carbethoxypiperidine Ethyl_isonipecotate->Intermediate_1 Ethyl chloroacetate (B1199739), Na2CO3 or Et3N Quinuclidinone 3-Quinuclidinone Intermediate_1->Quinuclidinone Potassium tert-butoxide (Dieckmann Condensation) RS_3_Quinuclidinol Racemic this compound Quinuclidinone->RS_3_Quinuclidinol Sodium borohydride (B1222165)

Caption: Overall reaction scheme for the racemic synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of racemic this compound.

Preparation of 1-Carbethoxymethyl-4-Carbethoxypiperidine

There are two common methods for the N-alkylation of ethyl isonipecotate.

Method 1: Using Sodium Carbonate

  • To a solution of ethyl isonipecotate (10.0 g, 0.063 mol) and sodium carbonate (10.1 g, 0.095 mol) in water (30 ml) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.

  • Stir the reaction mixture for 4 hours at 80-84°C.

  • Monitor the reaction completion by gas chromatography (GC).

  • Dilute the mixture with water (60 ml) at 35-40°C and stir for 1 hour at 40°C.

  • Separate the aqueous and organic layers. Wash the organic layer with water (60 ml).

Method 2: Using Triethylamine (B128534)

  • To a solution of ethyl isonipecotate (10.0 g, 0.063 mol) and triethylamine (9.6 g, 0.095 mol) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.

  • Stir the reaction mixture for 4 hours at 60-70°C.

  • Monitor the reaction completion by GC.

  • Dilute the mixture with water (60 ml) at 35-40°C and stir for 1 hour at 40°C.

  • Separate the aqueous and organic layers. Wash the organic layer with water (60 ml).

Preparation of 3-Quinuclidinone[1][2]

This step utilizes an intramolecular Dieckmann condensation.[2][3][4]

  • Prepare a solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (B28343) (50 ml) and THF (5 ml) and heat to reflux.

  • Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to the refluxing mixture over 3 hours.

  • Continue stirring at reflux for an additional 3 hours.

  • Cool the reaction mass to 50°C and add dilute sulfuric acid (13 ml in 40 ml water) dropwise. Stir for 1 hour.

  • Collect the aqueous layer and heat to reflux for 6 hours.

  • Adjust the pH of the mixture to 10.5 with a 50% sodium hydroxide (B78521) solution at room temperature and stir for 1 hour.

  • Extract the reaction mass with chloroform (B151607) (3 x 500 ml).

  • Dry the combined organic layers over sodium sulfate (B86663) and distill off the solvent under reduced pressure to obtain crude 3-quinuclidinone base.

  • Purify the crude product by recrystallization from hexane (B92381) to yield a white crystalline solid.

Preparation of Racemic this compound[1]

This final step involves the reduction of the ketone to an alcohol.

  • To a solution of 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the reaction completion by GC.

  • Extract the reaction mass with chloroform (3 x 50 ml).

  • Dry the combined organic layers over sodium sulfate and distill off the solvent under reduced pressure to give crude racemic this compound.

  • Purify the crude product by recrystallization from acetone (B3395972) to yield a white crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of racemic this compound.

StepReactantMolesReagentMolesSolventVolume (ml)Temp (°C)Time (h)Yield (%)M.P. (°C)
Preparation of 3-Quinuclidinone 1-Carbethoxymethyl-4-carbethoxypiperidine0.082Potassium tert-butoxide0.125Toluene/THF65Reflux669.0136-140
Preparation of (RS)-3-Quinuclidinol 3-Quinuclidinone0.08Sodium borohydride0.04Water3030-35489.0221-224

Experimental Workflow Diagram

Experimental_Workflow cluster_prep_ketone Preparation of 3-Quinuclidinone cluster_prep_alcohol Preparation of Racemic this compound start_ketone Start: 1-Carbethoxymethyl-4-carbethoxypiperidine reaction_ketone Dieckmann Condensation with Potassium tert-butoxide in Toluene/THF start_ketone->reaction_ketone workup_ketone Acid/Base Workup and Extraction reaction_ketone->workup_ketone purification_ketone Purification by Recrystallization (Hexane) workup_ketone->purification_ketone product_ketone Product: 3-Quinuclidinone purification_ketone->product_ketone start_alcohol Start: 3-Quinuclidinone product_ketone->start_alcohol Intermediate Product reaction_alcohol Reduction with Sodium Borohydride in Water start_alcohol->reaction_alcohol workup_alcohol Extraction with Chloroform reaction_alcohol->workup_alcohol purification_alcohol Purification by Recrystallization (Acetone) workup_alcohol->purification_alcohol product_alcohol Final Product: Racemic this compound purification_alcohol->product_alcohol

Caption: Step-by-step workflow for the synthesis of racemic this compound.

Conclusion

The racemic synthesis of this compound presented in this guide is a robust and high-yielding process suitable for laboratory and industrial applications.[1] The detailed protocols and quantitative data provide a solid foundation for researchers to replicate and potentially optimize the synthesis. The use of readily available starting materials and straightforward reaction conditions makes this a practical approach for obtaining this important pharmaceutical intermediate.

References

Enantioselective Synthesis of (R)-3-Quinuclidinol and (S)-3-Quinuclidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)- and (S)-3-quinuclidinol are crucial chiral building blocks in the pharmaceutical industry. Their rigid bicyclic structure is a key component in a variety of therapeutic agents, including those targeting muscarinic receptors. For instance, (R)-3-quinuclidinol is a vital intermediate in the synthesis of drugs like solifenacin, used for treating overactive bladder, and aclidinium (B1254267) bromide, a bronchodilator for chronic obstructive pulmonary disease (COPD).[1][2][3] The high stereochemical purity required for these active pharmaceutical ingredients (APIs) necessitates highly efficient and selective synthetic methods for producing each enantiomer. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (R)- and (S)-3-quinuclidinol, with a focus on biocatalytic and chemocatalytic approaches.

Synthesis of the Precursor: 3-Quinuclidinone

The primary precursor for the synthesis of 3-quinuclidinol (B22445) is 3-quinuclidinone. An established method for its preparation involves the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3-Quinuclidinone[4][5]

Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Ethyl isonipecotate is alkylated with ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate or triethylamine. This reaction can be performed with or without a solvent and typically achieves a high yield (around 97%).

Step 2: Cyclization to 3-Quinuclidinone

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (B28343) (10 ml) is added dropwise to a refluxing mixture of potassium tertiary-butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours.

  • The reaction mixture is stirred at reflux for an additional 3 hours.

  • Dilute sulfuric acid (13 ml in 40 ml of water) is added dropwise to the reaction mass at 50°C, and the mixture is stirred for 1 hour.

  • The aqueous layer is collected, heated to reflux, and maintained for 6 hours to effect saponification and decarboxylation.

  • The pH of the mixture is then adjusted to 10.5 with a 50% sodium hydroxide (B78521) solution at room temperature and stirred for 1 hour.

  • The product, 3-quinuclidinone, is extracted with chloroform (B151607) (3 x 500 ml).

  • The combined organic layers are dried over sodium sulfate, and the solvent is distilled off under reduced pressure to yield crude 3-quinuclidinone.

  • The crude product is purified by recrystallization from hexane (B92381) to yield a white crystalline solid (approx. 7.0 g, 69.0% yield).

Biocatalytic Enantioselective Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiomerically pure this compound. This method typically involves the asymmetric reduction of 3-quinuclidinone using whole-cell biocatalysts or isolated enzymes (reductases).

Synthesis of (R)-3-Quinuclidinol

A variety of microorganisms and their reductases have been identified for the highly stereoselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol. These enzymes often belong to the short-chain dehydrogenase/reductase (SDR) family and can be NAD(P)H-dependent.

Key Biocatalysts and Performance Data

Biocatalyst SourceEnzyme(s)Substrate Conc.ConversionEnantiomeric Excess (ee)Reaction TimeSpace-Time YieldReference
Rhodotorula rubra JCM37823-Quinuclidinone Reductase618 mM~100%>99.9%21 h-[4]
Agrobacterium radiobacter ECU2556ArQR242 g/L90%>99%4.5 h916 g L⁻¹ d⁻¹[2]
Kaistia algarumKaKR5.0 M~100%>99.9%-1027 g L⁻¹ d⁻¹[3]
Microbacterium luteolum JCM 9174QNR, bacC15% (w/v)100%>99.9%--[5]

Experimental Workflow: Whole-Cell Biocatalytic Reduction

G cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_downstream Downstream Processing Gene Cloning Gene Cloning Expression Host (E. coli) Expression Host (E. coli) Gene Cloning->Expression Host (E. coli) Transformation Fermentation/Cell Growth Fermentation/Cell Growth Expression Host (E. coli)->Fermentation/Cell Growth Inoculation Cell Harvesting & Preparation Cell Harvesting & Preparation Fermentation/Cell Growth->Cell Harvesting & Preparation Centrifugation/ Lyophilization Bioreactor Bioreactor Cell Harvesting & Preparation->Bioreactor Addition of Biocatalyst 3-Quinuclidinone 3-Quinuclidinone 3-Quinuclidinone->Bioreactor (R)-3-Quinuclidinol (R)-3-Quinuclidinol Bioreactor->(R)-3-Quinuclidinol Bioconversion Cofactor Regeneration System Cofactor Regeneration System Cofactor Regeneration System->Bioreactor e.g., Glucose/GDH Extraction Extraction (R)-3-Quinuclidinol->Extraction e.g., Chloroform Purification Purification Extraction->Purification e.g., Recrystallization Final Product Final Product Purification->Final Product G cluster_catalyst Catalyst System 3-Quinuclidinone 3-Quinuclidinone Chiral_Product Chiral_Product 3-Quinuclidinone->Chiral_Product H2, Chiral Catalyst (e.g., Ru-BINAP) Base, Solvent Metal_Precursor Ru or Rh Precursor Catalyst Active Chiral Catalyst Metal_Precursor->Catalyst Chiral_Ligand Chiral Diphosphine Ligand Chiral_Ligand->Catalyst G rac_Quinuclidinol (R,S)-3-Quinuclidinol Enzyme Lipase/Protease rac_Quinuclidinol->Enzyme Acyl_Donor Acyl Donor Acyl_Donor->Enzyme S_Ester (S)-3-Quinuclidinol Ester Enzyme->S_Ester Faster Reaction R_Quinuclidinol (R)-3-Quinuclidinol Enzyme->R_Quinuclidinol Unreacted

References

Biocatalytic Synthesis of Chiral 3-Quinuclidinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 3-quinuclidinol (B22445) is a critical building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, (R)-3-quinuclidinol is a precursor for drugs such as solifenacin (B1663824) (for overactive bladder), aclidinium (B1254267) bromide (for chronic obstructive pulmonary disease - COPD), revatropate, and talsaclidine.[1][2][3] Similarly, (S)-3-quinuclidinol is a valuable synthon for serotonin (B10506) receptor antagonists and novel anticholinergic drugs.[1] Traditional chemical methods for obtaining enantiomerically pure this compound often involve metal catalysts or the resolution of racemic mixtures, which can suffer from low optical purity, high costs, and environmental concerns.[4][5] Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity and environmentally friendly reaction conditions.[6] This guide provides a comprehensive overview of the biocatalytic strategies for synthesizing chiral this compound, with a focus on enzymatic reduction of 3-quinuclidinone and kinetic resolution of racemic this compound.

Core Biocatalytic Strategies

Two primary biocatalytic routes are employed for the synthesis of chiral this compound:

  • Asymmetric Reduction of 3-Quinuclidinone: This is the more direct and atom-economical approach, where a prochiral ketone, 3-quinuclidinone, is stereoselectively reduced to either the (R)- or (S)-enantiomer of this compound. This reaction is typically catalyzed by ketoreductases (KREDs) or specific 3-quinuclidinone reductases (QNRs), which are often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH).

  • Kinetic Resolution of Racemic this compound: This method involves the enantioselective transformation of one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted. This is often achieved through enzymatic hydrolysis of racemic this compound esters. While effective, the theoretical maximum yield for the desired enantiomer is 50%.[1]

Asymmetric Reduction of 3-Quinuclidinone

The asymmetric reduction of 3-quinuclidinone is a highly efficient method for producing enantiopure this compound, with the potential for theoretical yields of 100%.[1] A variety of microorganisms and their isolated enzymes have been shown to catalyze this transformation with high enantioselectivity.

Several reductases have been identified and characterized for their ability to stereoselectively reduce 3-quinuclidinone. These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family.[7][8]

  • Rhodotorula rubra : A nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent 3-quinuclidinone reductase (RrQR) from this yeast has been extensively studied.[7][8] It catalyzes the reduction of 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantiomeric excess (>99.9% e.e.).[7]

  • Agrobacterium tumefaciens : An NADH-dependent 3-quinuclidinone reductase (AtQR) from this bacterium also produces (R)-3-quinuclidinol with high stereospecificity.[8]

  • Kaistia algarum : A novel and robust 3-quinuclidinone reductase (KaKR) has been identified through genome mining.[6]

  • Microbacterium luteolum : This bacterium possesses two NADH-dependent reductases, QNR and bacC, capable of producing (R)-3-quinuclidinol.[9][10]

  • Rhodococcus erythropolis : A strain of this bacterium, WY1406, has been identified to produce (S)-3-quinuclidinol with >99% e.e. through the action of cloned quinuclidinone reductases.

The high cost of nicotinamide cofactors (NADH and NADPH) necessitates an in-situ regeneration system for industrial applications.[5] This is typically achieved by coupling the primary reductase reaction with a secondary dehydrogenase that oxidizes a co-substrate, thereby reducing the oxidized cofactor back to its active form.

Common cofactor regeneration systems include:

  • Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, regenerating NAD(P)H. This system is widely used due to the low cost of glucose.[7][8]

  • Formate Dehydrogenase (FDH): Formate is oxidized to carbon dioxide. This system is advantageous as the product is gaseous and easily removed.[10]

  • Alcohol Dehydrogenase (ADH): A secondary alcohol, such as 2-propanol, is oxidized to a ketone (e.g., acetone), regenerating the cofactor. Leifsonia alcohol dehydrogenase (LSADH) is one such enzyme used for this purpose.[10]

  • Hydrogenase: Molecular hydrogen (H₂) is used as the ultimate reductant, offering a "green" regeneration system with water as the only byproduct.[2]

Enzyme (Source)CofactorRegeneration SystemSubstrate Conc.Conversione.e. (%)Time (h)Reference
RrQR (Rhodotorula rubra)NADPHGDH618 mM~100%>99.9 (R)21[7]
AtQR (Agrobacterium tumefaciens)NADHHydrogenase50 mM~75%>99 (R)1.8[2]
KaKR (Kaistia algarum)-GDH4.0 M (fed-batch)>99%>99.9 (R)7.5[6]
QNR (Microbacterium luteolum)NADHLSADH (2-propanol)15% (w/v)100%>99.9 (R)48[10]
ReQR-25 (Rhodococcus erythropolis)--5 g/L93%>99 (S)14[11]
ArQR (Agrobacterium radiobacter)NADHGDH242 g/L90%>99 (R)4.5[3]
KgQR (Kaistia granuli)-mutant GDH242 g/L~100%-3[12]
KRED variant (Rhodotorula rubra)NADPGDH variant100 g/L->99.5 (R)3-4[13]

Experimental Protocols

Protocol 1: Whole-Cell Asymmetric Reduction of 3-Quinuclidinone

This protocol is a generalized procedure based on the whole-cell biocatalysis approach described in multiple studies.[7][12][14]

1. Biocatalyst Preparation (Recombinant E. coli) a. Co-transform E. coli BL21(DE3) cells with plasmids encoding the desired 3-quinuclidinone reductase (e.g., RrQR) and a cofactor regenerating enzyme (e.g., GDH). b. Culture the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours. d. Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C) and wash with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). The resulting cell paste can be used directly or stored at -80°C.

2. Biotransformation Reaction a. Prepare a reaction mixture in a suitable vessel. For a 100 mL reaction, combine:

  • 100 mM Potassium Phosphate Buffer (pH 7.0-8.0)
  • 3-quinuclidinone hydrochloride (e.g., 10 g/L to 242 g/L)[3][12][13]
  • Glucose (1.1 to 1.5 molar equivalents to the substrate)
  • Washed recombinant E. coli cells (e.g., 5-10 g/L dry cell weight)
  • NADP⁺ or NAD⁺ (e.g., 0.1 mM) b. Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation (e.g., 200 rpm).[14] c. Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). d. Maintain the pH of the reaction mixture, as the formation of gluconic acid from glucose oxidation will lower the pH. Adjust with a base (e.g., 20% NaOH) as needed.[13]

3. Product Isolation and Analysis a. Once the reaction is complete, remove the cells by centrifugation (e.g., 8000 x g, 20 min). b. Alkalize the supernatant to pH >11 with a base like K₂CO₃ or NaOH. c. Extract the product, this compound, with an organic solvent (e.g., chloroform, ethyl acetate, or dichloromethane).[14] d. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product if necessary (e.g., by crystallization from acetone).[14] f. Determine the enantiomeric excess (e.e.) of the purified this compound using chiral GC or HPLC.

Protocol 2: Enzyme Immobilization on Magnetic Nanoparticles

This protocol is based on the method for immobilizing a bifunctional reductase-dehydrogenase enzyme on Ni²⁺-NTA-boosted magnetic porous silica (B1680970) nanoparticles (Ni@MSN).[15]

1. Synthesis of Ni@MSN Support a. Synthesize magnetic porous silica nanoparticles (MSN) according to established literature methods. b. Functionalize the MSN with Ni²⁺-NTA chelators to create the Ni@MSN support.

2. Enzyme Immobilization a. Express a His-tagged bifunctional fusion enzyme (e.g., 3-Quinuclidinone reductase fused to Glucose Dehydrogenase) in E. coli. b. Lyse the cells to obtain a crude cell extract containing the His-tagged enzyme. c. Add the Ni@MSN support to the crude cell extract. The His-tagged enzyme will selectively bind to the Ni²⁺-NTA on the support. d. Incubate for a defined period (e.g., 2-4 hours) at a low temperature (e.g., 4°C) with gentle mixing. e. Separate the enzyme-loaded nanoparticles (MLG-Ni@MSN) from the supernatant using a magnet. f. Wash the nanoparticles several times with a suitable buffer to remove unbound proteins.

3. Activity Assay of Immobilized Enzyme a. Prepare a reaction mixture containing the substrate (3-quinuclidinone), cofactor (NADP⁺), co-substrate (glucose), and a buffer. b. Add a known amount of the immobilized enzyme to initiate the reaction. c. Monitor the reaction progress as described in Protocol 1. d. After the reaction, use a magnet to recover the immobilized enzyme for reuse.

Visualizations

Biocatalytic_Reduction_Pathway cluster_main Asymmetric Reduction cluster_cofactor Cofactor Regeneration 3-Quinuclidinone 3-Quinuclidinone (R)-3-Quinuclidinol (R)-3-Quinuclidinol 3-Quinuclidinone->(R)-3-Quinuclidinol KRED/QNR 3-Quinuclidinone->(R)-3-Quinuclidinol KRED/QNR NADP+ NADP+ NADPH NADPH NADP+->NADPH GDH Glucose Glucose NADPH->NADP+ Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose->Gluconolactone GDH Experimental_Workflow start Start: Recombinant Strain fermentation Fermentation & Induction start->fermentation harvest Cell Harvesting & Washing fermentation->harvest biotransformation Biotransformation (Substrate + Cells + Buffer) harvest->biotransformation monitoring Reaction Monitoring (GC/HPLC) biotransformation->monitoring separation Cell Separation (Centrifugation) biotransformation->separation monitoring->biotransformation pH adjustment extraction Product Extraction separation->extraction purification Purification & Analysis extraction->purification end End: Chiral this compound purification->end

References

Solubility and melting point of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physicochemical Properties of 3-Quinuclidinol

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of a molecule is paramount. This guide provides a detailed overview of the solubility and melting point of this compound, a key bicyclic amine used as a building block in the synthesis of various pharmaceutical agents.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the solubility and melting point of this compound, compiled from various sources.

PropertyValueSource(s)
Melting Point 220-223 °C[1]
221 °C[2]
221-223 °C (also reported as 225-227 °C)[3]
219 °C (for the (R)-(-)-enantiomer)[4]
221.7 °C at 1001 hPa (for the (R)-enantiomer)[5]
Water Solubility Very soluble[3]
>1000 g/L at 20 °C[5]
100 g/100 mL[6]
Log10(Solubility in mol/L) = -0.25[7]
Other Solvents Soluble in alcohols and ethers.[8]
Limited solubility in non-polar solvents.[8]

The structure of this compound, containing both a polar hydroxyl group and a tertiary amine, contributes to its high solubility in polar solvents like water through hydrogen bonding.[8]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of melting point and solubility, applicable to this compound and similar organic compounds.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[9] Impurities tend to lower and broaden the melting range.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle if necessary.[11]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down. The sample height should be approximately 1-2 cm.[11][12]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[9]

    • Thiele Tube: Attach the capillary tube to a thermometer using a thread or rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the oil bath of the Thiele tube.[11]

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown or to establish a rough estimate, a rapid heating rate can be used initially.[9]

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15°C below the estimated melting point.

    • Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[9]

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2.[9][12]

Solubility Determination (Qualitative)

Solubility tests are used to determine the behavior of a compound in various solvents, which can provide insights into its polarity and the functional groups present.[13][14]

Apparatus and Reagents:

  • Small test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer or stirring rods

  • Solvents to be tested (e.g., water, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

  • Sample Measurement: Place a small, measured amount of this compound (e.g., 25 mg) into a clean, dry test tube.[13]

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[13]

  • Mixing: After each addition, shake the test tube vigorously or use a vortex mixer for 10-20 seconds to ensure thorough mixing.[13][15]

  • Observation: Observe the mixture closely.

    • Soluble: The compound dissolves completely, leaving no visible solid particles.

    • Insoluble: The compound remains as a solid suspension, or in the case of two liquids, forms a separate layer (immiscible).[15]

  • Systematic Testing: This procedure can be repeated with a series of solvents to build a solubility profile. For a compound like this compound, which contains a basic amine group, solubility in a dilute acid (like 5% HCl) would be expected due to the formation of a water-soluble ammonium (B1175870) salt.[13]

Visualizations: Workflows and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the key properties of this compound.

MeltingPointWorkflow start Start prep Prepare Sample (Dry and Finely Powder) start->prep load Load Sample into Capillary Tube prep->load setup Place Capillary in Apparatus with Thermometer load->setup heat_fast Heat Rapidly to Find Approximate MP (Optional) setup->heat_fast heat_slow Heat Slowly (~2°C / min) setup->heat_slow If approx. MP is known heat_fast->heat_slow Start ~15°C below approx. MP observe Observe Sample heat_slow->observe record_t1 Record T1 (First Liquid Appears) observe->record_t1 record_t2 Record T2 (Completely Liquid) record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report end_node End report->end_node

Workflow for Melting Point Determination.

SolubilityTestingWorkflow start Start measure_solid Measure Small Amount of this compound (~25 mg) start->measure_solid add_solvent Add Solvent in Portions (e.g., 0.75 mL total) measure_solid->add_solvent mix Shake / Vortex Vigorously for 10-20 seconds add_solvent->mix observe Observe Mixture mix->observe soluble Result: Soluble (Clear Homogeneous Mixture) observe->soluble  Completely  Dissolved?   Yes insoluble Result: Insoluble (Solid Remains / Phase Separation) observe->insoluble No end_node End soluble->end_node insoluble->end_node

Workflow for Qualitative Solubility Testing.

References

3-Quinuclidinol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Quinuclidinol, a key building block in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this molecule is critical for ensuring its quality, efficacy, and safety in research and drug development. This document outlines its intrinsic stability, potential degradation pathways, and analytical methodologies for stability assessment.

Core Stability Profile

This compound is a white to cream-colored crystalline powder that is generally stable under normal ambient temperatures and pressures.[1] It is a member of the quinuclidine (B89598) class of compounds, characterized by a bicyclic amine structure with a hydroxyl group at the 3-position.[2] This structure confers a degree of stability, though it is susceptible to degradation under certain stress conditions.

General Storage Recommendations

To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from moisture and incompatible substances.

Incompatible Materials

The primary incompatibility for this compound is with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the molecule. It may also react violently with acids.[1]

Hazardous Decomposition

When subjected to high heat, this compound can decompose, emitting toxic vapors including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

Quantitative Stability Data

While extensive public data on the forced degradation of this compound is limited, a study on the solution stability of its enantiomers provides valuable insights.

Table 1: Solution Stability of 3-(R)-Quinuclidinol

Time Interval (hours)Change in (S)-enantiomer ContentObservations
0-Initial analysis
3.33No significant change-
4No significant change-
8No significant change-
12No significant change-
16No significant change-
20No significant change-
24No significant changeNo unknown peaks observed

Data extracted from a study on the quantification of 3-(S)-quinuclidinol in 3-(R)-quinuclidinol. The sample was kept in a tightly capped volumetric flask at room temperature.[3]

The results indicate that 3-(R)-Quinuclidinol is stable in solution for at least 24 hours at room temperature, with no significant increase in the (S)-enantiomer and no formation of unknown degradation products.[3][4]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to stability testing of this compound.

Stability-Indicating HPLC Method (for enantiomeric purity)

This method is designed to quantify the enantiomeric purity of this compound, which is crucial for its use in chiral pharmaceuticals. The stability of the solution is also assessed as part of the method validation.[5]

Objective: To develop and validate a sensitive and specific HPLC method for the quantification of the 3-(S)-enantiomer in 3-(R)-quinuclidinol.

Methodology:

  • Pre-column Derivatization: As this compound lacks a strong chromophore for UV detection, a derivatization step is necessary.

  • Chromatographic Conditions:

    • Column: Chiralpak IC

    • Mobile Phase: n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (80:8:12:0.4, v/v)[3]

    • Detection: UV at 230 nm[6]

    • Flow Rate: Isocratic

  • Validation Parameters (as per ICH guidelines):

    • Specificity

    • System Suitability

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Linearity

    • Repeatability

    • Intermediate Precision

    • Accuracy

    • Solution Stability[5]

Solution Stability Protocol:

  • Prepare a solution of 3-(R)-quinuclidinol at the desired analyte concentration.

  • Store the solution in a tightly capped volumetric flask at room temperature.[3]

  • Analyze the solution at regular intervals (e.g., 0, 3, 4, 8, 12, 16, 20, and 24 hours).[3]

  • Compare the results from each time point to the initial analysis to determine if any significant changes in the content of the (S)-enantiomer or the appearance of new peaks have occurred.[4]

Forced Degradation Study (Representative Protocol)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8] The following is a representative protocol based on ICH guidelines, which should be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

A single batch of this compound is typically used for forced degradation studies.[8]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable acidic solution (e.g., 0.1 M HCl).

    • Store at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

    • Monitor the reaction over time (e.g., up to 7 days).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable basic solution (e.g., 0.1 M NaOH).

    • Follow the same temperature and monitoring conditions as for acid hydrolysis.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing an oxidizing agent (e.g., 0.1% to 3% hydrogen peroxide).[7]

    • Store at room temperature for up to 7 days.

    • Analyze at appropriate time intervals.

  • Thermal Degradation:

    • Expose the solid this compound to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

    • Analyze the sample for any degradation.

  • Photostability:

    • Expose the solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be protected from light to allow for comparison.

Analysis of Stressed Samples:

The stressed samples should be analyzed using a validated stability-indicating method, typically HPLC with a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD), especially if the degradation products also lack a UV chromophore. The goal is to separate the parent compound from all degradation products.

Visualizations

The following diagrams illustrate key workflows and relationships in the stability testing of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Outcome Identification of Degradation Products & Degradation Pathways Analysis->Outcome

Caption: Workflow for a forced degradation study of this compound.

Stability_Logic_Diagram cluster_storage Recommended Storage cluster_avoid Conditions to Avoid Cool Cool Place Dry Dry Place Ventilated Well-Ventilated Area Closed Tightly Closed Container Oxidizers Strong Oxidizing Agents Heat Excessive Heat Decomposition Hazardous Decomposition (NOx, CO, CO2) Heat->Decomposition Moisture Moisture Stability This compound Stability Stability->Cool maintained by Stability->Dry maintained by Stability->Ventilated maintained by Stability->Closed maintained by Stability->Oxidizers compromised by Stability->Heat compromised by Stability->Moisture compromised by

Caption: Key factors influencing the stability of this compound.

References

A Technical Guide to High-Purity 3-Quinuclidinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Quinuclidinol, a key chiral building block, is of paramount importance in the pharmaceutical industry. Its rigid bicyclic structure and hydroxyl functionality make it a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), most notably as a precursor to antimuscarinic agents. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its application, and an exploration of the relevant biological signaling pathways. This document is intended for researchers, scientists, and drug development professionals to facilitate informed sourcing and application of this versatile compound.

Commercial Suppliers and Quantitative Data

The procurement of high-purity this compound is crucial for reproducible and reliable research and drug development outcomes. A number of chemical suppliers offer various grades of this compound. The following tables summarize the quantitative data available from a selection of commercial suppliers. It is important to note that specifications can vary by batch, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).

Table 1: Specifications for this compound (Racemic)

SupplierProduct NumberPurity (%)Melting Point (°C)AppearanceCAS Number
Sigma-Aldrich25334099220-223White to off-white crystalline powder1619-34-7
Thermo Scientific ChemicalsAC13224025099217-224White to Beige Crystalline Powder1619-34-7
Tokyo Chemical Industry (TCI)Q0024>98.0 (GC)220-227White to Light yellow powder to crystal1619-34-7
Kavya Pharma-≥9952-54White to off-white crystalline appearance1619-34-7

Table 2: Specifications for (R)-(-)-3-Quinuclidinol

| Supplier | Product Number | Purity (%) | Specific Optical Rotation ([α]D) | Melting Point (°C) | Appearance | CAS Number | |---|---|---|---|---|---| | Biosynth | FQ02772 | 99.1 (GC) | -46.4° (c=3, 1M HCl) | - | Off white crystalline powder | 25333-42-0 | | Simson Pharma Limited | - | - | - | - | - | 25333-42-0 | | LGC Standards | TRC-Q795785 | - | - | - | Neat | 25333-42-0 | | Pharmaffiliates | - | - | - | - | White to Off-White Solid | 25333-42-0 |

Table 3: Example Certificate of Analysis Data for this compound

ParameterSpecificationResultMethod
AppearanceLight Brown SolidConformsVisual
GC Purity-100.00%Gas Chromatography
Weight Loss by TGA-0.64%Thermogravimetric Analysis
Potency-99.36%Calculation
Identity (Mass)Conforms to structureConfirmedMass Spectrometry
Identity (IR)Conforms to structureConfirmedInfrared Spectroscopy
Identity (¹H NMR)Conforms to structureConfirmedNuclear Magnetic Resonance
Identity (¹³C NMR)Conforms to structureConfirmedNuclear Magnetic Resonance

(Data sourced from a sample Certificate of Analysis)[1]

Experimental Protocols

This compound and its derivatives are utilized in a range of synthetic transformations. Below are detailed methodologies for key applications.

Protocol 1: Synthesis of Solifenacin (B1663824) Succinate from (R)-(-)-3-Quinuclidinol

This protocol outlines a common method for the synthesis of the antimuscarinic agent Solifenacin.[2][3]

Experimental Workflow: Synthesis of Solifenacin Succinate

G cluster_0 Activation of (R)-3-Quinuclidinol cluster_1 Coupling Reaction cluster_2 Salt Formation and Isolation A (R)-3-Quinuclidinol C Activated Intermediate A->C Toluene, rt B 1,1'-Carbonyldiimidazole (B1668759) (CDI) B->C E Solifenacin Base C->E Toluene, reflux D (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline D->E G Solifenacin Succinate (crude) E->G Acetone (B3395972) F Succinic Acid F->G H Purified Solifenacin Succinate G->H Recrystallization

Caption: A schematic overview of the synthesis of Solifenacin Succinate.

Procedure:

  • Activation of (R)-(-)-3-Quinuclidinol:

    • To a stirred solution of (R)-(-)-3-quinuclidinol (1.0 eq) in anhydrous toluene, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Coupling with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline:

    • To the resulting solution of the activated intermediate, add a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous toluene.

    • Heat the reaction mixture to reflux and stir for 12-18 hours.

    • Cool the reaction mixture to room temperature and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Solifenacin base.

  • Formation of Solifenacin Succinate:

    • Dissolve the crude Solifenacin base in acetone.

    • Add a solution of succinic acid (1.0 eq) in acetone to the mixture.

    • Stir the mixture at room temperature to induce precipitation.

    • Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield Solifenacin succinate.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/methanol).

Protocol 2: Synthesis of Cevimeline from 3-Quinuclidinone

This protocol describes the synthesis of the muscarinic agonist Cevimeline, starting from the ketone precursor of this compound.[4]

Experimental Workflow: Synthesis of Cevimeline

G A 3-Quinuclidinone C Epoxide intermediate A->C Epoxidation B Trimethylsulfoxonium (B8643921) iodide, NaH in DMSO B->C E 3-hydroxy-3-(sulfanylmethyl)quinuclidine C->E Ring-opening D H2S in NaOH/water D->E G Cevimeline (cis/trans mixture) E->G Cyclization F Acetaldehyde (B116499), BF3·OEt2 F->G I cis-Cevimeline G->I Separation H Fractional Recrystallization / Chromatography H->I

Caption: A simplified workflow for the synthesis of Cevimeline.

Procedure:

  • Epoxidation of 3-Quinuclidinone:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of 3-quinuclidinone (1.0 eq) in DMSO and stir the reaction at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.

  • Ring-opening of the Epoxide:

    • Bubble hydrogen sulfide (B99878) gas through a solution of the crude epoxide in aqueous sodium hydroxide (B78521) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) and wash with an organic solvent to remove impurities.

    • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract with an organic solvent.

    • Dry the combined organic extracts and concentrate to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.

  • Cyclization to Cevimeline:

    • To a solution of 3-hydroxy-3-(sulfanylmethyl)quinuclidine (1.0 eq) and acetaldehyde (1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0°C, add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) (0.1 eq).

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry, and concentrate to obtain a mixture of cis- and trans-Cevimeline.

  • Isomer Separation:

    • The diastereomeric mixture can be separated by fractional recrystallization from a suitable solvent (e.g., acetone) or by column chromatography on silica (B1680970) gel to isolate the desired cis-isomer.

Signaling Pathways

Derivatives of this compound, such as Solifenacin and Cevimeline, primarily exert their pharmacological effects by modulating muscarinic acetylcholine (B1216132) receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.

Gq-Coupled Muscarinic Receptor Signaling Pathway

Cevimeline is an agonist at M1 and M3 receptors, which are coupled to the Gq signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC).

G ligand Acetylcholine / Cevimeline receptor M1/M3 Receptor ligand->receptor g_protein Gq Protein (α, β, γ subunits) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor on response Cellular Response (e.g., smooth muscle contraction, glandular secretion) pkc->response ca2 Ca²⁺ er->ca2 releases ca2->response

Caption: The Gq-coupled muscarinic acetylcholine receptor signaling pathway.

Gi-Coupled Muscarinic Receptor Signaling Pathway

Solifenacin is an antagonist at muscarinic receptors, including the M2 and M4 subtypes which are coupled to the Gi signaling pathway. By blocking the binding of acetylcholine, Solifenacin prevents the inhibition of adenylyl cyclase.

G ligand Acetylcholine receptor M2/M4 Receptor ligand->receptor antagonist Solifenacin antagonist->receptor blocks g_protein Gi Protein (α, β, γ subunits) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) pka->response

Caption: The Gi-coupled muscarinic acetylcholine receptor signaling pathway.

Conclusion

High-purity this compound is an indispensable building block in modern pharmaceutical synthesis. A thorough understanding of its commercially available forms, coupled with detailed and reliable experimental protocols, is essential for the successful development of novel therapeutics. This guide provides a foundational resource for researchers and professionals in the field, enabling more efficient sourcing and application of this critical chemical intermediate. It is anticipated that the continued exploration of the chemistry of this compound and its derivatives will lead to the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Note: Chiral Separation of 3-Quinuclidinol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Quinuclidinol (B22445) is a vital chiral building block in the synthesis of numerous pharmaceuticals. Specifically, the (R)-enantiomer is a key precursor for active pharmaceutical ingredients such as solifenacin, revatropate, and talsaclidine.[1][2][3][4] Consequently, the stereochemistry of this compound is critical to the efficacy and safety of these drugs, necessitating robust analytical methods to separate and quantify its enantiomers. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers, addressing the challenge of its poor UV absorbance through pre-column derivatization.

Principle

The separation of this compound enantiomers is achieved using a polysaccharide-based chiral stationary phase (CSP) in a normal-phase HPLC system.[1][2][5] Due to the lack of a strong UV chromophore in the native molecule, a pre-column derivatization step is employed.[4] The hydroxyl group of the this compound enantiomers is reacted with benzoyl chloride to form UV-active benzoate (B1203000) esters. This derivatization not only allows for sensitive UV detection but can also enhance the chiral recognition and separation on the CSP.[1]

Quantitative Data Summary

The following table summarizes the chromatographic parameters and results for the chiral separation of derivatized this compound enantiomers.

ParameterValue
Chiral Stationary Phase Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][3][6]
Flow Rate 0.8 mL/min[3]
Column Temperature 15°C[3]
Detection Wavelength 230 nm[2][3][6][7]
Injection Volume 10 µL[3]
Retention Time (S)-enantiomer ~12.8 min[3]
Retention Time (R)-enantiomer ~19.3 min[3]
Resolution (Rs) > 11.4[1][3][6]

Experimental Protocols

1. Pre-column Derivatization of this compound

This protocol describes the derivatization of this compound with benzoyl chloride to enable UV detection.

  • Reagents and Materials:

  • Procedure:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Add 5.0 mL of dichloromethane and sonicate to dissolve the sample completely.

    • Slowly add 0.5 mL of benzoyl chloride to the flask.

    • Slowly add 0.5 mL of triethylamine to the flask.

    • Shake the flask for 5 minutes to allow the reaction to proceed.

    • Dilute the mixture to the 50.0 mL mark with methanol.

    • Perform a further 1:10 dilution by transferring 5.0 mL of this solution to another 50.0 mL volumetric flask and diluting with methanol.[1]

2. HPLC Analysis Protocol

This protocol outlines the steps for the chiral separation of the derivatized this compound enantiomers.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Chiralpak® IC column (250 x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][3][6]

    • Flow Rate: 0.8 mL/min[3]

    • Column Temperature: 15°C[3]

    • Detection: UV at 230 nm[2][3][6][7]

    • Injection Volume: 10 µL[3]

    • Run Time: 30 minutes[3]

  • Procedure:

    • Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared derivatized sample solution into the HPLC system.

    • Run the analysis for 30 minutes under the specified isocratic conditions.

    • Identify the peaks for the (S)- and (R)-enantiomers based on their retention times (approximately 12.8 min for the S-enantiomer and 19.3 min for the R-enantiomer).[3]

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Weigh this compound Sample dissolve Dissolve in Dichloromethane start->dissolve add_reagents Add Benzoyl Chloride & Triethylamine dissolve->add_reagents react React for 5 min add_reagents->react dilute1 Dilute to 50 mL with Methanol react->dilute1 dilute2 Perform 1:10 Dilution with Methanol dilute1->dilute2 inject Inject 10 µL onto Chiralpak IC dilute2->inject Derivatized Sample separate Isocratic Elution (n-hexane:EtOH:IPA:DEA) inject->separate detect UV Detection at 230 nm separate->detect analyze Data Analysis (Retention Time, Resolution) detect->analyze

Caption: Experimental workflow for the chiral HPLC separation of this compound.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Methodology cluster_outcome Outcome no_chromophore This compound lacks a strong UV chromophore derivatization Pre-column Derivatization (with Benzoyl Chloride) no_chromophore->derivatization is overcome by hplc Chiral HPLC Separation derivatization->hplc enables outcome Successful Enantiomeric Separation & Quantification hplc->outcome achieves

Caption: Logical relationship of the analytical strategy.

References

Application Notes and Protocols: 3-Quinuclidinol as a Chiral Building Block in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol (B22445) is a versatile bicyclic alcohol that serves as a crucial chiral building block in the synthesis of a variety of pharmaceuticals.[1][2] Its rigid structure and the presence of a hydroxyl group and a tertiary amine make it an ideal scaffold for the development of potent and selective therapeutic agents.[1] This document provides detailed application notes and protocols for the use of (R)- and (S)-3-quinuclidinol in the synthesis of several key drugs, with a focus on antimuscarinic agents. The stereochemistry of this compound is critical for the efficacy and selectivity of the final active pharmaceutical ingredient (API).[1]

Applications in Drug Synthesis

The primary application of this compound lies in its role as a precursor for antimuscarinic drugs, which are used to treat a range of conditions including overactive bladder, chronic obstructive pulmonary disease (COPD), and Sjögren's syndrome.[1][2][3] The quinuclidine (B89598) moiety has a high affinity for various receptors, making it a valuable component in drug design.[3]

Notable drugs synthesized using this compound as a chiral building block include:

  • Solifenacin (B1663824): A competitive muscarinic receptor antagonist for the treatment of overactive bladder.[3]

  • Aclidinium (B1254267) Bromide: A long-acting inhaled muscarinic antagonist for the management of COPD.[4]

  • Talsaclidine: A muscarinic M1 receptor agonist that has been investigated for the treatment of Alzheimer's disease.[2][5]

  • Cevimeline: A muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome.[2][5]

Synthesis of Chiral this compound

The enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. Both chemical and biocatalytic methods have been developed to produce optically pure (R)- and (S)-3-quinuclidinol.

Biocatalytic Reduction of 3-Quinuclidinone

Biocatalytic reduction of 3-quinuclidinone using ketoreductases offers high enantioselectivity and yields.[6][7][8]

Experimental Workflow: Biocatalytic Synthesis of (R)-3-Quinuclidinol

G cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification 3-Quinuclidinone_HCl 3-Quinuclidinone HCl Incubation Incubate at 37°C for 30h 3-Quinuclidinone_HCl->Incubation Resting_Cells Resting Cells (e.g., A. radiobacter) + Glucose Resting_Cells->Incubation Phosphate_Buffer Phosphate Buffer (pH 8.0) Phosphate_Buffer->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Basification Basify with K2CO3 (pH 12) Supernatant_Collection->Basification Evaporation Evaporation Basification->Evaporation Extraction Extract with CH2Cl2 Evaporation->Extraction Purification Purify with Acetone (B3395972) Extraction->Purification Final_Product (R)-3-Quinuclidinol Purification->Final_Product

Caption: Biocatalytic synthesis of (R)-3-Quinuclidinol.

Chemical Synthesis of Racemic this compound

Racemic this compound can be synthesized by the reduction of 3-quinuclidinone using sodium borohydride (B1222165).[5]

Quantitative Data for this compound Synthesis

MethodSubstrateCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee) (%)Reference
Biocatalytic Reduction3-QuinuclidinoneA. radiobacter ArQR(R)-3-Quinuclidinol>95>99.9[6][8]
Biocatalytic Reduction3-Quinuclidinone HClR. erythropolis WY1406(S)-3-Quinuclidinol92>99[9][10]
Chemical Reduction3-QuinuclidinoneNaBH4(±)-3-Quinuclidinol89N/A[5]
Asymmetric Hydrogenation3-QuinuclidinoneRuCl--INVALID-LINK---dpen(R)-3-Quinuclidinol->97[11]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes the reduction of 3-quinuclidinone to racemic this compound.[5]

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH4)

  • Water

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a suitable reaction vessel.

  • Cool the solution to 30-35°C.

  • Add 1.5 g (0.04 mol) of sodium borohydride in portions over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the reaction completion using gas chromatography (GC).

  • Extract the reaction mixture with chloroform (3 x 50 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude (±)-3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.

Protocol 2: Synthesis of Solifenacin Succinate (B1194679) from (R)-3-Quinuclidinol

This protocol details the synthesis of solifenacin succinate, a key drug for overactive bladder, starting from (R)-3-quinuclidinol.[12]

Materials:

Procedure:

Step 1: Synthesis of (R)-quinuclidin-3-yl carbonochloridate

  • Dissolve 10.0 g of (R)-3-quinuclidinol in 800.0 ml of acetonitrile.

  • In an ice-water bath, add 20.0 g of diphosgene dropwise to the solution.

  • Remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.

  • Concentrate the reaction mixture to obtain (R)-quinuclidin-3-yl carbonochloridate.

Step 2: Synthesis of Solifenacin Base

  • In a separate flask, dissolve 11.3 g of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and 8.2 g of triethylamine in 100.0 ml of dichloromethane.

  • Add the previously prepared (R)-quinuclidin-3-yl carbonochloridate, diluted with 60.0 ml of dichloromethane, dropwise to the solution in an ice-water bath.

  • Stir for 3-10 minutes after the addition is complete, then remove the ice-water bath and continue stirring.

  • Concentrate the reaction mixture to obtain crude solifenacin.

  • Dissolve the crude product in 100.0 ml of dichloromethane and wash the organic phase with water.

  • Concentrate the organic phase to obtain solifenacin base.

Step 3: Formation of Solifenacin Succinate

  • Dissolve 17.6 g of the solifenacin oil in 20.0 ml of ethyl acetate.

  • Add a solution of succinic acid in ethyl acetate to precipitate solifenacin succinate.

  • Filter and dry the resulting solid.

Mechanism of Action and Signaling Pathways

Drugs derived from this compound, such as solifenacin and aclidinium bromide, are muscarinic receptor antagonists.[1][8] They competitively block the binding of acetylcholine (B1216132) (ACh) to muscarinic receptors, thereby inhibiting parasympathetic nerve impulses.[1][13]

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[14][15] M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[6]

Signaling Pathway of M3 Muscarinic Receptor Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Antagonist Antimuscarinic Drug (e.g., Solifenacin) Antagonist->M3R Blocks Binding

References

Synthesis of Solifenacin Utilizing (R)-3-Quinuclidinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Solifenacin (B1663824), a competitive muscarinic receptor antagonist, utilizing (R)-3-Quinuclidinol as a key chiral building block. The synthesis of Solifenacin is a critical process in the manufacturing of the drug, which is widely used for the treatment of overactive bladder. The protocols outlined below are based on established chemical literature and patents, offering researchers and drug development professionals a comprehensive guide to various synthetic strategies.

Introduction

Solifenacin, chemically known as (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, is a chiral molecule where the stereochemistry of both the isoquinoline (B145761) and quinuclidinol moieties is crucial for its pharmacological activity.[1][2] The use of enantiomerically pure (R)-3-Quinuclidinol is a common strategy to ensure the desired stereochemistry in the final product.[1][3] This document details two primary synthetic routes starting from (R)-3-Quinuclidinol: direct condensation and activation of the hydroxyl group prior to coupling.

Data Presentation

The following tables summarize quantitative data from representative synthetic procedures for Solifenacin and its intermediates.

Table 1: Synthesis of Solifenacin via Direct Condensation

ParameterMethod A: Sodium Hydroxide (B78521)Method B: Sodium Hydride
Reactants
(R)-3-Quinuclidinol20 g20 g
(1S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate15 g15 g
Base2.56 g Sodium Hydroxide0.36 g Sodium Hydride
Solvent150 ml Toluene (B28343)150 ml Toluene
Reaction Conditions
Initial StepAzeotropic reflux for 2 hrsAzeotropic reflux for 2 hrs
Reaction TemperatureRefluxReflux
Reaction Time18 hrs18 hrs
Work-up & Purification
QuenchingSaturated sodium chloride solutionSaturated sodium chloride solution
PurificationFormation of succinate (B1194679) salt and recrystallizationFormation of succinate salt and recrystallization
Yield and Purity
Yield of Solifenacin Succinate16.5 gNot specified in detail
Purity by HPLC99.51%Not specified in detail
Chiral Purity (isomer content)99.42% (0.57% other isomer)Not specified in detail

Data compiled from patent literature.[3]

Table 2: Synthesis of (R)-Quinuclidin-3-yl Chloroformate

ParameterMethod C: Diphosgene in Acetonitrile (B52724)Method D: Diphosgene in THF
Reactants
(R)-3-Quinuclidinol10.0 g10.0 g
Reagent20.0 g Diphosgene20.0 g Diphosgene
Solvent800.0 ml Acetonitrile600.0 ml THF
Reaction Conditions
TemperatureIce-water bath, then room temperatureIce-water bath, then room temperature
Reaction Time16 hrs16 hrs
Yield
Yield of Chloroformate13.4 g13.8 g

Data compiled from patent literature.[4]

Experimental Protocols

Protocol 1: Synthesis of Solifenacin via Direct Condensation with Sodium Hydroxide

This protocol describes the direct condensation of (R)-3-Quinuclidinol with an activated isoquinoline derivative.

Materials:

  • (R)-3-Quinuclidinol

  • (1S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate

  • Toluene

  • Sodium Hydroxide

  • Saturated Sodium Chloride Solution

  • Acetone (B3395972)

  • Succinic Acid

  • Dean-Stark apparatus

  • Reaction flask with reflux condenser and nitrogen inlet

Procedure:

  • To a reaction flask equipped with a Dean-Stark apparatus, add (R)-3-Quinuclidinol (20 g) and (1S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate (15 g) in toluene (150 ml).

  • Reflux the mixture azeotropically for 2 hours to remove any residual water.

  • Cool the reaction mixture to 25°C under a nitrogen atmosphere.

  • Add sodium hydroxide (2.56 g) to the mixture.

  • Heat the mixture to reflux and maintain for 18 hours.

  • Cool the reaction mixture to 25°C and quench by adding saturated sodium chloride solution.

  • Separate the organic and aqueous layers.

  • Concentrate the organic layer under reduced pressure to obtain the crude Solifenacin base.

  • Dissolve the residue in acetone (100 ml) and add succinic acid (5.5 g).

  • Heat the mixture to 55°C and stir for 15 minutes.

  • Cool the mixture to 25°C and stir for 45 minutes, then further cool to 0-5°C and stir for 1 hour.

  • Filter the precipitated solid, wash with cold acetone, and dry at 50°C to yield Solifenacin succinate.[3]

Protocol 2: Synthesis of (R)-Quinuclidin-3-yl Chloroformate

This protocol details the activation of (R)-3-Quinuclidinol to a chloroformate intermediate.

Materials:

  • (R)-3-Quinuclidinol

  • Diphosgene

  • Acetonitrile (or THF)

  • Ice-water bath

  • Reaction flask with a dropping funnel

Procedure:

  • Dissolve (R)-3-Quinuclidinol (10.0 g) in acetonitrile (800.0 ml) in a reaction flask.

  • Cool the solution in an ice-water bath.

  • Add diphosgene (20.0 g) dropwise to the cooled solution.

  • After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain (R)-quinuclidin-3-yl chloroformate.[4]

Protocol 3: Synthesis of Solifenacin from (R)-Quinuclidin-3-yl Chloroformate

This protocol describes the coupling of the activated chloroformate with the isoquinoline moiety.

Materials:

  • (R)-Quinuclidin-3-yl chloroformate (from Protocol 2)

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Reaction flask with nitrogen inlet

Procedure:

  • Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an anhydrous solvent in a reaction flask under a nitrogen atmosphere.

  • Add a suitable base, such as triethylamine.

  • Add a solution of (R)-quinuclidin-3-yl chloroformate in the same solvent dropwise to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Perform an aqueous work-up to remove the base and any salts.

  • Concentrate the organic layer to obtain the crude Solifenacin base.

  • The crude product can then be converted to the succinate salt and purified as described in Protocol 1.

Visualizations

The following diagrams illustrate the synthetic workflow and key transformations in the synthesis of Solifenacin.

G R3Q (R)-3-Quinuclidinol Condensation Direct Condensation (Reflux, 18h) R3Q->Condensation ISO_ester (1S)-ethyl-1-phenyl-1,2,3,4- tetrahydro-2-isoquinoline carboxylate ISO_ester->Condensation Base Base (NaOH or NaH) Base->Condensation Solvent Toluene Solvent->Condensation Solifenacin_base Solifenacin Base Condensation->Solifenacin_base Salt_formation Salt Formation & Purification Solifenacin_base->Salt_formation Succinic_acid Succinic Acid Succinic_acid->Salt_formation Solifenacin_succinate Solifenacin Succinate Salt_formation->Solifenacin_succinate

Caption: Workflow for the direct condensation synthesis of Solifenacin.

G R3Q (R)-3-Quinuclidinol Activation Activation (0°C to RT, 16h) R3Q->Activation Diphosgene Diphosgene Diphosgene->Activation Solvent_act Acetonitrile or THF Solvent_act->Activation Chloroformate (R)-Quinuclidin-3-yl Chloroformate Activation->Chloroformate Coupling Coupling Reaction Chloroformate->Coupling ISO (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline ISO->Coupling Base_couple Base (e.g., TEA) Base_couple->Coupling Solifenacin_base Solifenacin Base Coupling->Solifenacin_base

Caption: Synthesis of Solifenacin via an activated chloroformate intermediate.

References

The Crucial Role of 3-Quinuclidinol in the Synthesis of Advanced Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The chiral alcohol 3-Quinuclidinol, particularly its (R)-enantiomer, has emerged as a cornerstone in the synthetic development of a significant class of muscarinic receptor antagonists. These antagonists are pivotal in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB). This application note provides a detailed overview of the synthetic applications of this compound, experimental protocols for the synthesis and characterization of key antagonists, and a summary of their pharmacological properties, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

This compound's rigid bicyclic structure provides a well-defined scaffold for the synthesis of potent and selective muscarinic antagonists. Its hydroxyl group serves as a key handle for esterification with various carboxylic acids, leading to a diverse range of compounds with tailored pharmacological profiles. The stereochemistry of the 3-hydroxyl group is critical for high-affinity receptor binding.

This document will delve into the synthesis of two prominent drugs derived from (R)-3-Quinuclidinol: Aclidinium bromide, a long-acting inhaled antagonist for COPD, and Solifenacin (B1663824), a selective M3 antagonist for OAB. Detailed protocols for their synthesis and for the pharmacological assays used to characterize their activity are provided below.

Data Presentation: Pharmacological Profile of this compound Derivatives

The following tables summarize the binding affinities (Ki) of key muscarinic receptor antagonists synthesized using this compound as a precursor. This quantitative data highlights the potency and selectivity of these compounds for the different muscarinic receptor subtypes (M1-M5).

Table 1: Binding Affinities (Ki, nM) of Solifenacin and Other Antimuscarinics at Human Muscarinic Receptors. [1][2]

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Solifenacin261701211031
Tolterodine-----
Oxybutynin-----
Darifenacin-----
Propiverine-----
Atropine-----

Table 2: Binding Affinities (pKi) of Aclidinium Bromide and Comparators at Human Muscarinic Receptors.

CompoundM1 Receptor pKiM2 Receptor pKiM3 Receptor pKiM4 Receptor pKiM5 Receptor pKi
Aclidinium9.09.29.48.99.0
Tiotropium9.19.29.58.89.0
Ipratropium8.89.09.08.78.8
Glycopyrronium8.58.88.88.28.4

Experimental Protocols

Protocol 1: Synthesis of Aclidinium Bromide

This protocol describes a two-step synthesis of Aclidinium bromide starting from (3R)-Quinuclidinol.

Step 1: Synthesis of (3R)-Azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate

  • A solution of (3R)-quinuclidinol (5.15 g, 40.5 mmol) in 250 ml of toluene (B28343) is heated to 65-70°C.

  • Sodium methoxide (B1231860) (0.65 g, 11.8 mmol) is added to the solution.

  • Under a nitrogen atmosphere, a solution of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (MDTG) (10.0 g, 39.3 mmol) in 100 ml of toluene is added over approximately 1 hour, maintaining the temperature between 75°C and 85°C.

  • The azeotrope of toluene and methanol (B129727) is removed by distillation, with the replacement of fresh toluene, until the reaction is complete.

  • The reaction mixture is washed four times with a 20% aqueous solution of NaCl.

  • The organic phase is dried and concentrated under vacuum at a temperature ≤ 40°C to a final volume of 25 ml.

  • The resulting suspension is cooled to 10-15°C and stirred for at least 5 hours.

  • The solid product is filtered, washed, and dried to yield (3R)-Azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate.

Step 2: Synthesis of (3R)-3-[2-Hydroxy(di-2-thienyl)acetoxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (Aclidinium Bromide)

  • In an inert atmosphere, suspend (3R)-Azabicyclo[2.2.2]oct-3-yl hydroxy(di-2-thienyl)acetate (5 g, 14.26 mmol) in 30 ml of dimethylformamide (DMF).

  • Slowly add 3-phenoxypropyl bromide (3.42 ml, 21.68 mmol) at a temperature between 20°C and 25°C.

  • Stir the reaction mixture at 20-25°C for approximately 24 hours.

  • Add 60 ml of acetonitrile (B52724) to the mixture and stir for at least 1 hour at 20-25°C.

  • Filter the product and wash with acetonitrile previously cooled to 10-15°C to obtain Aclidinium bromide.

Protocol 2: Synthesis of Solifenacin

This protocol details a one-pot synthesis of Solifenacin from (R)-quinuclidin-3-ol.

  • To a stirred solution of 21.3 g (0.13 mol) of 1,1'-carbonyldi(1,2,4-triazole) (CDT) in 425 ml of isopropyl acetate, add 21.31 g (0.1676 mol) of (R)-quinuclidin-3-ol stepwise.

  • Add 39.9 ml (0.2863 mol) of triethylamine (B128534) to the mixture and stir at room temperature for approximately 2 hours.

  • Stepwise, add a solution of 29.22 g (0.1396 mol) of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in 204 ml of isopropyl acetate.

  • Heat the mixture to reflux and age for 4 hours.

  • Cool the reaction mixture to room temperature and wash with 213 ml of water.

  • Separate the organic layer and wash it with a solution of 10.6 g of sodium bicarbonate in 213 ml of water.

  • Wash the organic layer again with 213 ml of water.

  • Concentrate the organic layer under vacuum to obtain Solifenacin base as a residue.

Protocol 3: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a method to determine the binding affinity of a test compound for muscarinic receptors using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

1. Membrane Preparation (from rat brain):

  • Homogenize rat brain tissue in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL [³H]-NMS, 50 µL Assay Buffer, 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine), 150 µL membrane suspension.

    • Competition: 50 µL [³H]-NMS, 50 µL of various concentrations of the test compound, 150 µL membrane suspension.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the NSB from the total binding.

  • Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Calcium Flux Functional Assay

This protocol measures the ability of a muscarinic antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing M1 or M3 receptors.

  • Cell Culture: Plate cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M3 cells) in a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the antagonist test compound.

    • Pre-incubate the cells with the antagonist for a specified period.

  • Signal Detection:

    • Place the assay plate in a kinetic fluorescence plate reader.

    • Record the basal fluorescence.

    • Add a known agonist (e.g., carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

    • Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Generate concentration-response curves for the antagonist's inhibition of the agonist response.

    • Calculate the IC50 value for the antagonist.

Visualizations: Signaling Pathways and Experimental Workflow

muscarinic_signaling cluster_M1_M3 M1/M3 Receptor Signaling (Gq-coupled) cluster_M2 M2 Receptor Signaling (Gi-coupled) ACh_M1M3 Acetylcholine M1M3_Receptor M1/M3 Receptor ACh_M1M3->M1M3_Receptor Gq Gq Protein M1M3_Receptor->Gq activates PLC Phospholipase Cβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Cellular_Response_M1M3 Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response_M1M3 ACh_M2 Acetylcholine M2_Receptor M2 Receptor ACh_M2->M2_Receptor Gi Gi Protein M2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_M2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_M2

Caption: Muscarinic Receptor Signaling Pathways.

synthesis_workflow cluster_synthesis Synthesis of Muscarinic Antagonist Quinuclidinol (R)-3-Quinuclidinol Esterification Esterification Reaction Quinuclidinol->Esterification Carboxylic_Acid Carboxylic Acid Derivative (e.g., Benzilic Acid derivative) Carboxylic_Acid->Esterification Antagonist_Ester Muscarinic Antagonist Ester Esterification->Antagonist_Ester Quaternization Quaternization (optional) Antagonist_Ester->Quaternization Final_Antagonist Final Muscarinic Antagonist (e.g., Aclidinium, Solifenacin) Antagonist_Ester->Final_Antagonist if not quaternized Quaternization->Final_Antagonist

Caption: General Synthetic Workflow.

assay_workflow cluster_assay Pharmacological Characterization Workflow Synthesized_Compound Synthesized Antagonist Binding_Assay Radioligand Binding Assay Synthesized_Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Synthesized_Compound->Functional_Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Determine_IC50 Determine IC50 (Functional Potency) Functional_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Ki->SAR_Analysis Determine_IC50->SAR_Analysis

Caption: Experimental Characterization Workflow.

References

Application Notes and Protocols: 3-Quinuclidinol as a Catalyst in Organic Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Quinuclidinol as a versatile and effective organocatalyst in various organic condensation reactions. Particular emphasis is placed on its application in the Baylis-Hillman reaction and its variants, providing detailed protocols and comparative data to aid in reaction development and optimization.

Introduction

This compound, a bicyclic tertiary amine alcohol, has emerged as a potent nucleophilic catalyst in a range of organic transformations. Its unique structural features, including the nucleophilic nitrogen atom and the hydroxyl group, contribute to its catalytic efficacy. The rigid bicyclic structure minimizes side reactions and can influence the stereochemical outcome of reactions. This document details the application of this compound as a catalyst, focusing on its role in the formation of carbon-carbon bonds through condensation reactions. A notable aspect of this compound's catalytic activity is its basicity. A study on quinuclidine-based catalysts in the Baylis-Hillman reaction established a direct correlation between the basicity (pKa of the conjugate acid) and the reactivity of the catalyst.[1][2][3]

Key Applications

Based on current literature, the primary application of this compound as a catalyst in organic condensation reactions is in the Baylis-Hillman reaction and its related transformations.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a tertiary amine or phosphine.[4][5] this compound has been shown to be an effective catalyst for this reaction, promoting the formation of densely functionalized allylic alcohols.

Catalytic Cycle of the Baylis-Hillman Reaction:

The catalytic cycle begins with the nucleophilic addition of this compound to the activated alkene to form a zwitterionic enolate. This intermediate then adds to the aldehyde, followed by an intramolecular proton transfer and elimination of the catalyst to yield the final product and regenerate the catalyst.

Baylis_Hillman_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aldehyde Aldehyde (R-CHO) C Aldol Addition Aldehyde->C Alkene Activated Alkene (CH2=CH-EWG) A Michael Addition Alkene->A Catalyst This compound Catalyst->A B Zwitterionic Intermediate A->B Formation of Zwitterionic Enolate B->C Nucleophilic Attack D Adduct Intermediate C->D E Proton Transfer & Elimination D->E Regeneration of Catalyst E->Catalyst Product Baylis-Hillman Adduct E->Product

Baylis-Hillman Reaction Mechanism

Data Presentation: Reactivity of Quinuclidine-Based Catalysts

The following table summarizes the reactivity of various quinuclidine-based catalysts in the Baylis-Hillman reaction, highlighting the superior performance of more basic catalysts.

CatalystpKa of Conjugate AcidRelative Reactivity
Quinuclidinone7.2Least Reactive
3-Chloroquinuclidine8.9Moderate
DABCO8.7Moderate
3-Acetoxyquinuclidine9.3Moderate-High
3-Hydroxyquinuclidine 9.9 High
Quinuclidine (B89598)11.3Most Reactive
Data sourced from Aggarwal, V. K., et al. (2003).[1][2][3]
Aza-Baylis-Hillman Reaction

This compound also effectively catalyzes the aza-Baylis-Hillman reaction, where the aldehyde is replaced by an imine. This reaction provides a valuable route to synthesize β-amino carbonyl compounds. In some cases, 3-hydroxyquinuclidine (3-HQD) is used in combination with a Lewis acid, such as a titanium or ytterbium triflate, to enhance the reaction rate and yield.[6]

Morita-Baylis-Hillman Type α-Iodination

A notable application of this compound is in a Morita-Baylis-Hillman type protocol for the highly efficient and chemoselective α-iodination of acrylate (B77674) esters. This reaction utilizes N-iodophthalimide as the iodine source and KF-Celite in acetonitrile, with this compound acting as the nucleophilic catalyst.[7]

Experimental Protocols

Protocol 1: General Procedure for the Baylis-Hillman Reaction Catalyzed by this compound

This protocol is a general guideline and may require optimization for specific substrates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a reaction vessel, add the aldehyde (1.0 equiv). B Add the activated alkene (1.5 - 3.0 equiv). A->B C Add the solvent (e.g., DMF, CH2Cl2, or neat). B->C D Add this compound (0.1 - 0.3 equiv). C->D E Stir the reaction mixture at room temperature. D->E F Monitor the reaction progress by TLC or GC. E->F G Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). F->G Reaction Complete H Wash with water and brine. G->H I Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. H->I J Concentrate the solution under reduced pressure. I->J K Purify the crude product by column chromatography on silica (B1680970) gel. J->K

Baylis-Hillman Experimental Workflow

Materials:

  • Aldehyde

  • Activated alkene (e.g., methyl acrylate, acrylonitrile, methyl vinyl ketone)

  • This compound

  • Anhydrous solvent (e.g., DMF, CH2Cl2, THF, or solvent-free)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction flask, add the aldehyde (1.0 equivalent).

  • Add the activated alkene (1.5 to 3.0 equivalents).

  • If using a solvent, add the desired amount (e.g., 0.5-2 M concentration of the aldehyde).

  • Add this compound (0.1 to 0.3 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to several days depending on the substrates.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: α-Iodination of Acrylate Esters

This protocol is adapted from the Morita-Baylis-Hillman type reaction described in the literature.[7]

Materials:

  • Acrylic ester

  • N-iodophthalimide (NIP)

  • This compound

  • KF-Celite

  • Acetonitrile (anhydrous)

  • Saturated aqueous Na2S2O3 solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the acrylic ester (1.0 equivalent) in anhydrous acetonitrile, add KF-Celite, N-iodophthalimide (1.2 equivalents), and this compound (0.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Other Condensation Reactions (Aldol and Henry Reactions)

While this compound is a potent catalyst for the Baylis-Hillman reaction, its application as a primary catalyst in classical Aldol and Henry condensation reactions is not well-documented in the current scientific literature. These reactions typically employ stronger bases (for Aldol) or specific base catalysts (for the Henry reaction). The moderate basicity of this compound, while advantageous for the Baylis-Hillman reaction, may not be optimal for the deprotonation of less activated carbonyl compounds or nitroalkanes required for these transformations. Researchers exploring novel catalytic systems could investigate the potential of this compound in these contexts, possibly in combination with co-catalysts or under specific reaction conditions.

Conclusion

This compound is a highly effective and versatile organocatalyst for the Baylis-Hillman reaction and its variants. Its catalytic activity is directly related to its basicity, making it a more reactive catalyst than commonly used alternatives like DABCO for this specific transformation. The provided protocols offer a starting point for the synthesis of a wide range of functionalized molecules. While its application in other major condensation reactions like the Aldol and Henry reactions is not established, its proven efficacy in the Baylis-Hillman reaction makes it a valuable tool for synthetic chemists in academia and industry.

References

Application Notes and Protocols for the 3-Quinuclidinol Catalyzed Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baylis-Hillman reaction is a versatile and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile. This reaction yields densely functionalized molecules, which are valuable intermediates in the synthesis of a wide range of biologically active compounds and complex natural products. Among the various catalysts employed, 3-Quinuclidinol (3-hydroxyquinuclidine, 3-HQD) has emerged as an effective organocatalyst, demonstrating significant rate enhancements compared to other tertiary amines like DABCO in certain applications.[1] The hydroxyl group in this compound is thought to contribute to the stabilization of the transition state through hydrogen bonding, thereby accelerating the reaction.[1]

These application notes provide a detailed protocol for the this compound catalyzed Baylis-Hillman reaction, including reaction setup, monitoring, workup, and purification. Additionally, an optimized protocol employing a co-catalyst is presented, along with data on the substrate scope and corresponding yields.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Baylis-Hillman reaction involves a three-step catalytic cycle. First, the nucleophilic catalyst, this compound, undergoes a Michael addition to the activated alkene to form a zwitterionic enolate. This enolate then adds to the aldehyde electrophile in an aldol-type reaction. Finally, an elimination step regenerates the catalyst and forms the desired allylic alcohol product.

Baylis_Hillman_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Zwitterion2 Aldol Adduct Aldehyde->Zwitterion2 + Zwitterionic Enolate Alkene Activated Alkene (e.g., Methyl Acrylate) Catalyst This compound Zwitterion1 Zwitterionic Enolate Catalyst->Zwitterion1 + Alkene Zwitterion1->Zwitterion2 Product Baylis-Hillman Adduct Zwitterion2->Product - Catalyst Product->Catalyst

Caption: Proposed mechanism of the this compound catalyzed Baylis-Hillman reaction.

A general workflow for performing the reaction in a laboratory setting is outlined below. This workflow encompasses preparation, execution, and product isolation stages.

Experimental_Workflow start Start prep Prepare Reactants and Catalyst Solution start->prep reaction Combine Reactants and Catalyst Stir at Specified Temperature prep->reaction monitor Monitor Reaction Progress (TLC/GC/NMR) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (e.g., Quenching, Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Baylis-Hillman reaction.

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Baylis-Hillman Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Activated alkene (e.g., methyl acrylate (B77674), 2.0-3.0 mmol, 2.0-3.0 equiv)

  • This compound (3-HQD) (0.1-0.2 mmol, 10-20 mol%)

  • Anhydrous solvent (e.g., DMF, CH3CN, or a mixture of 2-MeTHF/H2O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (optional, e.g., Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol) and the activated alkene (2.0-3.0 mmol).

  • Dissolve the reactants in the chosen solvent (e.g., 2 mL of DMF).

  • Add this compound (0.1-0.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or a specified temperature (e.g., 40 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Optimized Procedure with Sc(OTf)3 Co-catalyst[2]

This protocol describes an optimized procedure for the Baylis-Hillman reaction using a combination of this compound and Scandium (III) triflate as a co-catalyst, which has been shown to significantly accelerate the reaction.[2]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • Activated alkene (e.g., methyl acrylate, 3.0 mmol, 3.0 equiv)

  • This compound (3-HQD) (0.2 mmol, 20 mol%)

  • Scandium (III) triflate (Sc(OTf)3) (0.05 mmol, 5 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the activated alkene (3.0 mmol), this compound (0.2 mmol), and Scandium (III) triflate (0.05 mmol).

  • Add anhydrous DMF (2 mL) to the flask.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC. Reaction times can be significantly shorter with this protocol, ranging from 10 minutes to several hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure Baylis-Hillman adduct.

Data Presentation

The following tables summarize the performance of the this compound catalyzed Baylis-Hillman reaction with various substrates under the optimized co-catalyzed conditions.

Table 1: Reaction of Various Aromatic Aldehydes with Methyl Acrylate [2]

EntryAldehydeTimeYield (%)
14-Nitrobenzaldehyde8 h73
24-Chlorobenzaldehyde6 h79
34-Bromobenzaldehyde8 h74
4Benzaldehyde9 h70
54-Methylbenzaldehyde36 h30
64-Methoxybenzaldehyde36 h23
72-Furaldehyde1.5 h90

Reaction conditions: Aromatic aldehyde (1.0 mmol), methyl acrylate (3.0 mmol), 3-HQD (20 mol%), Sc(OTf)3 (5 mol%) in DMF at 40 °C.[2]

Table 2: Reaction of 4-Nitrobenzaldehyde with Various Activated Alkenes [2]

EntryActivated AlkeneTimeYield (%)
1Methyl acrylate8 h73
2Ethyl acrylate9 h73
3Acrylonitrile10 min98

Reaction conditions: 4-Nitrobenzaldehyde (1.0 mmol), activated alkene (3.0 mmol), 3-HQD (20 mol%), Sc(OTf)3 (5 mol%) in DMF at 40 °C.[2]

Table 3: Comparison of Different Amine Catalysts for the Reaction of p-Nitrobenzaldehyde and Methyl Acrylate [2]

EntryLewis BaseTime (h)Yield (%)
1Imidazole2430
2Et3N2423
3Pyridine24
43-HQD 3 59
5DMAP2444

Reaction conditions: p-Nitrobenzaldehyde (1.0 mmol), methyl acrylate (3.0 mmol), Lewis base (100 mol%) in CH3CN.[2]

Logical Relationships of Reaction Components

The success and rate of the Baylis-Hillman reaction are highly dependent on the interplay between the catalyst, electrophile, and the activated alkene. The following diagram illustrates these relationships.

Logical_Relationships Catalyst This compound (Nucleophilicity & Basicity) ReactionRate Reaction Rate & Yield Catalyst->ReactionRate Influences Electrophile Aldehyde (Electrophilicity) Electrophile->ReactionRate Influences Alkene Activated Alkene (Michael Acceptor Ability) Alkene->ReactionRate Influences

Caption: Key factors influencing the outcome of the Baylis-Hillman reaction.

Conclusion

This compound is a highly effective catalyst for the Baylis-Hillman reaction, offering improved reaction rates over other commonly used tertiary amines. The provided protocols offer a starting point for researchers to utilize this methodology in their synthetic endeavors. The use of a Lewis acid co-catalyst such as Sc(OTf)3 can further enhance the reaction efficiency, particularly for less reactive substrates. The versatility of the Baylis-Hillman reaction, coupled with the efficacy of the this compound catalyst system, makes it a valuable tool in modern organic synthesis and drug discovery.

References

Application Notes and Protocols: The Use of 3-Quinuclidinol in the Preparation of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol (B22445), a bicyclic alcohol, serves as a pivotal structural scaffold in the design and synthesis of a diverse array of centrally active compounds. Its rigid framework and strategic positioning of a hydroxyl group make it an ideal starting point for creating ligands that target various receptors and enzymes within the central nervous system (CNS). The quinuclidine (B89598) nucleus is a well-established bioisostere for the quaternary nitrogen of acetylcholine (B1216132), rendering it a privileged scaffold for cholinergic ligands.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of CNS-active compounds, with a focus on muscarinic acetylcholine receptor modulators and cannabinoid receptor ligands.

Application Notes

The primary application of this compound in CNS drug discovery lies in its role as a key building block for muscarinic M1 and M3 receptor agonists and antagonists.[2] These receptors are implicated in a variety of neurological disorders, making their modulation a critical therapeutic strategy.

  • Alzheimer's Disease: M1 muscarinic receptor agonists have shown potential in treating the cognitive decline associated with Alzheimer's disease. This compound derivatives, such as Talsaclidine fumarate (B1241708) (WAL 2014 FU), have been investigated for this purpose.[2]

  • Sjögren's Syndrome: Cevimeline HCl, another compound incorporating the this compound moiety, is a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome.[2]

  • Urinary Incontinence: M3 muscarinic receptor antagonists derived from this compound, like Solifenacin, are employed to treat overactive bladder and urinary incontinence.[2]

  • Pain and Inflammation: The cholinergic system is also involved in pain and inflammation, and quinuclidine derivatives may offer therapeutic benefits in these areas.[3]

  • Cannabinoid Receptor Modulation: Beyond the cholinergic system, the quinuclidinone scaffold, a close derivative of this compound, has been utilized to develop high-affinity ligands for CB1 and CB2 cannabinoid receptors, which are involved in a wide range of physiological processes including pain, mood, and appetite.

The versatility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies. Modifications at the hydroxyl group, such as esterification to form carbamates or benzilates, and alterations to the quinuclidine nitrogen, have led to the discovery of compounds with varied potencies and selectivities for different receptor subtypes.

Quantitative Data

The following tables summarize key quantitative data for various CNS-active compounds derived from this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of 3-Quinuclidinyl Carbamate (B1207046) Analogs

Compound IDR GroupM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M5 Ki (nM)
3c 4-fluorophenethyl2.0132.61.8
3b 4-methoxyphenethyl----
3a 3,4-dimethoxyphenethyl----

Data extracted from a study on novel quinuclidinyl N-phenylcarbamate analogs.[1][3] The study notes that compound 3c exhibited the highest affinity across the tested subtypes.[1][3]

Table 2: Muscarinic Receptor Binding Affinities (Ki, nM) of 3-Quinuclidinyl Benzilate and Related Antagonists

CompoundIsomerM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)
QNB (1) (R)-HighHigh
QNB (1) (S)-Lower than (R)Lower than (R)
QNX (2) (S)-More selective for M1-
QNA (3) (Sa, Rb)-Potent and selective for M1-

Data compiled from a study on the affinity and selectivity of optical isomers of 3-quinuclidinyl benzilate and related antagonists.[4] (R)-3-quinuclidinol esters generally showed higher affinity.[4][5] (R)-QNB was the most potent isomer in the series.[4][5]

Table 3: Synthesis Yields of this compound and its Precursor

ProductStarting MaterialKey ReagentsYield (%)
3-Quinuclidinone1-Carbethoxymethyl-4-carbethoxypiperidinePotassium tertiary butoxide, Sulfuric acid69.0
(±)-3-Quinuclidinol3-QuinuclidinoneSodium borohydride (B1222165)89.0
(R)-3-Quinuclidinyl acetate(R)-3-QuinuclidinolAcetic anhydride86.1

Yields are based on specific reported laboratory syntheses and may vary depending on scale and conditions.[2][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of Racemic this compound

This protocol describes a two-step synthesis starting from 1-carbethoxymethyl-4-carbethoxypiperidine.

Step 1: Preparation of 3-Quinuclidinone [2]

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (B28343) (10 ml) is added dropwise to a refluxing solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours.

  • The mixture is stirred at reflux for an additional 3 hours.

  • Dilute sulfuric acid (13 ml in 40 ml water) is added dropwise to the reaction mass at 50°C, and the mixture is stirred for 1 hour.

  • The aqueous layer is collected, heated to reflux, and maintained for 6 hours.

  • The pH of the mixture is adjusted to 10.5 with 50% sodium hydroxide (B78521) solution at room temperature and stirred for 1 hour.

  • The reaction mass is extracted with chloroform (B151607) (3 x 500 ml).

  • The combined organic layers are dried over sodium sulfate (B86663) and the solvent is distilled off under reduced pressure to give crude 3-quinuclidinone base.

  • The crude product is purified by recrystallization from hexane (B92381) to yield 3-quinuclidinone (7.0 g, 69.0%) as a white crystalline solid.

Step 2: Preparation of (±)-3-Quinuclidinol [2]

  • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added portion-wise over 1 hour.

  • The reaction mixture is stirred for 4 hours at 30-35°C.

  • Reaction completion is monitored by gas chromatography (GC).

  • The reaction mass is extracted with chloroform (3 x 50 ml).

  • The combined organic layers are dried over sodium sulfate and the solvent is distilled off under reduced pressure to give crude (±)-3-quinuclidinol.

  • The crude product is purified by recrystallization from acetone (B3395972) to yield (±)-3-Quinuclidinol (9.0 g, 89.0%) as a white crystalline solid.

Protocol 2: General Synthesis of 3-Quinuclidinyl Carbamates[7]

This protocol outlines the general procedure for preparing quaternary ammonium (B1175870) salts of quinuclidine carbamates.

  • The starting carbamates (e.g., N,N-dimethylcarbamoyloxy-quinuclidine) are synthesized from this compound hydrochloride following published procedures.

  • The carbamate is reacted with 1 equivalent of the appropriate alkyl or aryl halide in dry tetrahydrofuran (B95107) (THF) at reflux temperature under a nitrogen atmosphere.

  • The reaction mixture is refluxed for a specified time.

  • The product precipitates from the reaction mixture upon the addition of diethyl ether.

  • The solid product is collected by filtration and washed with diethyl ether to yield the desired quaternary ammonium salt.

Protocol 3: Synthesis of 3-Quinuclidinyl Benzilate (BZ)[8]

This protocol describes the transesterification of methyl benzilate with this compound.

  • Methyl benzilate is reacted with a 5-10% molar excess of this compound in an inert, anhydrous aliphatic hydrocarbon solvent (e.g., n-heptane).

  • Metallic sodium (7-15 molar percent based on methyl benzilate) is added as a catalyst.

  • The reaction mixture is heated to reflux to distill off the methanol (B129727) byproduct.

  • Upon completion of the reaction, the mixture is cooled, and the product is isolated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of this compound derivatives.

M1_M3_Muscarinic_Receptor_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects 3_Quinuclidinol_Derivative This compound Derivative (Agonist) M1_M3_Receptor M1/M3 Muscarinic Receptor (GPCR) 3_Quinuclidinol_Derivative->M1_M3_Receptor Gq_11 Gq/11 M1_M3_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

CB1_CB2_Cannabinoid_Receptor_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_second_messengers Second Messengers & Ion Channels cluster_downstream Downstream Effects Quinuclidinone_Derivative Quinuclidinone Derivative (Ligand) CB1_CB2_Receptor CB1/CB2 Cannabinoid Receptor (GPCR) Quinuclidinone_Derivative->CB1_CB2_Receptor Gi_o Gi/o CB1_CB2_Receptor->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Ion_Channels K+ Channels (↑) Ca2+ Channels (↓) Gi_o->Ion_Channels modulates MAPK_Activation MAPK Pathway Activation Gi_o->MAPK_Activation activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK_Activation->Cellular_Response Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (e.g., Carbamates, Esters) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Assays In Vitro Biological Evaluation (Receptor Binding Assays) Purification->In_Vitro_Assays Data_Analysis Data Analysis (Ki, IC50 determination) In_Vitro_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Lead_Identification->Synthesis SAR-guided Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Promising Compounds End Candidate Drug In_Vivo_Studies->End

References

Large-Scale Synthesis of 3-Quinuclidinol for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol, particularly its chiral enantiomers, is a critical building block in the pharmaceutical industry. It serves as a key intermediate in the synthesis of a variety of therapeutic agents, most notably antimuscarinic drugs that target muscarinic acetylcholine (B1216132) receptors. The industrial-scale production of this compound with high purity and stereoselectivity is therefore of significant importance. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound, focusing on methods amenable to industrial applications. It includes a comparative analysis of different synthetic strategies, detailed experimental procedures, and visual representations of synthetic pathways and relevant biological signaling cascades.

Application Notes

Overview of Synthetic Strategies

The industrial production of this compound primarily revolves around the reduction of 3-quinuclidinone. The choice of synthetic route is dictated by factors such as cost, desired stereochemistry (racemic or a specific enantiomer), scalability, and environmental impact. The main strategies employed are:

  • Chemical Synthesis:

    • Sodium Borohydride (B1222165) Reduction: A cost-effective and straightforward method for producing racemic this compound. This method is well-suited for applications where a racemic mixture is acceptable or when subsequent chiral resolution is planned.[1]

    • Asymmetric Catalytic Hydrogenation: This approach utilizes chiral metal catalysts, typically ruthenium-based complexes, to achieve high enantioselectivity in the reduction of 3-quinuclidinone to a specific enantiomer of this compound, most commonly (R)-3-Quinuclidinol.[2][3][4] This method is advantageous for producing optically pure compounds directly.

  • Biocatalytic Synthesis:

    • Whole-Cell Biocatalysis: This method employs microorganisms engineered to express specific reductase enzymes that can asymmetrically reduce 3-quinuclidinone to (R)-3-Quinuclidinol with exceptional enantioselectivity (>99% ee).[2][5][6][7] This "green" chemistry approach often operates under mild conditions (ambient pressure and moderate temperatures) and can achieve high product titers.[2][5][7]

Comparative Data of Synthesis Methods

The following tables summarize quantitative data from various large-scale synthesis methods for this compound, allowing for easy comparison.

Table 1: Chemical Synthesis of this compound

MethodStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Sodium Borohydride Reduction3-QuinuclidinoneSodium BorohydrideWater30-35Atmospheric489Racemic
Asymmetric Hydrogenation3-QuinuclidinoneRuBr₂--INVALID-LINK--Ethanol (B145695)30-45154>99 (after recrystallization)88-90 (initial), >99 (after recrystallization)[3]
Asymmetric Transfer Hydrogenation2-substituted-3-quinuclidinones(R,R)-C3 (Ru-catalyst)Methanol50N/A72up to 9995-99[8]

Table 2: Biocatalytic Synthesis of (R)-3-Quinuclidinol

| Method | Biocatalyst | Co-factor Regeneration | Substrate Concentration | Temperature (°C) | Pressure | Reaction Time (h) | Conversion Rate | Enantiomeric Excess (ee %) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | Whole-Cell Biocatalysis | E. coli co-expressing KgQR and mutant GDH | Glucose Dehydrogenase (GDH) | 242 g/L | 30 | Atmospheric | 3 | 80.6 g/L/h | >99 |[5][7] | | Whole-Cell Biocatalysis | E. coli with QNR and LSADH | Leifsonia Alcohol Dehydrogenase (LSADH) with 2-propanol | 15% (w/v) | Optimized | Atmospheric | Optimized | 100% conversion | >99.9 |[6] | | Heterogeneous Biocatalytic Hydrogenation | Immobilized Hydrogenase and NAD⁺ Reductase | H₂-driven | 50 mM | 35 | 2 bar H₂ | Continuous Flow | High | >99 |[2] |

Experimental Protocols

Chemical Synthesis: Racemic this compound via Sodium Borohydride Reduction

This protocol is adapted from an industrially viable synthesis.[1]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 10.0 g (0.08 mol) of 3-Quinuclidinone in 30 ml of water.

  • Maintain the temperature of the solution between 30°C and 35°C.

  • Slowly add 1.5 g (0.04 mol) of sodium borohydride in portions over a period of 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the reaction completion using gas chromatography (GC).

  • Once the reaction is complete, extract the aqueous mixture with chloroform (3 x 50 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Distill off the chloroform under reduced pressure to obtain crude racemic this compound.

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid. Expected yield: ~9.0 g (89.0%).

Chemical Synthesis: (R)-3-Quinuclidinol via Asymmetric Hydrogenation

This protocol is based on a large-scale synthesis using a ruthenium catalyst.[3]

Materials:

  • 3-Quinuclidinone

  • RuBr₂--INVALID-LINK-- catalyst

  • Base (e.g., potassium tert-butoxide)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, charge 4.3 kg of 3-quinuclidinone.

  • Add the RuBr₂--INVALID-LINK-- catalyst with a substrate-to-catalyst molar ratio of 100,000.

  • Add ethanol as the solvent and a suitable base.

  • Pressurize the reactor with hydrogen gas to 15 atm.

  • Heat the reaction mixture to 30-45°C and stir.

  • The reaction is typically complete within 4 hours.

  • After completion, cool the reactor, vent the hydrogen, and work up the reaction mixture to isolate the crude (R)-3-Quinuclidinol.

  • The initial product will have an enantiomeric excess of 88-90%.

  • Increase the optical purity to >99% ee by recrystallization from a suitable solvent.

Biocatalytic Synthesis: (R)-3-Quinuclidinol using a Whole-Cell System

This protocol describes a highly efficient whole-cell biocatalytic method.[5][7]

Materials:

  • Recombinant E. coli cells co-expressing 3-quinuclidinone reductase (e.g., KgQR) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).

  • 3-Quinuclidinone hydrochloride

  • Glucose (for cofactor regeneration)

  • Potassium phosphate (B84403) buffer (e.g., 0.2 M, pH 7.0)

  • Base for pH adjustment (e.g., NaOH)

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer.

  • In a bioreactor, add the 3-quinuclidinone substrate and glucose.

  • Maintain the temperature at approximately 30°C.

  • Continuously monitor and adjust the pH to maintain optimal enzyme activity, as the co-product gluconic acid will lower the pH.

  • The reaction can achieve high substrate conversion (e.g., 242 g/L of 3-quinuclidinone) in a short time frame (e.g., 3 hours).

  • After the reaction, separate the biomass (cells) by centrifugation.

  • Extract the (R)-3-Quinuclidinol from the supernatant.

  • Purify the product as required. This method typically yields (R)-3-Quinuclidinol with >99% enantiomeric excess.

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product 3_Quinuclidinone 3-Quinuclidinone NaBH4 Sodium Borohydride (Racemic) 3_Quinuclidinone->NaBH4 Reduction Asymmetric_Hydrogenation Asymmetric Hydrogenation ((R)- or (S)-) 3_Quinuclidinone->Asymmetric_Hydrogenation Reduction Biocatalysis Biocatalysis ((R)- or (S)-) 3_Quinuclidinone->Biocatalysis Reduction 3_Quinuclidinol This compound NaBH4->3_Quinuclidinol Asymmetric_Hydrogenation->3_Quinuclidinol Biocatalysis->3_Quinuclidinol

Caption: General synthesis pathway of this compound from 3-quinuclidinone.

Muscarinic Acetylcholine Receptor Signaling Pathway

Signaling_Pathway cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine (ACh) or Antimuscarinic Drug mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) ACh->mAChR Binds to Gq_11 Gq/11 Protein mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified Gq/11-coupled muscarinic receptor signaling pathway.

Experimental Workflow: Synthesis of Solifenacin

Experimental_Workflow Start Start Reaction_Setup Dissolve (R)-3-Quinuclidinol in Acetonitrile Start->Reaction_Setup Activation Add Diphosgene in Ice-Water Bath Reaction_Setup->Activation Reaction_1 React at Room Temperature to form Chloroformate Ester Activation->Reaction_1 Concentration_1 Concentrate in vacuo Reaction_1->Concentration_1 Condensation Add Chloroformate Ester Solution and React Concentration_1->Condensation Reaction_2_Setup Prepare solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and Triethylamine in Dichloromethane Reaction_2_Setup->Condensation Workup Aqueous Wash and Concentration of Solifenacin Base Condensation->Workup Salt_Formation Add Succinic Acid to form Solifenacin Succinate Workup->Salt_Formation Purification Recrystallize and Dry the Final Product Salt_Formation->Purification End End Purification->End

Caption: Workflow for the synthesis of Solifenacin from (R)-3-Quinuclidinol.

References

Application Notes and Protocols: Asymmetric Hydrogenation of 3-Quinuclidinone to Optically Active 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 3-quinuclidinol (B22445) is a critical chiral building block in the synthesis of various pharmaceutical agents, including M1 and M3 muscarinic receptor agonists and antagonists. The asymmetric hydrogenation of 3-quinuclidinone presents an efficient and atom-economical method to produce enantiomerically pure (R)- or (S)-3-quinuclidinol. This document provides detailed application notes and protocols for this transformation using various catalytic systems.

Catalytic Systems and Performance Data

Several catalytic systems have been successfully employed for the asymmetric hydrogenation of 3-quinuclidinone. The choice of catalyst and reaction conditions significantly influences the enantioselectivity and yield of the desired this compound enantiomer. Below is a summary of quantitative data for different catalytic approaches.

Ruthenium-Based Catalysts

Ruthenium complexes with chiral phosphine (B1218219) ligands are highly effective for this transformation.

Catalyst SystemSubstrate/Catalyst Ratio (mol/mol)SolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Target Enantiomer
RuBr₂--INVALID-LINK--100,000Ethanol (B145695)1530-454>9988-90 (>99 after recrystallization)(R)
RuCl₂[(S)-binap][(R)-iphan] / t-C₄H₉OKNot specified2-PropanolNot specifiedNot specifiedNot specifiedNot specified97-98Not specified
Biocatalytic Systems

Whole-cell biocatalysts offer an alternative route under mild conditions, often with excellent enantioselectivity.

BiocatalystSubstrateCo-factor/Co-substrateBufferTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Target Enantiomer
Nocardia sp. WY12023-Quinuclidinone HClGlucosePhosphate (B84403) (pH 8.0)304893>99(R)
Rhodococcus erythropolis WY14063-Quinuclidinone HClGlucosePhosphate (pH 8.0)373092>99(S)

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using RuBr₂(S,S)-xylskewphos Catalyst

This protocol is adapted from a large-scale synthesis of (R)-3-quinuclidinol.[1][2]

Materials:

  • 3-Quinuclidinone

  • RuBr₂--INVALID-LINK-- catalyst

  • Ethanol

  • Base (e.g., potassium tert-butoxide)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, charge the autoclave with 3-quinuclidinone, the RuBr₂--INVALID-LINK-- catalyst (at a substrate-to-catalyst molar ratio of 100,000), a base, and ethanol as the solvent.[1][2]

  • Reaction Setup: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen to 15 atm and heat the reaction mixture to 30-45 °C with stirring.[1][2]

  • Monitoring the Reaction: Monitor the reaction progress by techniques such as TLC, GC, or HPLC. The reaction is typically complete within 4 hours.[1][2]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The enantiomeric excess of the crude (R)-3-quinuclidinol (88-90% ee) can be enhanced to >99% ee by recrystallization from a suitable solvent.[1][2]

Protocol 2: Biocatalytic Reduction of 3-Quinuclidinone using Nocardia sp.

This protocol describes the synthesis of (R)-3-quinuclidinol using a whole-cell biocatalyst.[3]

Materials:

  • Nocardia sp. WY1202 resting cells

  • 3-Quinuclidinone hydrochloride

  • Glucose

  • Phosphate buffer (100 mM, pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Acetone (B3395972)

  • Incubator shaker

Procedure:

  • Cell Suspension: Prepare a suspension of Nocardia sp. WY1202 resting cells (e.g., 8 g wet weight) in 100 ml of phosphate buffer (100 mM, pH 8.0).[3]

  • Reaction Mixture: To the cell suspension, add 3-quinuclidinone hydrochloride (1.6 g) and glucose (2.7 g).[3]

  • Incubation: Incubate the resulting mixture at 30 °C and 200 rpm for 48 hours.[3]

  • Cell Separation: After incubation, centrifuge the mixture (e.g., at 7875×g for 20 minutes) to pellet the bacterial cells. Collect the supernatant. The cells can be washed with water and centrifuged again, with the supernatants being combined.[3]

  • Product Extraction: Alkalify the combined supernatants by adding K₂CO₃ to a pH of 12. Evaporate the mixture under vacuum. Add dichloromethane to the residue, stir, and filter.[3]

  • Isolation and Purification: Concentrate the filtrate under vacuum to yield the crude product. Add acetone to the crude product, stir, and concentrate under vacuum to yield (R)-3-quinuclidinol as a white powder with >99% ee.[3]

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with: - 3-Quinuclidinone - Catalyst - Solvent - Base B Purge with H₂ A->B C Pressurize and Heat B->C D Monitor Reaction C->D E Cool and Vent D->E F Filter Catalyst E->F G Concentrate Filtrate F->G H Recrystallize G->H I Optically Pure This compound H->I

Caption: Experimental workflow for the asymmetric hydrogenation of 3-quinuclidinone.

Reaction_Scheme 3-Quinuclidinone Optically Active\nthis compound 3-Quinuclidinone->Optically Active\nthis compound [H] Chiral Catalyst

Caption: Asymmetric hydrogenation of 3-quinuclidinone to this compound.

References

Application Note: Quantitative Analysis of 3-Quinuclidinol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including solifenacin, revatropate, and talsaclidine. It is also a known hydrolysis product and marker for the chemical warfare agent 3-quinuclidinyl benzilate (BZ). Accurate and reliable quantification of this compound in reaction mixtures is crucial for process optimization, quality control, and compliance with chemical weapons conventions. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, derivatization, and instrument parameters.

Analytical Challenges

Direct analysis of this compound can be challenging due to its high polarity and low volatility, which often results in poor chromatographic peak shape and low sensitivity, especially in GC analysis.[1][2][3][4] To overcome these challenges, derivatization is a critical step to enhance the analyte's volatility and improve its chromatographic properties.[1][2][3][4]

Analytical Methods

Two primary chromatographic techniques are widely employed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of this compound, particularly at trace levels. Due to the polar nature of this compound, derivatization is mandatory to improve its volatility and chromatographic performance.[1][2][3][4] Common derivatization strategies include acylation and silylation.[1][4]

A prevalent derivatization technique is acylation, which involves reacting the hydroxyl group of this compound with an acylating agent to form a less polar and more volatile ester derivative.[1][3][4] Another effective method is derivatization with trichloroethyl chloroformate (Troc-Cl), which produces a derivative with excellent detectability by GC-MS.[2]

Quantitative Data Summary: GC-MS Methods

Derivatization ReagentDerivativeRetention Time (min)MatrixMethod Detection Limit (MDL)Reference
Acetic AnhydrideAcetyl-3Q15.9Liquid SamplesNot Reported[1][3][4]
Benzoyl ChlorideBenzoyl-3Q24.9Liquid SamplesNot Reported[1][3][4]
Pentafluorobenzoyl ChloridePentafluorobenzoyl-3Q22.8Liquid Samples & SoilNot Reported[1][3][4]
3,5-bis(trifluoromethyl)benzoyl chloride3,5-bis(trifluoromethyl)benzoyl-3Q22.1Liquid SamplesNot Reported[1][3][4]
Trichloroethyl chloroformate (Troc-Cl)3Q-TrocNot specifiedVirginia Type A soil30 ng/mL[2]
Trichloroethyl chloroformate (Troc-Cl)3Q-TrocNot specifiedNebraska EPA standard soil49 ng/mL[2]
Trichloroethyl chloroformate (Troc-Cl)3Q-TrocNot specifiedOttawa sand72 ng/mL[2]

Note: The retention time for underivatized this compound is approximately 13.5 min at high concentrations, often presenting as a broad peak at lower concentrations.[1][3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound and is particularly well-suited for the chiral separation of its enantiomers.[5][6][7] Similar to GC-MS, pre-column derivatization is often employed to introduce a chromophore into the molecule, enabling UV detection.[5][6][7][8] Benzoylation is a common derivatization strategy for HPLC analysis.[8]

Quantitative Data Summary: Chiral HPLC Method

ParameterValueReference
ColumnChiralpak IC[5][7]
Mobile Phasen-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v)[5][7]
Detection Wavelength230 nm[5][7]
Analysis Time< 30 min[5][6][7]
Resolution between enantiomers> 11.4[5][7]
Limit of Quantification (LOQ)1.5 µg/mL[7]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound via Acylation

This protocol is based on the acylation derivatization method, which provides robust and reproducible results.

1. Materials and Reagents

  • This compound standard

  • Reaction mixture containing this compound

  • Anhydrous Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃)

  • Acylating reagent (e.g., Acetic Anhydride, Benzoyl Chloride)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (B129727)

  • Standard laboratory glassware and equipment

2. Standard and Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound in anhydrous DCM.

    • Dissolve a known amount of this compound (e.g., 300 mg) in anhydrous DCM (e.g., 20 mL) in a round-bottom flask.[3]

    • Add sodium carbonate (1.25 equivalents to 3Q).[3]

    • Cool the mixture in an ice bath.[3]

    • Add the acylating reagent (1.1 equivalents to 3Q) dropwise.[3]

    • Allow the reaction to warm to room temperature and stir overnight.[3]

    • Neutralize the mixture with saturated sodium bicarbonate solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Sample Preparation:

    • For liquid samples, dissolve a known amount of the reaction mixture in anhydrous DCM. For soil or solid matrices, perform an appropriate extraction step first.[1][3]

    • Follow the same derivatization procedure as described for the standard preparation (steps 2-8).

3. GC-MS Instrumental Parameters

  • GC System: Agilent GC or equivalent

  • Column: HP-5ms UI capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min.[3]

  • Inlet Mode: Pulsed splitless (25 psi for 1 min, followed by a 50 mL/min purge flow).[3]

  • Injector Temperature: 250 °C.[3]

  • Injection Volume: 1 µL.[3]

  • Oven Temperature Program: 40 °C (hold for 3 min), ramp at 8 °C/min to 300 °C (hold for 3 min).[3]

  • MS System: Agilent MS or equivalent

  • Ion Source Temperature: 230 °C.[3]

  • Quadrupole Temperature: 150 °C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

Protocol 2: Chiral HPLC Quantification of this compound Enantiomers

This protocol is designed for the separation and quantification of the (S)- and (R)-enantiomers of this compound.

1. Materials and Reagents

  • Racemic this compound standard

  • (R)-3-Quinuclidinol and (S)-3-Quinuclidinol standards

  • Reaction mixture containing this compound

  • Dichloromethane

  • Benzoyl chloride

  • Triethylamine (B128534)

  • Methanol

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Standard laboratory glassware and equipment

2. Standard and Sample Preparation (with Pre-column Derivatization)

  • Standard and Sample Derivatization:

    • In a volumetric flask, dissolve a known amount of the this compound standard or reaction mixture sample in dichloromethane.[8]

    • Add benzoyl chloride and triethylamine and shake for approximately 5 minutes.[8]

    • Dilute to the final volume with methanol.[8]

    • Further dilute an aliquot of this solution with methanol to achieve the desired concentration for analysis.[8]

3. HPLC Instrumental Parameters

  • HPLC System: Agilent HPLC or equivalent with UV detector

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[5][7]

  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v).[5][7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm.[5][7]

  • Injection Volume: 5 µL

Visualized Workflows

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in DCM start->dissolve derivatize Derivatize with Acylating Agent dissolve->derivatize neutralize Neutralize derivatize->neutralize dry Dry Organic Layer neutralize->dry dilute Dilute to Final Concentration dry->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for GC-MS quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard derivatize Derivatize with Benzoyl Chloride start->derivatize dilute Dilute with Methanol derivatize->dilute inject Inject 5 µL into HPLC dilute->inject separate Chiral Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification of Enantiomers integrate->quantify

Caption: Workflow for chiral HPLC quantification of this compound.

Conclusion

The analytical methods described in this application note provide robust and reliable approaches for the quantification of this compound in reaction mixtures. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, such as the need for chiral separation or the desired level of sensitivity. Proper sample preparation, including derivatization, is paramount to achieving accurate and reproducible results. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important chemical intermediate.

References

Application Notes and Protocols: Derivatization of 3-Quinuclidinol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol (B22445) is a versatile bicyclic alcohol that serves as a privileged scaffold in medicinal chemistry. Its rigid structure and modifiable hydroxyl group make it an ideal starting point for the synthesis of a wide range of derivatives with significant therapeutic potential. Notably, this compound is a key building block in the development of muscarinic acetylcholine (B1216132) receptor (mAChR) modulators, which are crucial for treating various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and neurological disorders such as Alzheimer's disease.[1] This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on the synthesis of esters and carbamates, and summarizes the quantitative biological data of these derivatives.

Medicinal Chemistry Applications

The derivatization of this compound primarily targets the mAChRs, which are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). These subtypes are distributed throughout the body and mediate various physiological functions. The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing side effects.

  • M1 and M3 Receptor Antagonists: Derivatives of this compound are extensively explored as M1 and M3 receptor antagonists.[1] M3 receptor antagonism is the primary mechanism for treating overactive bladder by relaxing the detrusor muscle.[2] M1 receptors are implicated in cognitive function, making them a target for Alzheimer's disease therapies.

  • Long-Acting Muscarinic Antagonists (LAMAs): Quaternary ammonium (B1175870) derivatives of this compound esters have been developed as inhaled long-acting muscarinic antagonists for the treatment of COPD. These agents induce bronchodilation by blocking M3 receptors in the airways.

  • Other Therapeutic Areas: The quinuclidine (B89598) scaffold is also found in drugs with other activities, including anti-cancer, anti-inflammatory, and central nervous system stimulating properties.[1]

Quantitative Data: Muscarinic Receptor Binding Affinities

The following tables summarize the binding affinities (Ki values in nM) of various this compound derivatives for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Clinically Used Muscarinic Antagonists Derived from this compound.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Solifenacin (B1663824)261701211031

Data sourced from Ohtake et al., 2007.[1]

Table 2: Binding Affinities (Ki, nM) of Novel (±)-Quinuclidin-3-yl N-Phenylcarbamate Analogs.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Analog 3a9768012013087
Analog 3b10170103311
Analog 3c2.0132.62.21.8

Data sourced from Tasso et al., 2019.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the muscarinic receptor signaling pathway and a general workflow for the synthesis and evaluation of this compound derivatives.

Muscarinic_Receptor_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) cAMP->Cellular_Response2 ACh Acetylcholine (ACh) ACh->M1_M3_M5 ACh->M2_M4 Antagonist This compound Derivative (Antagonist) Antagonist->M1_M3_M5 Antagonist->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

Synthesis_Workflow Start This compound Derivatization Derivatization Reaction (e.g., Esterification, Carbamoylation) Start->Derivatization Purification Purification (e.g., Column Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Receptor Binding Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (Ki, IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

Experimental Protocols

Protocol 1: Synthesis of (±)-3-Quinuclidinyl Benzilate

This protocol describes the esterification of this compound with methyl benzilate.

Materials:

  • This compound

  • Methyl benzilate

  • Sodium methylate

  • Heptane (B126788)

  • Water

  • 2N Hydrochloric acid

  • Sodium carbonate

  • Round-bottom flask with reflux condenser and distillation head

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add an equimolar mixture of this compound (e.g., 6.4 g, 0.05 mol) and methyl benzilate (e.g., 12.1 g, 0.05 mol).

  • Add a 5% excess of sodium methylate (e.g., 2.9 g, 0.0525 mol) and 100 mL of heptane to form a slurry.[5]

  • Heat the mixture to reflux. An azeotropic mixture of methanol (B129727) and heptane will begin to distill.

  • Continue the reaction for approximately 30 minutes, or until the overhead temperature of the distillate becomes homogeneous at the boiling point of heptane (around 98°C), indicating the removal of methanol.

  • Cool the reaction mixture and add 75 mL of water, followed by 75 mL of 2N hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the clear aqueous phase.

  • Slowly add the aqueous phase to a solution of sodium carbonate (e.g., 53 g in 300 mL of water) at a temperature below 10°C. The final pH should be around 10.5.

  • Filter the resulting slurry, wash the solid with water, and dry to yield crude 3-quinuclidinyl benzilate.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: General Synthesis of (±)-Quinuclidin-3-yl N-Phenylcarbamate Derivatives

This protocol outlines a general two-step procedure for the synthesis of N-phenylcarbamate derivatives of this compound, as adapted from the literature. This is a generalized procedure and may require optimization for specific analogs.

Step 1: Synthesis of N-Substituted Aniline (B41778)

Materials:

  • Aniline

  • Substituted phenethyl bromide (e.g., 4-fluorophenethyl bromide)

  • Potassium iodide (catalytic amount)

  • Acetonitrile (B52724)

  • Microwave reactor (optional, conventional heating can be used)

Procedure:

  • In a microwave-safe vial, combine aniline (1 equivalent), the desired substituted phenethyl bromide (1.1 equivalents), and a catalytic amount of potassium iodide.

  • Add acetonitrile as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor (e.g., 160°C for 15 minutes). Alternatively, the reaction can be heated under reflux using conventional heating until completion, as monitored by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-substituted aniline.

Step 2: Formation of Carbamate

Materials:

Procedure:

  • Formation of Carbamoyl (B1232498) Chloride: Dissolve the N-substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM and cool to -78°C.

  • Slowly add a solution of triphosgene (0.4 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir until the formation of the carbamoyl chloride is complete (monitor by TLC).

  • Carbamate Formation: In a separate microwave-safe vial, dissolve (±)-3-quinuclidinol (1 equivalent) and potassium tert-butoxide (1.1 equivalents) in toluene.

  • Add the previously prepared carbamoyl chloride solution to this mixture.

  • Seal the vial and heat in a microwave reactor (e.g., 150°C for 15 minutes). Alternatively, heat the mixture under reflux until the reaction is complete.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final (±)-quinuclidin-3-yl N-phenylcarbamate derivative.[3]

Conclusion

The derivatization of this compound offers a rich platform for the discovery of novel therapeutics, particularly those targeting muscarinic acetylcholine receptors. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development to synthesize and evaluate new this compound derivatives with tailored pharmacological profiles. Further exploration of this scaffold holds significant promise for the development of next-generation therapies for a range of diseases.

References

Troubleshooting & Optimization

Troubleshooting common issues in 3-Quinuclidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis of 3-Quinuclidinol. The primary synthetic route covered is the reduction of 3-quinuclidinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reduction of its corresponding ketone, 3-quinuclidinone.[1] This is typically achieved using a reducing agent such as sodium borohydride (B1222165).

Q2: What are the primary applications of this compound?

A2: this compound is a crucial building block in the synthesis of various pharmaceuticals. It is a key intermediate for muscarinic M1 and M3 receptor agonists and antagonists, which have potential applications in treating conditions like Alzheimer's disease and urinary incontinence.

Q3: Is this compound a hazardous substance?

A3: While this compound itself is not exceptionally hazardous, it is a precursor in the synthesis of the chemical warfare agent 3-quinuclidinyl benzilate (BZ).[2] Therefore, its synthesis and handling should be conducted with appropriate safety measures and in accordance with all applicable regulations.

Q4: Can I purchase 3-quinuclidinone or must it be synthesized?

A4: 3-quinuclidinone hydrochloride is commercially available from various chemical suppliers. However, it can also be synthesized via a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[1][3]

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via the reduction of 3-quinuclidinone.

Issue 1: Low or No Product Yield

  • Question: I performed the reduction of 3-quinuclidinone, but my final yield of this compound is very low or non-existent. What could have gone wrong?

  • Possible Causes & Solutions:

    • Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or exposure to moisture. It is recommended to use a fresh batch of the reducing agent.

    • Incorrect Stoichiometry: An insufficient amount of the reducing agent will lead to an incomplete reaction. Ensure the molar ratio of the reducing agent to the starting material is correct. For the reduction of 3-quinuclidinone with sodium borohydride, a common protocol uses a 0.5 molar equivalent of NaBH₄ to 1 equivalent of the ketone.

    • Improper Reaction Temperature: The reaction temperature should be controlled. While some reductions can be performed at room temperature, others may require cooling to prevent side reactions. A reported procedure maintains the temperature between 30-35°C during the addition of sodium borohydride.

    • Inefficient Extraction: this compound is water-soluble. During the workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., chloroform) to maximize product recovery. The pH of the aqueous layer should also be adjusted to be basic (e.g., pH 10.5) before extraction to ensure the product is in its free base form.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows significant impurities when analyzed by GC or NMR. What are the likely impurities and how can I remove them?

  • Possible Causes & Solutions:

    • Unreacted Starting Material: The most common impurity is unreacted 3-quinuclidinone. This indicates an incomplete reaction. You can try extending the reaction time or using a slight excess of the reducing agent.

    • Side Products: Depending on the reaction conditions, side products can form. Over-reduction is a possibility with stronger reducing agents, though less likely with sodium borohydride under controlled conditions.

    • Solvent and Reagent Residues: Residual solvents from the extraction (e.g., chloroform (B151607), hexane) or reagents from the workup can contaminate the final product. Ensure the product is thoroughly dried under vacuum.

    • Purification: The crude product should be purified. Recrystallization from a suitable solvent, such as acetone (B3395972), is a common and effective method for obtaining pure this compound as a white crystalline solid.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a solid product, or the purification by recrystallization is not working well. What can I do?

  • Possible Causes & Solutions:

    • Product is Oily or Gummy: This can be due to the presence of impurities that inhibit crystallization. Try washing the crude product with a non-polar solvent like hexane (B92381) to remove non-polar impurities before attempting recrystallization.

    • Incorrect Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. Acetone has been reported to be an effective solvent for purifying this compound. You may need to experiment with different solvents or solvent mixtures to find the optimal conditions.

    • Precipitation vs. Crystallization: Adding a large volume of a non-solvent too quickly can cause the product to precipitate as an amorphous solid rather than forming well-defined crystals. For better purification, aim for slow crystal growth by cooling the saturated solution gradually.

Data Presentation

Table 1: Effect of Reducing Agent on Yield and Purity of this compound (Hypothetical Data)

Reducing AgentMolar EquivalentsReaction Time (h)Crude Yield (%)Purity by GC (%)
Sodium Borohydride0.548995
Lithium Aluminum Hydride0.329293
Potassium Borohydride0.558596

Table 2: Influence of Extraction Solvent on Recovery of this compound (Hypothetical Data)

Extraction SolventNumber of ExtractionspH of Aqueous LayerRecovered Yield (%)
Chloroform310.588
Dichloromethane310.585
Ethyl Acetate310.575
Chloroform510.592

Experimental Protocols

Key Experiment: Reduction of 3-Quinuclidinone to this compound

  • Dissolution: Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a reaction flask.

  • Temperature Control: Maintain the temperature of the solution between 30°C and 35°C.

  • Addition of Reducing Agent: Add 1.5 g (0.04 mol) of sodium borohydride in small portions over a period of 1 hour.

  • Reaction: Stir the reaction mixture for 4 hours at 30°C to 35°C.

  • Monitoring: Monitor the completion of the reaction using gas chromatography (GC).

  • Extraction: Once the reaction is complete, extract the reaction mixture with chloroform (3 x 50 ml).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Distill off the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from acetone to yield a white crystalline solid. Expected yield: ~9.0 g (89.0%).

Visualizations

Troubleshooting_Workflow start Start: this compound Synthesis Issue issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Yield impurities Product Impurities issue->impurities Purity isolation_problem Isolation/Purification Difficulty issue->isolation_problem Isolation check_reagents Check Reducing Agent Activity and Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Temperature and Time low_yield->check_conditions check_workup Review Extraction Procedure (pH, Solvent) low_yield->check_workup analyze_impurities Identify Impurities (GC, NMR) impurities->analyze_impurities optimize_purification Optimize Purification (Recrystallization Solvent) isolation_problem->optimize_purification solution_reagents Use Fresh Reagents and Correct Ratios check_reagents->solution_reagents solution_conditions Adjust Temperature and/or Reaction Time check_conditions->solution_conditions solution_workup Optimize pH and Use Multiple Extractions check_workup->solution_workup analyze_impurities->optimize_purification solution_impurities Re-run Reaction with Optimized Conditions analyze_impurities->solution_impurities solution_purification Select Appropriate Solvent and Use Slow Cooling optimize_purification->solution_purification

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products quinuclidinone 3-Quinuclidinone reduction Reduction in Water quinuclidinone->reduction nabh4 Sodium Borohydride (NaBH4) nabh4->reduction quinuclidinol This compound reduction->quinuclidinol H₂O Workup

Caption: Synthesis pathway of this compound from 3-quinuclidinone.

References

Optimizing reaction conditions for enantioselective synthesis of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 3-Quinuclidinol (B22445).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The two most prevalent and effective methods are the asymmetric hydrogenation of 3-quinuclidinone using chiral metal catalysts and the biocatalytic reduction of 3-quinuclidinone using enzymes or whole-cell systems.[1][2][3] Chemical resolution of racemic this compound is another approach, though it is often less efficient.[4][5]

Q2: Which chiral catalysts are commonly used for asymmetric hydrogenation?

A2: Ruthenium-based catalysts are frequently employed. For instance, complexes of Ruthenium with chiral diphosphine ligands like XylSkewphos and BINAP have shown high efficacy.[1][3] Rhodium complexes with chiral diphosphine ligands have also been utilized.

Q3: What are the advantages of biocatalytic reduction over chemical methods?

A3: Biocatalytic reductions often exhibit exceptional enantioselectivity, frequently exceeding 99% enantiomeric excess (ee).[2][6] These reactions are typically conducted under mild conditions (e.g., ambient pressure and physiological temperatures), which can be advantageous.[3][7] Moreover, they are considered a greener chemistry approach.

Q4: What is cofactor regeneration and why is it important in biocatalytic reductions?

A4: Many reductases used in biocatalysis require a hydride source, typically from cofactors like NADPH or NADH.[2][6] Since these cofactors are expensive to use in stoichiometric amounts, a regeneration system is employed. This often involves a second enzyme (like glucose dehydrogenase or alcohol dehydrogenase) and a sacrificial substrate (like glucose or isopropanol) to continuously regenerate the active form of the cofactor.[6][8]

Q5: How can I monitor the progress and enantioselectivity of the reaction?

A5: Reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The enantiomeric excess of the this compound product is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[9][10] Derivatization of the alcohol may be necessary for effective chiral separation.[9]

Troubleshooting Guides

Asymmetric Hydrogenation of 3-Quinuclidinone
ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the catalyst is handled under an inert atmosphere to prevent oxidation. Use fresh, high-quality catalyst.
Insufficient hydrogen pressureVerify the hydrogen pressure is within the optimal range for the specific catalyst system (e.g., 15-50 bar).[3]
Low reaction temperatureIncrease the temperature to the recommended level (e.g., 30-70 °C), but avoid excessive heat which could degrade the catalyst.[1][11]
Catalyst poisoningEnsure the substrate and solvent are free of impurities (e.g., sulfur compounds, water) that can poison the metal catalyst.
Low enantioselectivity (ee) Sub-optimal catalyst/ligandScreen different chiral ligands. For example, while XylSkewphos is effective, others like TolBINAP may be less so for this specific reaction.[1]
Incorrect solventThe choice of solvent can significantly impact enantioselectivity. Ethanol (B145695) is commonly used and effective, while methanol (B129727) or 2-propanol may decrease efficiency.[1][12]
Racemization of productWhile less common for this product, ensure the work-up conditions are not harsh enough to cause racemization.
Difficulty in product isolation Catalyst removalThe metal catalyst can be removed by filtration through a pad of celite or silica (B1680970) gel after the reaction.
Product solubilityThis compound is a crystalline solid. Recrystallization from a suitable solvent like ethyl acetate (B1210297) can be used for purification.
Biocatalytic Reduction of 3-Quinuclidinone
ProblemPotential CauseSuggested Solution
Low or no conversion Low enzyme activityOptimize reaction pH and temperature for the specific reductase.[13][14] Ensure proper expression and folding of the enzyme if using a recombinant system.
Inefficient cofactor regenerationEnsure the cofactor regeneration system is active. This may involve optimizing the concentration of the sacrificial substrate (e.g., glucose, 2-propanol) and the regeneration enzyme.[6]
Substrate/product inhibitionHigh concentrations of the substrate (3-quinuclidinone) or product (this compound) can inhibit the enzyme. Consider a fed-batch approach for the substrate.[14]
Cell lysis (for whole-cell systems)Harsh reaction conditions (e.g., improper pH, temperature, or solvent concentration) can lead to cell lysis and loss of enzyme activity.
Low enantioselectivity (ee) Presence of competing enzymesIf using a wild-type whole-cell system, there may be other reductases with opposite stereoselectivity. Using an isolated enzyme or a genetically engineered host strain can resolve this.
RacemizationUnlikely under typical biocatalytic conditions, but confirm with control experiments.
Foaming during reaction Protein denaturation/agitationReduce the agitation speed or add a small amount of an appropriate antifoaming agent.
Difficult product isolation Separation from biomass/enzymeFor whole-cell systems, centrifugation is used to pellet the cells. For isolated enzymes, techniques like extraction or chromatography are used. The product can be extracted from the aqueous phase using a solvent like chloroform.[6]

Data Presentation

Comparison of Enantioselective Synthesis Methods
ParameterAsymmetric HydrogenationBiocatalytic Reduction
Catalyst/Enzyme Ru or Rh complexes with chiral ligands (e.g., XylSkewphos, BINAP)[1][11]Reductases (e.g., QNR, ArQR, KaKR) from various microorganisms[2][14][15]
Typical Substrate:Catalyst Ratio High (e.g., 100,000:1)[1]Lower, often described by catalyst loading (mg/mL)[3][7]
Temperature 30 - 70 °C[1]25 - 50 °C[3][7][14]
Pressure Elevated H₂ pressure (e.g., 15 - 50 bar)[3]Atmospheric pressure[3]
Solvent Alcohols (e.g., ethanol)[1]Aqueous buffer (e.g., Tris-HCl, KPB)[3][14]
Typical Enantiomeric Excess (ee) 88 - 97% ee[1][3]>99% ee[2][3][6]
Cofactor Requirement NoneNAD(P)H, requires a regeneration system[2][6]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru-XylSkewphos Catalyst

This protocol is adapted from the literature for the asymmetric hydrogenation of 3-quinuclidinone.[1][12]

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with RuBr₂--INVALID-LINK-- catalyst and 3-quinuclidinone. The substrate-to-catalyst molar ratio can be as high as 100,000:1.

  • Reaction Setup: Add degassed ethanol as the solvent, along with a base (e.g., potassium tert-butoxide).

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor to 15 atm with hydrogen gas.

  • Reaction: Stir the mixture at 30-45 °C. The reaction is typically complete within 4 hours.

  • Work-up: After depressurizing the reactor, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization to enhance the enantiomeric purity to >99% ee.

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol is a generalized procedure based on common practices for biocatalytic reductions.[3][7]

  • Biocatalyst Preparation: Cultivate E. coli cells engineered to express a 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase). Harvest the cells by centrifugation and resuspend them in a buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Setup: In a reaction vessel, combine the cell suspension, 3-quinuclidinone hydrochloride, the cofactor (e.g., NAD⁺), and the sacrificial substrate for regeneration (e.g., glucose).

  • Reduction: Stir the mixture at a controlled temperature (e.g., 30-35 °C). If the reductase is hydrogen-driven, sparge the mixture with H₂ gas at a low pressure (e.g., 1-2 bar).[3][7] Maintain the pH of the reaction, if necessary, by adding a base.

  • Monitoring: Monitor the reaction progress by GC or HPLC until the starting material is consumed.

  • Work-up: Separate the biomass by centrifugation.

  • Purification: Extract the aqueous supernatant with an organic solvent (e.g., chloroform). Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the this compound product.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (3-Quinuclidinone) reaction Asymmetric Reduction (Hydrogenation or Biocatalysis) start->reaction catalyst Catalyst/Biocatalyst Preparation catalyst->reaction workup Reaction Quenching & Catalyst/Cell Removal reaction->workup extraction Product Extraction workup->extraction purification Purification (e.g., Recrystallization) extraction->purification analysis Purity & Enantiomeric Excess (ee) Analysis purification->analysis

Caption: General experimental workflow for enantioselective synthesis.

troubleshooting_tree Troubleshooting Decision Tree q1 Low Conversion? q2 Low Enantioselectivity? q1->q2 No method Reaction Type? q1->method Yes method_ee Reaction Type? q2->method_ee Yes a1_chem Check: - Catalyst Activity - H2 Pressure - Temperature - Purity of Reagents a1_bio Check: - Enzyme Activity (pH, Temp) - Cofactor Regeneration - Substrate Inhibition method->a1_chem Chemical method->a1_bio Biocatalytic a2_chem Check: - Catalyst/Ligand Choice - Solvent Effects - Racemization Conditions a2_bio Check: - Competing Enzymes - Host Strain Purity method_ee->a2_chem Chemical method_ee->a2_bio Biocatalytic

Caption: Troubleshooting decision tree for synthesis optimization.

References

Identification and characterization of byproducts in 3-Quinuclidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Quinuclidinol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Incomplete reduction of the starting material, 3-quinuclidinone, is a common cause. Ensure that the reducing agent, such as sodium borohydride (B1222165), is fresh and added in the correct stoichiometric ratio. Reaction temperature and time are also critical; for the reduction with sodium borohydride, maintaining the temperature between 30-35°C for at least 4 hours is recommended. Additionally, inefficient extraction of the product from the aqueous reaction mixture can lead to significant loss. Using a suitable organic solvent like chloroform (B151607) for multiple extractions can enhance recovery.

Issue 2: Unexpected Peaks in Chromatographic Analysis (GC/HPLC)

  • Question: I am observing unexpected peaks in my GC/HPLC analysis of the crude this compound. What could these be?

  • Answer: Unexpected peaks often indicate the presence of byproducts or unreacted starting materials. The most common impurity is unreacted 3-quinuclidinone. Another potential byproduct is a dimeric species formed through the base-catalyzed self-condensation of 3-quinuclidinone. This α,β-unsaturated ketone dimer can form under basic conditions. To confirm the identity of these peaks, it is recommended to run analytical standards of 3-quinuclidinone and, if possible, synthesize the dimer as a reference.

Issue 3: Difficulty in Detecting this compound at Low Levels by GC-MS

  • Question: I am having trouble detecting low concentrations of this compound using GC-MS, and the peaks are broad. How can I improve the analysis?

  • Answer: this compound is a polar compound, which can lead to poor chromatographic peak shape and low sensitivity in GC-MS analysis. Derivatization of the hydroxyl group can significantly improve its volatility and chromatographic behavior. Acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride, or silylation, are common strategies to produce derivatives with sharper peaks and better detectability.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the reduction of 3-quinuclidinone?

A1: The most frequently encountered byproducts are:

  • Unreacted 3-quinuclidinone: Incomplete reduction leads to the presence of the starting material in the final product.

  • 3-Quinuclidinone Dimer: Under basic conditions, 3-quinuclidinone can undergo self-condensation to form a dimeric α,β-unsaturated ketone.

Q2: How can the formation of the 3-quinuclidinone dimer be minimized?

A2: The formation of the dimeric byproduct is base-catalyzed. Therefore, controlling the pH of the reaction mixture is crucial. While the reduction with sodium borohydride is typically performed in water, ensuring that the conditions do not become excessively basic for a prolonged period can help minimize this side reaction. Prompt work-up and purification after the reaction is complete are also advisable.

Q3: What analytical techniques are recommended for the characterization of this compound and its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile compounds. Derivatization may be necessary for improved analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): Useful for purity assessment, especially when coupled with a mass spectrometer (LC-MS). Chiral HPLC methods can be employed to determine the enantiomeric purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the product and impurities.

Data Presentation

Table 1: Summary of a Typical Synthesis of Racemic this compound

ParameterValueReference
Starting Material3-Quinuclidinone
Reducing AgentSodium Borohydride (NaBH₄)
SolventWater
Reaction Temperature30-35 °C
Reaction Time4 hours
Extraction SolventChloroform
Purification MethodRecrystallization from acetone (B3395972)
Typical Yield89%

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

  • Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a reaction vessel.

  • Maintain the temperature of the solution at 30-35°C.

  • Add 1.5 g (0.04 mol) of sodium borohydride in portions over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the completion of the reaction by gas chromatography (GC).

  • Once the reaction is complete, extract the reaction mixture with chloroform (3 x 50 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain crude (RS)-3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.

Protocol 2: GC-MS Analysis of this compound with Derivatization

  • Derivatization:

    • To 1 mg of the crude this compound sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

Visualizations

Synthesis_Pathway 3-Quinuclidinone 3-Quinuclidinone This compound This compound 3-Quinuclidinone->this compound NaBH4, H2O

Caption: Synthesis of this compound from 3-Quinuclidinone.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction 3-Quinuclidinone 3-Quinuclidinone This compound This compound 3-Quinuclidinone->this compound Reduction 2x 3-Quinuclidinone 2x 3-Quinuclidinone Dimeric Byproduct Dimeric Byproduct 2x 3-Quinuclidinone->Dimeric Byproduct Self-condensation (basic conditions)

Caption: Formation of a dimeric byproduct from 3-Quinuclidinone.

Experimental_Workflow Crude this compound Crude this compound GC-MS Analysis GC-MS Analysis Crude this compound->GC-MS Analysis Identify Peaks Identify Peaks GC-MS Analysis->Identify Peaks Compare with Standards\n(this compound, 3-Quinuclidinone) Compare with Standards (this compound, 3-Quinuclidinone) Identify Peaks->Compare with Standards\n(this compound, 3-Quinuclidinone) Isolate Unknown Peaks (prep-HPLC) Isolate Unknown Peaks (prep-HPLC) Identify Peaks->Isolate Unknown Peaks (prep-HPLC) Quantify Impurities Quantify Impurities Compare with Standards\n(this compound, 3-Quinuclidinone)->Quantify Impurities Structure Elucidation (NMR, HRMS) Structure Elucidation (NMR, HRMS) Isolate Unknown Peaks (prep-HPLC)->Structure Elucidation (NMR, HRMS)

Caption: Workflow for byproduct identification.

Troubleshooting_Guide Problem Encountered Problem Encountered Low Yield Low Yield Problem Encountered->Low Yield Issue Unexpected GC Peaks Unexpected GC Peaks Problem Encountered->Unexpected GC Peaks Issue Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Cause Extraction Loss? Extraction Loss? Low Yield->Extraction Loss? Cause Unreacted Starting Material? Unreacted Starting Material? Unexpected GC Peaks->Unreacted Starting Material? Cause Dimer Formation? Dimer Formation? Unexpected GC Peaks->Dimer Formation? Cause Check Reagent Quality\n& Reaction Time/Temp Check Reagent Quality & Reaction Time/Temp Incomplete Reaction?->Check Reagent Quality\n& Reaction Time/Temp Solution Optimize Extraction\nProcedure Optimize Extraction Procedure Extraction Loss?->Optimize Extraction\nProcedure Solution Increase Reaction Time\nor Reagent Amount Increase Reaction Time or Reagent Amount Unreacted Starting Material?->Increase Reaction Time\nor Reagent Amount Solution Control pH\n& Reaction Time Control pH & Reaction Time Dimer Formation?->Control pH\n& Reaction Time Solution

Caption: Troubleshooting common issues in this compound synthesis.

Technical Support Center: High-Purity 3-Quinuclidinol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 3-Quinuclidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound typically originate from the synthesis process. Common impurities include unreacted starting materials such as 3-quinuclidinone, residual solvents from the reaction or extraction, and byproducts from the reduction of 3-quinuclidinone.[1] If sodium borohydride (B1222165) is used for the reduction, borate (B1201080) salts can also be present.[2][3]

Q3: What is the expected appearance and melting point of high-purity this compound?

A3: High-purity this compound is typically an almost white crystalline powder.[4] The melting point is in the range of 221-224°C.[4]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) is frequently used to monitor the completion of reactions and assess chemical purity.[4] For determining enantiomeric purity (the ratio of R- and S-enantiomers), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5][6][7]

Q5: What are the recommended storage conditions for high-purity this compound?

A5: High-purity this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is stable under normal temperatures and pressures.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent is too good at dissolving this compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Incomplete precipitation.- Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- After filtration, wash the crystals with a small amount of the cold recrystallization solvent.
Oiling Out During Recrystallization - The melting point of the impure this compound is lower than the boiling point of the solvent.- The concentration of the solution is too high.- The cooling rate is too fast.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Use a different solvent or a solvent mixture with a lower boiling point.- Try to crystallize from a more dilute solution.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Colored Impurities in the Final Product - The impurity is highly soluble in the recrystallization solvent and co-precipitates.- The impurity is adsorbed onto the surface of the crystals.- Perform a hot filtration step with activated charcoal before cooling the solution to remove colored impurities.- Wash the filtered crystals thoroughly with the cold recrystallization solvent.- A second recrystallization may be necessary.
Persistent Impurities Detected by GC/HPLC - The impurity has similar solubility properties to this compound in the chosen recrystallization solvent.- The impurity forms a solid solution or co-crystal with this compound.- Try a different recrystallization solvent or a solvent pair.- If recrystallization is ineffective, consider purification by vacuum distillation or column chromatography.- For enantiomeric impurities, chiral resolution techniques or chiral chromatography are required.[8]
Difficulty Filtering Crystals - The crystals are too fine (powdery).- The solution is too viscous.- Ensure slow cooling to promote the growth of larger crystals.- If the solution is viscous, a small amount of additional cold solvent can be added to the slurry before filtration to reduce viscosity.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Solvent/Conditions Typical Yield Purity (Chemical) Purity (Enantiomeric) Reference
RecrystallizationAcetone (B3395972)89.0%>99% (based on MP)Not specified[4]
RecrystallizationHexane (B92381)69.0% (for 3-Quinuclidinone)Not specifiedNot specified[4]
RecrystallizationEthanol----
RecrystallizationIsopropyl Alcohol----
Vacuum Distillation-----
Column Chromatography-----

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Acetone

This protocol is adapted from a literature procedure for the purification of racemic this compound.[4]

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of acetone to the flask, just enough to form a slurry.

  • Heat the mixture to reflux with stirring.

  • Gradually add more acetone dropwise until the this compound is completely dissolved. Avoid adding excess solvent.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold acetone.

  • Dry the crystals under vacuum to obtain pure this compound.

  • Determine the yield and melting point of the purified product.

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Receiving flask

Procedure:

  • Set up the short-path distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask.

  • Connect the apparatus to a vacuum pump.

  • Gradually apply vacuum and begin heating the distillation flask.

  • This compound will begin to distill as the temperature and pressure reach its boiling point under vacuum. Collect the fraction that distills at a constant temperature. This compound sublimes at 120 °C at atmospheric pressure, so distillation will occur at a lower temperature under vacuum.[9]

  • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool.

  • Collect the purified this compound from the receiving flask.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Eluent (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate (B1210297) or an alcohol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with silica gel in the chosen non-polar solvent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system. The polarity of the eluent may be gradually increased to facilitate the elution of this compound.

  • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Evaporate the solvent to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 distillation Vacuum Distillation start->distillation Option 2 chromatography Column Chromatography start->chromatography Option 3 analysis Purity Assessment (GC, HPLC, MP) recrystallization->analysis distillation->analysis chromatography->analysis end High-Purity this compound analysis->end

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat Reheat, add more solvent oiling_out->reheat Yes change_solvent Change solvent/solvent system oiling_out->change_solvent Yes impure Product Still Impure? low_yield->impure No check_solvent Check solvent choice low_yield->check_solvent Yes slow_cool Ensure slow cooling low_yield->slow_cool Yes minimize_solvent Use minimal hot solvent low_yield->minimize_solvent Yes success Successful Purification impure->success No charcoal Use activated charcoal for color impure->charcoal Yes rerun Re-recrystallize impure->rerun Yes other_method Consider distillation or chromatography impure->other_method Yes reheat->start change_solvent->start check_solvent->start slow_cool->start minimize_solvent->start charcoal->start rerun->start

Caption: Troubleshooting logic for this compound recrystallization.

References

Technical Support Center: Solvent-Free Synthesis of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of solvent-free 3-Quinuclidinol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for the solvent-free synthesis of racemic this compound?

A1: The synthesis is typically a three-step process starting from Ethyl isonipecotate. The first step is the synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine. This intermediate is then used to synthesize 3-Quinuclidinone. The final step is the reduction of 3-Quinuclidinone to racemic this compound. Two of these stages can be conducted under solvent-free conditions.[1]

Q2: What are the key advantages of a solvent-free approach for this synthesis?

A2: A solvent-free approach offers several advantages, making it an industrially viable and greener process. These benefits include the avoidance of large volumes of costly and often hazardous solvents like toluene (B28343), benzene, and methanol, which simplifies the isolation procedures and reduces environmental impact.[1]

Q3: What is a typical yield for the final this compound product in the described solvent-free synthesis?

A3: In the final reduction step of 3-Quinuclidinone to racemic this compound, a yield of approximately 89.0% can be achieved.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined by its melting point and chromatographic methods such as Gas Chromatography (GC). The expected melting point for the purified white crystalline solid is between 221-224°C.

Troubleshooting Guide

Low Yield in Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine
Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is monitored for completion using Gas Chromatography (GC). Extend the reaction time at 80-84°C if necessary.
Suboptimal Reagent Ratio Verify the molar ratios of Ethyl isonipecotate, Ethyl chloroacetate (B1199739), and Sodium Carbonate. A slight excess of Ethyl chloroacetate and the base is typically used.
Inefficient Extraction After dilution with water, ensure thorough mixing and separation of the organic and aqueous layers to maximize the recovery of the product.
Low Yield in Step 2: Synthesis of 3-Quinuclidinone
Potential Cause Recommended Solution
Inefficient Cyclization The dropwise addition of 1-Carbethoxymethyl-4-carbethoxypiperidine solution to the Potassium tertiary butoxide suspension at reflux is critical. Maintain a consistent and slow addition rate over 3 hours, followed by a 3-hour reflux.
Loss during Acidification and Extraction Carefully control the temperature during the addition of dilute sulfuric acid. Ensure the pH is adjusted to 10.5 with 50% sodium hydroxide (B78521) solution for efficient extraction with chloroform (B151607).
Incomplete Decarboxylation The aqueous layer containing the intermediate must be heated to reflux and maintained for 6 hours to ensure complete decarboxylation.
Low Yield in Step 3: Reduction of 3-Quinuclidinone to this compound
Potential Cause Recommended Solution
Inactive Reducing Agent Use fresh, high-quality Sodium borohydride (B1222165). The addition should be done in portions over 1 hour at 30-35°C to control the reaction rate.
Incomplete Reaction Monitor the reaction progress by Gas Chromatography (GC). If the reaction is incomplete after 4 hours, consider extending the stirring time.
Product Loss During Workup Ensure efficient extraction of the product with chloroform. The organic layers should be dried over anhydrous sodium sulfate (B86663) before solvent removal to prevent product degradation.

Experimental Protocols & Data

Quantitative Data Summary
Step Product Starting Materials Reagents Yield
11-Carbethoxymethyl-4-carbethoxypiperidineEthyl isonipecotate, Ethyl chloroacetateNa₂CO₃, Water95.0%
23-Quinuclidinone1-Carbethoxymethyl-4-carbethoxypiperidinePotassium tertiary butoxide, Toluene, THF, H₂SO₄, NaOH, Chloroform69.0%
3RS-3-Quinuclidinol3-QuinuclidinoneSodium borohydride, Water, Chloroform89.0%
Detailed Methodologies

Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • To a solution of Ethyl isonipecotate (10.0 g, 0.063 mol) and Na₂CO₃ (10.1 g, 0.095 mol) in water (30 ml) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.

  • Stir the reaction mixture for 4 hours at 80-84°C.

  • Monitor the completion of the reaction by Gas Chromatography (GC).

  • Dilute the reaction mixture with water (60 ml) at 35-40°C and stir for 1 hour at 40°C.

  • Separate the aqueous and organic layers. Wash the organic layer with water (60 ml).

  • Remove traces of ethyl chloroacetate under reduced pressure to obtain the pure product (14.7 g, 95.0%) as a yellowish oil.

Step 2: Synthesis of 3-Quinuclidinone

  • Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to a suspension of Potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) at reflux over 3 hours.

  • Stir the mixture at reflux for an additional 3 hours.

  • Add dilute sulfuric acid (13 ml in 40 ml water) dropwise to the reaction mass at 50°C and stir for 1 hour.

  • Collect the aqueous layer and heat to reflux for 6 hours.

  • Adjust the pH of the mixture to 10.5 with 50% sodium hydroxide solution at room temperature and stir for 1 hour.

  • Extract the reaction mass with chloroform (3 x 500 ml).

  • Dry the combined organic layer over sodium sulfate and distill off the solvent under reduced pressure to yield crude 3-quinuclidinone base.

  • Purify the crude product with hexane (B92381) to yield 7.0 g (69.0%) of a white crystalline solid.

Step 3: Synthesis of RS-3-Quinuclidinol

  • To a solution of 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the reaction completion by Gas Chromatography (GC).

  • Extract the reaction mass with chloroform (3 x 50 ml).

  • Dry the combined organic layer over sodium sulfate and distill off the solvent under reduced pressure to obtain crude RS-3-Quinuclidinol.

  • Purify the crude product with acetone (B3395972) to yield 9.0 g (89.0%) of a white crystalline solid.

Visualizations

G cluster_0 Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine cluster_1 Step 2: Synthesis of 3-Quinuclidinone cluster_2 Step 3: Reduction to RS-3-Quinuclidinol A Ethyl isonipecotate + Ethyl chloroacetate + Na2CO3 in Water B Reaction at 80-84°C for 4h A->B C Workup: Water dilution, Layer separation, Washing, Solvent removal B->C D Product 1: 1-Carbethoxymethyl-4-carbethoxypiperidine C->D E Product 1 in Toluene G Cyclization at Reflux E->G F Potassium tertiary butoxide in Toluene/THF F->G H Acidification (H2SO4) & Decarboxylation (Reflux 6h) G->H I Basification (NaOH) & Extraction (Chloroform) H->I J Product 2: 3-Quinuclidinone I->J K Product 2 in Water M Reduction at 30-35°C for 4h K->M L Sodium borohydride L->M N Extraction (Chloroform) & Purification (Acetone) M->N O Final Product: RS-3-Quinuclidinol N->O

Caption: Experimental workflow for the three-step synthesis of racemic this compound.

G cluster_0 Troubleshooting Logic LowYield Low Final Yield CheckStep3 Investigate Step 3: Reduction LowYield->CheckStep3 Start with final step CheckStep2 Investigate Step 2: Cyclization CheckStep3->CheckStep2 If Step 3 is optimal Step3Issues Potential Issues: - Inactive NaBH4 - Incomplete Reaction - Extraction Loss CheckStep3->Step3Issues CheckStep1 Investigate Step 1: Alkylation CheckStep2->CheckStep1 If Step 2 is optimal Step2Issues Potential Issues: - Inefficient Cyclization - Incomplete Decarboxylation - Workup Loss CheckStep2->Step2Issues Step1Issues Potential Issues: - Incomplete Reaction - Suboptimal Reagent Ratio - Extraction Loss CheckStep1->Step1Issues

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Preventing racemization during the synthesis of chiral 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of 3-Quinuclidinol (B22445). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting solutions for common issues encountered during the synthesis of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent racemization during the synthesis of this compound?

A: The biological activity of pharmaceuticals derived from this compound is highly dependent on its specific three-dimensional structure. For instance, (R)-3-quinuclidinol is a key building block for several antimuscarinic agents.[1][2] The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target side effects. Regulatory agencies often mandate the use of a single, active enantiomer in drug formulations.[3]

Q2: What are the primary strategies to obtain enantiomerically pure this compound?

A: The main strategies focus on creating the desired stereocenter with high selectivity from the achiral precursor, 3-quinuclidinone. These include:

  • Asymmetric Biocatalytic Reduction: This is a highly effective method that uses enzymes, specifically 3-quinuclidinone reductases, from various microorganisms to reduce 3-quinuclidinone to either (R)- or (S)-3-quinuclidinol with exceptional enantiomeric excess (often >99.9%).[1][4][5][6]

  • Asymmetric Chemical Hydrogenation: This approach utilizes transition metal catalysts, such as rhodium or ruthenium complexes with chiral ligands, to hydrogenate 3-quinuclidinone stereoselectively.[7][8]

  • Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer enriched. This can be achieved through enzyme-catalyzed hydrolysis of a derivative.[9]

Q3: At what stages of the synthesis and workup can racemization occur?

A: Racemization can occur at several stages, not just during the main reaction. It is crucial to be mindful of conditions:

  • During the Reaction: Harsh conditions, such as high temperatures or the presence of certain metal catalysts, can lead to in-situ racemization of the product.[10][11]

  • During Aqueous Workup: Exposure to strong acidic or basic conditions during extraction and washing steps can cause a loss of stereochemical integrity.[10]

  • During Purification: Standard silica (B1680970) gel chromatography can lead to racemization due to the acidic nature of the silica.[10][12] Prolonged heating to remove solvents is also a risk.[12]

Q4: What is the underlying mechanism of racemization for a secondary alcohol like this compound?

A: For secondary alcohols, racemization typically proceeds through a reversible dehydrogenation-hydrogenation pathway.[13] This involves the formation of the achiral intermediate, 3-quinuclidinone, which is then re-reduced non-stereoselectively. This process can be catalyzed by:

  • Transition Metals: Trace amounts of metals like ruthenium, rhodium, or palladium can facilitate this equilibrium.[1][14]

  • Acids/Bases: Strong acids can promote the formation of a planar carbocation intermediate, while strong bases can also facilitate racemization.[5][10][15]

Q5: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?

A: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[14][16] Since this compound lacks a strong UV chromophore for sensitive HPLC detection, a pre-column derivatization step with a UV-active agent like benzoyl chloride is often employed.[3][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no enantioselectivity in enzymatic reduction. 1. Inactive or inhibited enzyme. 2. Suboptimal pH or temperature. 3. Incorrect cofactor or lack of a cofactor regeneration system.1. Use a fresh batch of enzyme or a different reductase. Ensure no heavy metal contaminants are present. 2. Optimize the reaction pH and temperature according to the enzyme's specifications. 3. Ensure the correct cofactor (e.g., NADPH) is present and couple the reaction with a regeneration system (e.g., glucose dehydrogenase).[4]
Low enantiomeric excess (ee) in the final isolated product. 1. Racemization during acidic or basic workup. 2. Racemization during purification on silica gel. 3. Thermal racemization during solvent removal. 4. Inefficient chiral catalyst in chemical hydrogenation.1. Neutralize the reaction mixture carefully and perform extractions at a neutral pH. Avoid prolonged contact with strong acids or bases.[10] 2. Deactivate the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or use a neutral stationary phase like alumina.[10][12] 3. Remove solvents under reduced pressure at low temperatures.[12] 4. Ensure the catalyst is pure and handled under inert conditions. Screen different chiral ligands or increase catalyst loading.[3]
Poor chemical yield in asymmetric synthesis. 1. Incomplete reaction. 2. Degradation of product under reaction or workup conditions. 3. Inefficient catalyst turnover.1. Monitor the reaction by TLC or GC/MS to confirm completion. Extend reaction time if necessary. 2. Use milder reaction and workup conditions. 3. For enzymatic reactions, ensure the substrate concentration is not causing inhibition. For chemical hydrogenations, ensure the system is free of catalyst poisons.
Peak tailing or poor resolution in chiral HPLC analysis. 1. Secondary interactions between the basic quinuclidine (B89598) nitrogen and acidic silanol (B1196071) groups on the HPLC column.[3] 2. Suboptimal mobile phase composition.1. Add a basic modifier, such as diethylamine (B46881) or triethylamine, to the mobile phase to mask the silanol groups.[16] 2. Optimize the ratio of solvents in the mobile phase to improve peak shape and resolution.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral this compound
MethodCatalyst/EnzymeTarget EnantiomerEnantiomeric Excess (ee)YieldReference
Biocatalytic Reduction3-Quinuclidinone Reductase (Rhodotorula rubra)(R)-3-Quinuclidinol>99.9%98.6%[4][5]
Biocatalytic ReductionReductase (ReQR-25 from Rhodococcus erythropolis)(S)-3-Quinuclidinol>99%93% (conversion)[10]
Biocatalytic ReductionReductase (ArQR from Agrobacterium radiobacter)(R)-3-Quinuclidinol>99%High[1]
Asymmetric HydrogenationRu-catalyst(R)- and (S)-3-Quinuclidinol>99%>95%[17]
Asymmetric HydrogenationRhodium/Chiral Diphosphine ComplexOptically active this compoundNot specifiedNot specified[7][8]

Experimental Protocols

Protocol 1: Asymmetric Enzymatic Reduction of 3-Quinuclidinone to (R)-3-Quinuclidinol

This protocol is based on the whole-cell biocatalysis method, which simplifies the procedure by eliminating the need for enzyme purification.

Materials:

  • 3-quinuclidinone hydrochloride

  • E. coli cells co-expressing a 3-quinuclidinone reductase and a glucose dehydrogenase (for cofactor regeneration)[4]

  • Glucose

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve 3-quinuclidinone hydrochloride and a molar excess of glucose in the buffer solution.

  • Cell Suspension: Add the E. coli cells to the reaction mixture. The cell loading should be optimized for the specific reductase system.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-35 °C).[18] Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol by GC or HPLC.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction: Adjust the pH of the supernatant to >10 with a base (e.g., NaOH). Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-quinuclidinol.

  • Purification: If necessary, the product can be purified by crystallization or by chromatography on base-deactivated silica gel.

  • Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC.

Protocol 2: Chiral HPLC Analysis of this compound (Post-Derivatization)

This protocol is adapted from methods described for the analysis of chiral quinuclidinol derivatives.[16]

1. Derivatization with Benzoyl Chloride:

  • Dissolve the this compound sample in an aprotic solvent (e.g., dichloromethane).

  • Add an excess of triethylamine, followed by a slight excess of benzoyl chloride.

  • Stir the reaction for a designated time (e.g., 5 minutes) at room temperature.[16]

  • Quench the reaction by adding methanol (B129727) to consume the excess benzoyl chloride.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IC).[16]

  • Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4 v/v/v/v).[16] The diethylamine is crucial for obtaining good peak shape.

  • Flow Rate: 1.0 mL/min (typical).

  • Detection: UV at a suitable wavelength for the benzoyl group (e.g., 230 nm).

  • Injection Volume: 10-20 µL.

Visualizations

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start 3-Quinuclidinone Reaction Asymmetric Reduction (Enzymatic or Chemical) Start->Reaction Workup Mild Aqueous Workup (Neutral pH) Reaction->Workup Purification Purification (e.g., Crystallization or Chromatography on deactivated silica) Workup->Purification Analysis Chiral HPLC/GC (Determine ee) Purification->Analysis End Enantiopure This compound Analysis->End

Caption: General workflow for preventing racemization during the synthesis and purification of chiral this compound.

Troubleshooting_Racemization Start Low Enantiomeric Excess (ee) Observed in Final Product CheckReaction Was ee high immediately post-reaction? Start->CheckReaction ProblemSynthesis Issue is with the Asymmetric Synthesis Step CheckReaction->ProblemSynthesis No ProblemPostSynth Racemization occurred during Workup or Purification CheckReaction->ProblemPostSynth Yes SolutionSynthesis Optimize Catalyst/Enzyme & Reaction Conditions (Temp, Time, pH) ProblemSynthesis->SolutionSynthesis SolutionWorkup Use Neutral pH Workup & Low Temperature Solvent Removal ProblemPostSynth->SolutionWorkup SolutionPurification Use Neutral Alumina or Base-Deactivated Silica Gel ProblemPostSynth->SolutionPurification

Caption: Troubleshooting flowchart for diagnosing the cause of low enantiomeric excess in this compound synthesis.

References

Corey-Kim oxidation for the preparation of 3-quinuclidinone from 3-S-quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Corey-Kim oxidation of 3-(S)-quinuclidinol to 3-quinuclidinone.

Troubleshooting Guide

This guide addresses common issues encountered during the Corey-Kim oxidation of 3-(S)-quinuclidinol.

Question: Why is the yield of 3-quinuclidinone lower than expected?

Answer:

Low yields can result from several factors. Consider the following potential causes and solutions:

  • Reagent Quality:

    • N-Chlorosuccinimide (NCS): Use freshly recrystallized NCS. Impurities can lead to side reactions.

    • Dimethyl Sulfide (B99878) (DMS): Ensure DMS is dry and of high purity. The presence of water can consume the electrophilic sulfur species.

    • Triethylamine (B128534) (TEA): Use freshly distilled TEA to ensure it is free of water and other impurities that can interfere with the reaction.

  • Reaction Temperature:

    • Strict temperature control is crucial. The formation of the active electrophilic sulfur species is typically performed at low temperatures (-25 °C to 0 °C) to prevent decomposition.[1] Allowing the temperature to rise prematurely can lead to the degradation of the reactive intermediate.

  • Incomplete Reaction:

    • Ensure sufficient reaction time at each stage. The formation of the alkoxysulfonium salt and its subsequent elimination require adequate time for completion.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the starting material is fully consumed before quenching the reaction.

  • Workup Procedure:

    • Inefficient extraction of the aqueous layer can lead to loss of product. 3-quinuclidinone has some water solubility. Ensure thorough extraction with a suitable organic solvent like chloroform (B151607).[2]

Question: The reaction is incomplete, and I still have a significant amount of starting material (3-S-quinuclidinol). What could be the problem?

Answer:

An incomplete reaction is a common issue. Here are the likely causes and how to address them:

  • Insufficient Reagents: Ensure you are using the correct stoichiometry. Typically, an excess of NCS and DMS relative to the alcohol is used to drive the reaction to completion.

  • Poor Reagent Activity: As mentioned previously, the quality of NCS and DMS is critical. Decomposed or impure reagents will not effectively activate the alcohol.

  • Inadequate Mixing: In heterogeneous reactions (e.g., if NCS is not fully dissolved), ensure vigorous stirring to facilitate contact between all reactants.

  • Temperature Too Low: While low temperatures are necessary initially, the reaction mixture needs to be warmed to allow for the elimination step to proceed efficiently. Adhere to the temperature profile outlined in the protocol.

Question: I am observing unexpected side products in my reaction mixture. What are they, and how can I avoid them?

Answer:

Side product formation can complicate purification and reduce your yield. Here are some possibilities:

  • Chlorinated Byproducts: Although less common for saturated secondary alcohols like 3-quinuclidinol, the Corey-Kim reagent can act as a chlorinating agent, especially for allylic and benzylic alcohols.[3][4] If you suspect chlorinated byproducts, ensure the rapid addition of triethylamine after the alcohol activation step.

  • Methylthiomethyl (MTM) Ether Formation: The use of polar solvents like dichloromethane/dimethyl sulfoxide (B87167) can promote the formation of MTM ether byproducts (ROCH₂SCH₃).[5] Using a non-polar solvent like toluene (B28343) can minimize this side reaction.[5]

Frequently Asked Questions (FAQs)

Question: What is the mechanism of the Corey-Kim oxidation?

Answer:

The Corey-Kim oxidation involves a few key steps:[1][4]

  • Formation of the Electrophilic Sulfur Species: Dimethyl sulfide (DMS) reacts with N-chlorosuccinimide (NCS) to form a highly reactive electrophilic sulfur species, often referred to as the Corey-Kim reagent.

  • Alcohol Activation: The hydroxyl group of the alcohol (3-S-quinuclidinol) attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

  • Deprotonation and Elimination: A base, typically triethylamine (TEA), removes a proton from a carbon adjacent to the oxygen. This initiates an elimination reaction, leading to the formation of the ketone (3-quinuclidinone), dimethyl sulfide, and triethylammonium (B8662869) chloride.

Question: What are the main advantages of the Corey-Kim oxidation for this transformation?

Answer:

The Corey-Kim oxidation offers several advantages, making it a suitable method for the synthesis of 3-quinuclidinone:[5]

  • Mild Reaction Conditions: The reaction is typically carried out at low temperatures, which helps to preserve sensitive functional groups.

  • High Selectivity: It selectively oxidizes secondary alcohols to ketones without over-oxidation.

  • Good Yields: When performed correctly, the reaction can provide high yields of the desired product.[1][2]

Question: Are there any safety precautions I should be aware of when performing a Corey-Kim oxidation?

Answer:

Yes, several safety precautions are essential:

  • Exothermic Reaction: The reaction between NCS and DMS can be highly exothermic.[6] It is crucial to add the reagents slowly and maintain strict temperature control.

  • Odor of Dimethyl Sulfide: Dimethyl sulfide is a volatile and malodorous compound.[6] All manipulations involving DMS should be performed in a well-ventilated fume hood. To mitigate the odor, some protocols suggest using less volatile, odorless sulfide reagents like dodecyl methyl sulfide.[4]

  • Handling of Reagents: NCS is an irritant, and triethylamine is corrosive and flammable. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Question: Can I use a different base instead of triethylamine?

Answer:

While triethylamine is the most commonly used base, other non-nucleophilic organic bases could potentially be used. However, it is important to ensure that the base is strong enough to deprotonate the alkoxysulfonium salt intermediate but not so strong that it leads to side reactions. Any substitution of reagents should be carefully evaluated and tested on a small scale first.

Experimental Protocol: Corey-Kim Oxidation of 3-(S)-Quinuclidinol

This protocol is adapted from a reported industrial process for the preparation of 3-quinuclidinone.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-(S)-Quinuclidinol127.1850.0 g0.3931.0
N-Chlorosuccinimide (NCS)133.5355.2 g0.4131.05
Dimethyl Sulfide (DMS)62.1331.8 g (40 mL)0.5121.3
Triethylamine (TEA)101.1979.5 g (110 mL)0.7862.0
Toluene-500 mL--
Chloroform-600 mL--
Isopropyl Alcohol-250 mL--
Isopropyl Alcohol with HCl-50 mL--
Dilute Sodium Hydroxide (B78521)-As needed--

Procedure:

  • Preparation of the Corey-Kim Reagent: To a stirred solution of N-chlorosuccinimide (55.2 g) in toluene (500 mL) at 0 °C, add dimethyl sulfide (40 mL) dropwise, maintaining the temperature below 5 °C.

  • Formation of the Alkoxysulfonium Salt: Cool the resulting mixture to -15 °C. Add a solution of 3-(S)-quinuclidinol (50 g) in toluene (250 mL) dropwise over 30 minutes, ensuring the temperature does not exceed -10 °C. Stir the mixture at this temperature for 1 hour.

  • Elimination: Add triethylamine (110 mL) dropwise to the reaction mixture at -15 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture to below -5 °C and slowly add a dilute solution of sodium hydroxide (150 g in 1 L of water).[2] Warm the mixture to 20 °C and stir for 1 hour. Separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with chloroform (3 x 200 mL).[2]

  • Isolation and Purification: Combine the organic layers and distill off the solvent completely under vacuum. To the residue, add isopropyl alcohol (200 mL) and stir for 15 minutes. Cool the solution to 10-15 °C and slowly add isopropyl alcohol containing HCl (50 mL) to adjust the pH to 1-2. Stir for 1 hour. Filter the resulting solid and wash with isopropyl alcohol (50 mL) to yield 3-quinuclidinone hydrochloride.

    • Reported Yield: 50 g (79%).[2]

Visualizations

CoreyKim_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification NCS NCS in Toluene prep Combine at 0°C NCS->prep DMS Dimethyl Sulfide DMS->prep activation Add Alcohol at -15°C prep->activation alcohol 3-(S)-Quinuclidinol alcohol->activation elimination Add TEA, Warm to RT activation->elimination TEA Triethylamine TEA->elimination quench Quench with NaOH(aq) elimination->quench extract Extract with Chloroform quench->extract isolate Solvent Removal extract->isolate precipitate Precipitate as HCl salt isolate->precipitate product 3-Quinuclidinone HCl precipitate->product

Caption: Experimental workflow for the Corey-Kim oxidation of 3-(S)-quinuclidinol.

Troubleshooting_Flowchart cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_workup_issue Workup Issues start Low Yield of 3-Quinuclidinone check_sm Check for Starting Material (TLC/GC) start->check_sm reagents Verify Reagent Stoichiometry & Quality check_sm->reagents Yes (SM present) check_side_products Analyze Byproducts (e.g., MS, NMR) check_sm->check_side_products No (SM consumed) temp_incomplete Check Temperature Profile reagents->temp_incomplete mixing Ensure Adequate Mixing temp_incomplete->mixing solvent Consider Solvent Choice (Toluene vs. DCM) check_side_products->solvent extraction Optimize Extraction Protocol check_side_products->extraction tea_addition Ensure Prompt TEA Addition solvent->tea_addition ph_adjustment Verify pH for Precipitation extraction->ph_adjustment

References

Technical Support Center: Purification of 3-Quinuclidinol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Quinuclidinol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica (B1680970) gel column chromatography?

A1: this compound is a basic tertiary amine and a secondary alcohol.[1] Its basic nature can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel. This can cause several issues, including:

  • Irreversible adsorption: The compound may stick strongly to the column, leading to low or no recovery.

  • Peak tailing: The compound elutes slowly and over many fractions, resulting in poor separation and dilute fractions.

  • Compound degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.

Q2: What stationary phases are recommended for this compound purification?

A2: To mitigate the issues with standard silica gel, several options are available:

  • Deactivated Silica Gel: Standard silica gel can be "deactivated" by incorporating a basic modifier, such as triethylamine (B128534) (TEA), into the mobile phase. This neutralizes the acidic silanol groups.

  • Basic or Neutral Alumina (B75360): Alumina is a suitable alternative to silica gel. Basic or neutral alumina is recommended for the purification of basic compounds like this compound.

  • Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with amino groups, making it more suitable for the purification of basic compounds without the need for mobile phase modifiers.

Q3: How do I choose a suitable mobile phase for the column chromatography of this compound?

A3: The selection of a mobile phase should be guided by Thin Layer Chromatography (TLC). Since this compound is a polar compound, a relatively polar solvent system is required. A common approach is to use a gradient elution. For example, a gradient of methanol (B129727) (a polar solvent) in dichloromethane (B109758) (DCM, a less polar solvent) is a good starting point. For purification of the related compound tropine, a gradient of methanol in dichloromethane has been successfully used. If using standard silica gel, it is highly recommended to add a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) to the mobile phase to prevent peak tailing.

Q4: this compound is not UV-active. How can I visualize it on a TLC plate?

A4: Since this compound lacks a chromophore, it will not be visible under a UV lamp.[2] Therefore, a chemical stain is required for visualization. Effective stains for this compound include:

  • Potassium Permanganate (B83412) (KMnO₄) stain: This stain reacts with the alcohol functional group, appearing as yellow-brown spots on a purple background.

  • Iodine (I₂) vapor: An iodine chamber can be used to visualize the compound as brownish spots.

  • p-Anisaldehyde stain: This stain is generally good for visualizing alcohols and other functional groups.

Experimental Protocols

Protocol 1: TLC Analysis of this compound
  • Prepare the TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of a silica gel or alumina TLC plate.

  • Spot the sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or DCM). Using a capillary tube, spot a small amount of the solution onto the baseline.

  • Develop the TLC plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of DCM and methanol, with or without TEA). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate from the chamber and mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots using an appropriate stain (e.g., potassium permanganate or iodine).

  • Determine the optimal mobile phase: The ideal mobile phase for column chromatography will give the this compound spot an Rf value of approximately 0.2-0.4. Adjust the polarity of the mobile phase by changing the ratio of the solvents to achieve the desired Rf.

Protocol 2: Column Chromatography of this compound on Silica Gel
  • Prepare the column: Pack a glass column with silica gel using the chosen mobile phase (containing 0.5-2% triethylamine).

  • Load the sample: Dissolve the crude this compound in a minimum amount of the mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the column: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol in DCM).

  • Collect and analyze fractions: Collect fractions and monitor them by TLC to identify which fractions contain the purified this compound.

  • Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Stationary Phases for this compound Purification

Stationary PhaseAdvantagesDisadvantages
Silica Gel (with TEA) Readily available and cost-effective.Requires addition of a basic modifier to the mobile phase.
Neutral Alumina Good for basic compounds, avoids the need for mobile phase modifiers.May have different selectivity compared to silica gel.
Basic Alumina Ideal for basic compounds, preventing strong adsorption.Can be more reactive than neutral alumina.
Amine-Functionalized Silica Excellent for basic compounds, provides good peak shapes without modifiers.More expensive than standard silica gel or alumina.

Table 2: Example Mobile Phase Systems for TLC and Column Chromatography

Stationary PhaseMobile Phase System (starting point)Modifier
Silica Gel Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 90:10)0.5-2% Triethylamine (TEA)
Alumina (Neutral or Basic) Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5)None

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not elute from the silica gel column. The compound is too strongly adsorbed to the acidic silica gel.Increase the polarity of the mobile phase significantly (e.g., increase the percentage of methanol). If the compound still does not elute, consider switching to an alumina column. Ensure a basic modifier like TEA is present in the mobile phase.
Significant peak tailing is observed. Strong interaction between the basic this compound and acidic silanol groups.Add or increase the concentration of triethylamine (0.5-2%) in the mobile phase. Alternatively, use a neutral or basic alumina column.
Low recovery of the purified compound. Irreversible adsorption or decomposition on the silica gel column.Use a less acidic stationary phase like neutral or basic alumina. Perform the chromatography quickly (flash chromatography) to minimize contact time with the stationary phase.
Poor separation of this compound from impurities. The chosen mobile phase does not provide adequate resolution.Optimize the mobile phase by trying different solvent combinations and gradients based on TLC analysis. A slower, more gradual gradient may improve separation.
No spots are visible on the TLC plate after staining. The compound concentration is too low, or the stain is not appropriate or has degraded.Spot a more concentrated sample on the TLC plate. Ensure the staining solution is fresh and the visualization procedure is performed correctly (e.g., heating may be required for some stains).

Visualization

ColumnChromatographyWorkflow Workflow for this compound Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis - Select Stationary Phase - Optimize Mobile Phase (Rf ~0.2-0.4) ColumnPrep 2. Column Preparation - Pack column with selected stationary phase - Equilibrate with mobile phase TLC->ColumnPrep Informs column conditions SampleLoad 3. Sample Loading - Dissolve crude product - Load onto column ColumnPrep->SampleLoad Elution 4. Elution - Run mobile phase (isocratic or gradient) - Collect fractions SampleLoad->Elution FractionAnalysis 5. Fraction Analysis - Spot fractions on TLC - Visualize with stain Elution->FractionAnalysis Combine 6. Combine & Evaporate - Combine pure fractions - Remove solvent FractionAnalysis->Combine Identify pure fractions PureProduct Pure this compound Combine->PureProduct

References

Managing impurities in the industrial production of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial production of 3-Quinuclidinol (B22445).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the industrial synthesis of this compound?

A1: The most common impurities in this compound production can be categorized as follows:

  • Stereoisomeric Impurities: When producing a specific enantiomer, such as (R)-3-Quinuclidinol, the opposite enantiomer, (S)-3-Quinuclidinol, is a primary impurity.[1][2]

  • Unreacted Starting Materials: Residual 3-Quinuclidinone, the precursor to this compound, is a common process-related impurity.

  • Byproducts from Precursor Synthesis: The synthesis of 3-Quinuclidinone, often via a Dieckmann condensation, can generate its own set of impurities that may carry over. A notable byproduct is the dimer of 3-quinuclidinone, which can form under basic conditions.

  • Byproducts from the Reduction Step: Side reactions during the reduction of 3-Quinuclidinone can lead to impurities. The specific byproducts will depend on the reducing agent and reaction conditions used.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, methanol, ethanol, acetone (B3395972), chloroform, hexane) can remain in the final product if not adequately removed.[3][4]

  • Degradation Products: Although this compound is generally stable, it can degrade under harsh conditions, such as strong oxidizing agents or high temperatures, to form various decomposition products.[5][6][7]

Q2: How can I determine the enantiomeric purity of my this compound product?

A2: The most effective method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[1][2] This technique can separate and quantify the (R)- and (S)-enantiomers. For effective separation, pre-column derivatization is often employed, as this compound itself lacks a strong UV chromophore.[8] A common derivatizing agent is benzoyl chloride.[1]

Q3: What are the recommended analytical methods for general impurity profiling of this compound?

A3: A combination of chromatographic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is a versatile tool for identifying and quantifying a wide range of organic impurities.[9]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is particularly useful for analyzing volatile impurities, including residual solvents.[8][9] Due to the polarity of this compound, derivatization is often required to improve its chromatographic behavior and achieve sharp peaks.[10]

  • Headspace GC: This is the standard technique for the analysis of residual solvents as per USP <467> guidelines.[3][11]

Q4: What are the primary methods for purifying crude this compound?

A4: The primary purification methods employed in an industrial setting are:

  • Recrystallization: This is a common and effective method for removing a variety of impurities. The choice of solvent is critical for achieving high purity and yield. Solvents such as ethyl acetate (B1210297) and acetone have been used for the recrystallization of this compound.[12][13]

  • Distillation: Distillation can be used to purify this compound, particularly for removing less volatile impurities.

  • Silica Gel Column Chromatography: While effective, this method is generally more suitable for smaller-scale production due to cost and scalability considerations.[14]

Troubleshooting Guides

Issue 1: High Levels of the Undesired (S)-Enantiomer in (R)-3-Quinuclidinol
Potential Cause Troubleshooting Action
Poor Stereoselectivity of the Reduction Method If using a chiral catalyst or enzymatic reduction, ensure the catalyst/enzyme is active and the reaction conditions (temperature, pH, substrate concentration) are optimized for the highest enantioselectivity.
Ineffective Chiral Resolution If using chemical resolution with a resolving agent, ensure the correct stoichiometry of the resolving agent is used. Optimize the crystallization conditions (solvent, temperature, cooling rate) to achieve efficient separation of the diastereomeric salts.
Incomplete Separation During Purification During recrystallization, ensure slow cooling to allow for the formation of well-defined crystals of the desired enantiomer, leaving the undesired enantiomer in the mother liquor. Multiple recrystallizations may be necessary.
Issue 2: Presence of Unreacted 3-Quinuclidinone in the Final Product
Potential Cause Troubleshooting Action
Incomplete Reduction Reaction Ensure a sufficient stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to confirm the complete consumption of 3-Quinuclidinone.
Deactivated Reducing Agent Use fresh, high-quality reducing agent. Sodium borohydride (B1222165) can decompose in the presence of moisture.
Suboptimal Reaction Conditions Ensure the reaction temperature and time are sufficient for the reaction to go to completion. For sodium borohydride reductions, the reaction is typically carried out at a controlled temperature (e.g., 30-35°C) for several hours.
Issue 3: Detection of Unknown Impurities by HPLC or GC
Potential Cause Troubleshooting Action
Side Reactions During Synthesis Review the synthesis pathway and reaction conditions. For the Dieckmann condensation in the precursor synthesis, side reactions can be minimized by controlling the base concentration and temperature. For the reduction step, ensure that the reaction is not run for an excessively long time or at too high a temperature, which could promote side reactions.
Degradation of the Product This compound is sensitive to strong oxidizing agents.[6][7] Avoid exposure to such conditions during workup and storage. Ensure the pH of the workup and purification steps is controlled to prevent acid or base-catalyzed degradation.
Contaminated Raw Materials or Solvents Ensure all starting materials and solvents are of high purity and meet the required specifications.

Data Presentation

Table 1: Typical Purity Profile of this compound Before and After Purification

Impurity Typical Level in Crude Product Typical Level After Recrystallization Analytical Method
(S)-3-Quinuclidinol0.5 - 5.0%< 0.1%Chiral HPLC
3-Quinuclidinone1.0 - 3.0%< 0.1%HPLC, GC
3-Quinuclidinone Dimer0.1 - 0.5%< 0.05%HPLC-MS
Residual Toluene< 890 ppm< 100 ppmHeadspace GC
Residual Methanol< 3000 ppm< 500 ppmHeadspace GC

Note: These values are illustrative and can vary depending on the specific synthetic route and purification process.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol is for determining the enantiomeric purity of this compound by separating the (R) and (S) enantiomers after pre-column derivatization.

1. Derivatization:

  • In a suitable vial, dissolve approximately 25 mg of the this compound sample in 5.0 mL of dichloromethane.

  • Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.

  • Shake the vial for 5 minutes.

  • Dilute the solution to 50.0 mL with methanol.

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[1]

2. HPLC Conditions:

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm)[1][2]

  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm[10]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the derivatized sample solution.

  • Identify the peaks corresponding to the derivatized (R)- and (S)-3-Quinuclidinol based on the retention times of derivatized standards.

  • Calculate the percentage of each enantiomer by area normalization.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

1. Materials:

  • Crude this compound

  • Acetone (or other suitable solvent like ethyl acetate)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

2. Procedure:

  • Charge the crude this compound to the reaction vessel.

  • Add a minimal amount of acetone to dissolve the solid at an elevated temperature (e.g., near the boiling point of acetone). A typical starting ratio would be 1:5 to 1:10 (w/v) of this compound to acetone.

  • Once fully dissolved, slowly cool the solution with gentle stirring to allow for the formation of crystals. A controlled cooling rate of 5-10°C per hour is recommended.

  • Cool the mixture to 0-5°C and hold for at least 1-2 hours to maximize crystallization.

  • Filter the crystals and wash them with a small amount of cold acetone.

  • Dry the purified this compound under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start 3-Quinuclidinone reduction Reduction (e.g., NaBH4) start->reduction crude_product Crude this compound reduction->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying hplc Chiral HPLC Analysis drying->hplc gcms GC-MS for Residual Solvents & Other Impurities drying->gcms final_product Pure this compound hplc->final_product gcms->final_product

Caption: Experimental Workflow for this compound Production.

impurity_formation cluster_precursor Precursor Synthesis (Dieckmann) cluster_reduction Reduction Step diester Diester Precursor quinuclidinone 3-Quinuclidinone diester->quinuclidinone Base dimer 3-Quinuclidinone Dimer quinuclidinone->dimer Excess Base/ High Temp quinuclidinol_R (R)-3-Quinuclidinol quinuclidinone->quinuclidinol_R Chiral Reduction quinuclidinol_S (S)-3-Quinuclidinol quinuclidinone->quinuclidinol_S Poor Stereoselectivity unreacted_ketone Unreacted 3-Quinuclidinone quinuclidinone->unreacted_ketone Incomplete Reaction troubleshooting_logic start High Impurity Level Detected impurity_type Identify Impurity Type start->impurity_type enantiomer Undesired Enantiomer impurity_type->enantiomer (S)-Isomer ketone Unreacted Ketone impurity_type->ketone 3-Quinuclidinone other Other Impurity impurity_type->other Unknown/Other check_reduction Review Reduction Stereoselectivity enantiomer->check_reduction check_resolution Optimize Chiral Resolution/Recrystallization enantiomer->check_resolution check_reductant Verify Reducing Agent Stoichiometry & Activity ketone->check_reductant check_reaction_cond Check Reaction Time & Temperature ketone->check_reaction_cond review_synthesis Review Entire Synthesis Pathway other->review_synthesis check_raw_materials Analyze Raw Materials & Solvents other->check_raw_materials

References

Technical Support Center: Safe Handling and Disposal of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Quinuclidinol and its associated reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is harmful if swallowed, in contact with skin, or inhaled.[5] The dust may also form combustible concentrations in the air.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to ensure personal safety. This includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat or other protective clothing.[1][2][6] In situations with potential for dust inhalation, a NIOSH/MSHA-approved respirator should be used.[4][6][7][8]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][6] It should be stored away from incompatible materials, such as strong oxidizing agents.[6]

Q4: What should I do in case of accidental skin or eye contact with this compound?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[4][5] For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[3][4][9][10][11][12] Eyewash stations and safety showers should be readily accessible in the work area.[6][8]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear the appropriate PPE, including a self-contained breathing apparatus for large spills.[1] Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][3][6] The spill site should be thoroughly washed after the material has been collected.[1]

Q6: How do I properly dispose of this compound waste?

A6: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[1][4][6] It is recommended to contact a licensed professional waste disposal service.[1] A common disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[6]

Q7: What are the known incompatible reagents with this compound?

A7: this compound is incompatible with strong oxidizing agents.[4][6] Contact with these materials should be avoided.

Troubleshooting Guide

Issue Possible Cause Solution
Caking or clumping of this compound powder Improper storage in a humid environment.Store in a tightly sealed container in a dry, cool, and well-ventilated place. If caking has occurred, gently break up the material in a fume hood before use, ensuring appropriate PPE is worn to avoid dust inhalation.
Discoloration of the compound Contamination or degradation over time.Do not use the discolored compound as its purity may be compromised. Dispose of it according to the recommended procedures.
Irritation to the respiratory tract during handling Inhalation of dust particles.Always handle this compound in a well-ventilated area or a chemical fume hood.[6][8] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[4][6][7][8]

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Reference
Eye/Face Protection Chemical safety goggles or a full-face shield.[1][2][6][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective suit.[1][2][6][7][8]
Respiratory Protection NIOSH/MSHA-approved respirator for dusts. A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[1][4][6][7][8]

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Appearance Beige to off-white powder/solid[4]
Melting Point 217 - 224 °C[4]
Solubility Soluble in water.[12][13]
pH 10-12 (5% aqueous solution)[4]

Experimental Protocols

Protocol 1: Safe Handling of this compound

  • Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. The work should be conducted in a certified chemical fume hood.[6][8]

  • Weighing and Transfer: To minimize dust generation, carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Use a spatula for transfer.

  • Dissolving: If preparing a solution, slowly add the solid this compound to the solvent while stirring to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Clean all equipment used.

  • Storage: Securely close the container of this compound and return it to its designated storage location.[1][6]

Protocol 2: Disposal of this compound Waste

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1] Maintain records of all disposed waste as required by your institution and local regulations.

Mandatory Visualization

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Assessment Spill Assessment cluster_SmallSpillResponse Small Spill Response cluster_LargeSpillResponse Large Spill Response Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Uncontrolled Spill Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactHazmat Contact Emergency Response / Hazmat Team LargeSpill->ContactHazmat Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Sweep Solid into Waste Container Contain->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose SecureArea Secure the Area and Prevent Entry ContactHazmat->SecureArea

Caption: Workflow for responding to a this compound spill.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3-Quinuclidinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-Quinuclidinol, a crucial building block for various pharmaceuticals, presents a variety of strategic choices. This guide provides a comparative analysis of the most common synthetic routes, offering quantitative data, detailed experimental protocols, and visualizations to aid in selecting the most suitable method for a given application.

The primary approach to synthesizing this compound involves a two-step process: the initial synthesis of the precursor, 3-quinuclidinone, followed by its reduction to the desired alcohol. An alternative, though less common, route involves the cyclodehydration of a piperidine (B6355638) derivative. This guide will delve into the specifics of each of these pathways.

Key Synthetic Strategies

The most prevalent synthetic strategies for this compound are summarized below. The choice of route is often dictated by factors such as the desired stereochemistry (racemic or a specific enantiomer), scalability, cost, and environmental considerations.

cluster_0 Synthesis of 3-Quinuclidinone cluster_1 Reduction of 3-Quinuclidinone cluster_2 Alternative Route A Ethyl Isonipecotate B Dieckmann Condensation A->B Alkylation C 3-Quinuclidinone B->C Hydrolysis & Decarboxylation D Sodium Borohydride (B1222165) Reduction C->D E Catalytic Hydrogenation C->E F Biocatalytic Reduction C->F G Meerwein-Ponndorf-Verley Reduction C->G H Racemic This compound D->H I (R)-3-Quinuclidinol E->I Asymmetric F->I Enantioselective G->H J 4-Vinylpyridine K Cyclodehydration J->K Oxidation & Hydrogenation to (4-piperidyl)-1,2-ethanediol K->H

Figure 1: Overview of major synthetic pathways to this compound.

Data Presentation: Comparison of Key Reduction Methods

The reduction of 3-quinuclidinone is the most critical step, determining the stereochemistry and often the overall efficiency of the synthesis. The following table summarizes quantitative data for the most common reduction methods.

MethodReagent/CatalystProductYield (%)Enantiomeric Excess (ee) (%)Key ConditionsReference(s)
Sodium Borohydride NaBH₄Racemic this compound89N/AWater, 30-35°C, 4 hours
Asymmetric Hydrogenation RuBr₂--INVALID-LINK-- / base(R)-3-Quinuclidinol>9588-90 (>99 after recryst.)Ethanol (B145695), 15 atm H₂, 30-45°C, 4 hours (S/C ratio: 100,000)[1]
Biocatalytic Reduction E. coli co-expressing KgQR and mutant GDH(R)-3-Quinuclidinol>99>99.9Whole-cell biocatalyst, 30°C, pH 7.0, with glucose as co-substrate[2][3]
Biocatalytic Reduction E. coli co-expressing QNR and LSADH(R)-3-Quinuclidinol100>99.9Immobilized whole-cell biocatalyst, 2-propanol as co-substrate[4]
Meerwein-Ponndorf-Verley Aluminum isopropoxideRacemic this compoundHighN/AIsopropanol, reflux[5][6]

Experimental Protocols

Synthesis of 3-Quinuclidinone Hydrochloride (via Dieckmann Condensation)

This route begins with the alkylation of ethyl isonipecotate followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.[7][8]

a) Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine: To a solution of ethyl isonipecotate (1.00 mole) and ethyl bromoacetate (B1195939) (1.00 mole) in ethanol, the mixture is allowed to stand overnight at room temperature and then refluxed for 4 hours. The resulting solution is then hydrogenated in the presence of 10% palladium on charcoal at 90°C under an initial pressure of 100 atm. After filtration and evaporation, the residue is dissolved in water, basified with potassium carbonate, and extracted with chloroform. The product is obtained by vacuum distillation.

b) Dieckmann Condensation, Hydrolysis, and Decarboxylation: A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene (B28343) is added to a refluxing mixture of potassium and absolute toluene. After the addition of absolute ethanol, the reaction is continued at 130°C. The resulting mixture is then cooled and decomposed with 10N hydrochloric acid. The aqueous extracts are combined and refluxed for 15 hours to effect decarboxylation. After treatment with activated charcoal, the solution is evaporated to dryness. The crude product is purified by recrystallization from isopropyl alcohol to yield 3-quinuclidinone hydrochloride.

Reduction of 3-Quinuclidinone

a) Sodium Borohydride Reduction (Racemic Product) To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added portion-wise over 1 hour. The reaction mixture is stirred for 4 hours at the same temperature. The product is extracted with chloroform, and the organic layer is dried over sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by crystallization from acetone (B3395972) to yield racemic this compound.

b) Asymmetric Catalytic Hydrogenation for (R)-3-Quinuclidinol A solution of 3-quinuclidinone, a ruthenium catalyst such as RuBr₂--INVALID-LINK--, and a base (e.g., potassium tert-butoxide) in ethanol is subjected to hydrogenation at a pressure of 15 atm and a temperature of 30-45°C for 4 hours.[1] The catalyst is removed by filtration, and the solvent is evaporated. The enantiomeric excess of the crude product can be enhanced to >99% by recrystallization.

c) Whole-Cell Biocatalytic Reduction for (R)-3-Quinuclidinol Resting cells of a recombinant E. coli strain co-expressing a 3-quinuclidinone reductase (e.g., KgQR) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) are suspended in a phosphate (B84403) buffer (pH 7.0).[2][3] 3-Quinuclidinone hydrochloride and a co-substrate (e.g., glucose) are added to the cell suspension. The reaction is incubated at 30°C with agitation. Upon completion, the cells are removed by centrifugation. The supernatant is basified, and the product is extracted and purified.

d) Meerwein-Ponndorf-Verley (MPV) Reduction (Racemic Product) 3-Quinuclidinone is dissolved in a suitable solvent, typically a secondary alcohol such as isopropanol, which also serves as the hydride donor.[5][6] A stoichiometric amount of aluminum isopropoxide is added, and the mixture is heated to reflux. The equilibrium is driven towards the product by distilling off the acetone formed during the reaction. After the reaction is complete, the mixture is cooled and hydrolyzed with dilute acid. The product is then extracted and purified.

Alternative Route: Cyclodehydration of (4-piperidyl)-1,2-ethanediol

This method avoids the 3-quinuclidinone intermediate. The synthesis starts from 4-vinylpyridine, which is oxidized to (4-pyridyl)-1,2-ethanediol. This intermediate is then hydrogenated to (4-piperidyl)-1,2-ethanediol, which undergoes cyclodehydration over a catalyst like alumina (B75360) at high temperatures to yield this compound.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic route for this compound depends on several factors. The following diagram illustrates a decision-making workflow.

A Start: Define Synthesis Goal B Desired Stereochemistry? A->B C Racemic B->C Racemic D Enantiopure (R)-3-Quinuclidinol B->D Enantiopure E Sodium Borohydride Reduction C->E F Meerwein-Ponndorf-Verley Reduction C->F G Asymmetric Catalytic Hydrogenation D->G H Biocatalytic Reduction D->H I Considerations: - Scalability - Cost - Green Chemistry E->I F->I G->I H->I J Final Route Selection I->J

Figure 2: Decision workflow for selecting a synthetic route to this compound.

Conclusion

The synthesis of this compound can be achieved through several viable routes. For the production of racemic this compound, the reduction of 3-quinuclidinone with sodium borohydride offers a simple and high-yielding method. When enantiomerically pure (R)-3-Quinuclidinol is the target, both asymmetric catalytic hydrogenation and biocatalytic reduction provide excellent enantioselectivity.[1][2][4] Biocatalytic methods, in particular, represent a green and highly efficient approach, often proceeding under mild conditions with high substrate loading and conversion rates.[2][3][4] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, balancing factors such as stereochemical control, scalability, cost-effectiveness, and environmental impact.

References

A Comparative Guide to the Synthesis of (R)-3-Quinuclidinol: Chemical vs. Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of pharmaceutical manufacturing. (R)-3-Quinuclidinol, a key building block for various therapeutic agents, presents a compelling case study for comparing traditional chemical synthesis with modern biocatalytic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to inform methodology selection in drug discovery and development.

(R)-3-Quinuclidinol is a valuable chiral intermediate used in the synthesis of several pharmaceuticals, including agents for treating Alzheimer's disease, chronic obstructive pulmonary disease (COPD), and overactive bladder.[1] The critical nature of its stereochemistry necessitates synthetic routes that are not only high-yielding but also highly enantioselective. Historically, chemical methods have dominated the production of such chiral molecules. However, the rise of industrial biotechnology has introduced powerful biocatalytic alternatives that offer significant advantages in terms of selectivity, environmental impact, and milder reaction conditions.

This guide delves into a direct comparison of a prominent chemical synthesis route—asymmetric hydrogenation using a Ruthenium catalyst—and a state-of-the-art biocatalytic method employing an engineered whole-cell system for the asymmetric reduction of the prochiral ketone, 3-quinuclidinone.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for both the chemical and biocatalytic synthesis of (R)-3-Quinuclidinol, based on published experimental data.

Parameter Chemical Synthesis (Asymmetric Hydrogenation) Biocatalytic Synthesis (Whole-Cell Bioreduction)
Catalyst RuBr2--INVALID-LINK--E. coli whole cells co-expressing a reductase (e.g., ArQR, QNR, KaKR) and a dehydrogenase for cofactor regeneration (e.g., GDH)
Substrate 3-Quinuclidinone3-Quinuclidinone
Yield High (Specific yield data often proprietary, but process is scalable)Up to 100% conversion[2]
Enantiomeric Excess (ee) 88-90% (can be >99% after recrystallization)[3]>99.9%[4]
Reaction Time 4 hours (for a 4.3 kg scale)[3]3 to 48 hours, depending on scale and catalyst loading[5][6]
Temperature 30-45°C[3]25-50°C[4]
Pressure 15 atm H₂[3]Ambient pressure[7]
pH Not a critical parameter, often performed in organic solvents with a baseTypically neutral (pH 7.0-8.0)[5][8]
Solvent Ethanol (B145695), Methanol, 2-Propanol[3]Aqueous buffer[5]
Cofactor Requirement NoneNAD(P)H, requires a regeneration system[8]
Byproducts/Waste Metal catalyst residues, organic solventsBiomass, co-substrate for regeneration (e.g., gluconolactone (B72293) from glucose)[7]
Catalyst Reusability Possible but can be complex to recover and recycleImmobilized cells/enzymes can be reused for multiple cycles[2]
Space-Time Yield Not always reportedHigh, e.g., 916 g L⁻¹ d⁻¹ and 1027 g L⁻¹ d⁻¹ reported in different systems[3][4]

Experimental Protocols

Chemical Synthesis: Asymmetric Hydrogenation of 3-Quinuclidinone

This protocol is a representative example of a chemical approach to synthesize (R)-3-Quinuclidinol using a Ruthenium catalyst.

Materials:

  • 3-Quinuclidinone

  • RuBr₂--INVALID-LINK-- catalyst

  • Ethanol (anhydrous)

  • A suitable base (e.g., potassium tert-butoxide)

  • High-pressure autoclave equipped with a stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • In a clean, dry autoclave, a solution of 3-quinuclidinone in anhydrous ethanol is prepared.

  • The Ruthenium catalyst, RuBr₂--INVALID-LINK--, is added to the solution. The substrate-to-catalyst molar ratio is typically high, for instance, around 100,000:1 for large-scale reactions.[3]

  • A base, such as potassium tert-butoxide, is added to the reaction mixture.

  • The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to approximately 15 atm.[3]

  • The reaction mixture is heated to 30-45°C and stirred vigorously for 4 hours.[3]

  • Upon completion, the autoclave is cooled to room temperature, and the excess hydrogen gas is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude (R)-3-Quinuclidinol.

  • For higher enantiomeric purity, the crude product can be recrystallized from a suitable solvent, which can increase the enantiomeric excess to >99%.[3]

Biocatalytic Synthesis: Whole-Cell Reduction of 3-Quinuclidinone

This protocol describes a typical whole-cell biocatalytic process for the synthesis of (R)-3-Quinuclidinol.

Materials:

  • Recombinant E. coli cells expressing a 3-quinuclidinone reductase and a glucose dehydrogenase.

  • 3-Quinuclidinone hydrochloride

  • D-Glucose (for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • Incubator shaker

  • Centrifuge

Procedure:

  • The recombinant E. coli cells are cultured and harvested by centrifugation. The resulting cell pellet (wet cells) is used directly as the biocatalyst.

  • A suspension of the resting cells is prepared in a phosphate buffer (e.g., 8 g wet weight of cells in 100 ml of 100 mM phosphate buffer, pH 8.0).[5]

  • 3-quinuclidinone hydrochloride (e.g., 1.6 g, 9.9 mmol) and D-glucose (e.g., 2.7 g) are added to the cell suspension.[5]

  • The reaction mixture is incubated in an incubator shaker at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 200 rpm) for a specified duration (e.g., 30 hours).[5]

  • The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, the mixture is centrifuged to separate the bacterial cells.[5]

  • The supernatant is collected and the pH is adjusted to ~12 with a base like K₂CO₃ to ensure the product is in its free base form.[5]

  • The aqueous solution is then typically evaporated, and the residue is extracted with an organic solvent (e.g., CH₂Cl₂).[5]

  • The organic extract is concentrated to yield the crude product, which can be further purified by recrystallization from a solvent like acetone (B3395972) to obtain pure (R)-3-Quinuclidinol as a white powder.[5]

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Hydrogenation cluster_workup Workup and Purification start Start reagents Combine 3-Quinuclidinone, Ru-catalyst, base, and ethanol in autoclave start->reagents pressurize Pressurize with H₂ (15 atm) reagents->pressurize heat_stir Heat (30-45°C) and stir (4h) pressurize->heat_stir depressurize Cool and depressurize heat_stir->depressurize filter Filter to remove catalyst depressurize->filter evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize end End ((R)-3-Quinuclidinol) recrystallize->end

Caption: Workflow for the chemical synthesis of (R)-3-Quinuclidinol.

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst and Reaction Setup cluster_reaction Whole-Cell Bioreduction cluster_workup Product Isolation and Purification start Start biocatalyst Prepare suspension of recombinant E. coli cells in buffer start->biocatalyst add_reagents Add 3-Quinuclidinone and D-Glucose biocatalyst->add_reagents incubate Incubate with shaking (e.g., 37°C, 30h) add_reagents->incubate centrifuge Centrifuge to remove cells incubate->centrifuge adjust_ph Adjust supernatant pH to ~12 centrifuge->adjust_ph evaporate Evaporate aqueous phase adjust_ph->evaporate extract Extract with organic solvent evaporate->extract purify Purify by recrystallization extract->purify end End ((R)-3-Quinuclidinol) purify->end

Caption: Workflow for the biocatalytic synthesis of (R)-3-Quinuclidinol.

Concluding Remarks

The choice between chemical and biocatalytic synthesis of (R)-3-Quinuclidinol hinges on a variety of factors including the desired scale of production, cost considerations, and environmental regulations.

Chemical synthesis offers a well-established, often faster route that can be readily scaled up.[3] However, it typically requires high pressures, organic solvents, and expensive, potentially toxic heavy metal catalysts.[3] The enantioselectivity may be lower, necessitating a subsequent purification step like recrystallization to achieve the desired optical purity.[3]

Biocatalytic synthesis , on the other hand, provides exceptional enantioselectivity (>99.9% ee) in a single step, operating under mild conditions (ambient pressure, neutral pH, and lower temperatures) in an aqueous environment.[4] This "greener" approach minimizes the use of hazardous materials and the generation of toxic waste.[7] While reaction times can be longer, the high product titer and space-time yields reported for modern biocatalytic systems make them increasingly competitive for industrial applications.[3][4] The ability to immobilize and reuse the biocatalyst further enhances its economic viability.[2]

For drug development professionals, the high purity and enantioselectivity of the biocatalytic product are significant advantages, potentially simplifying downstream processing and reducing the risk of impurities. As the field of enzyme engineering continues to advance, the efficiency and robustness of biocatalysts are expected to improve even further, solidifying their role as a powerful tool in the synthesis of chiral pharmaceuticals.

References

A Comparative Guide to Analytical Methods for 3-Quinuclidinol Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the enantiomeric excess (e.e.) of 3-Quinuclidinol is a critical analytical challenge in pharmaceutical development. As a key chiral precursor for several active pharmaceutical ingredients (APIs) such as solifenacin, revatropate, and talsaclidine, ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product.[1][2] This guide provides an objective comparison of validated analytical methods for determining the enantiomeric excess of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. Experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate method for their needs.

Overview of Analytical Techniques

The primary challenge in separating and quantifying the enantiomers of this compound lies in its molecular structure. It lacks a strong UV chromophore, making direct detection by common HPLC-UV systems difficult.[2][3] Furthermore, the chiral center's characteristics can make direct separation on a chiral stationary phase challenging.[3] To overcome these limitations, derivatization is a frequently employed strategy for both HPLC and GC methods.[2][4] This involves reacting the this compound enantiomers with a reagent to introduce a detectable tag (like a UV-active group for HPLC) and to enhance the stereochemical differences between the enantiomers, thereby improving chromatographic resolution.[2][3]

Comparative Analysis of Methods

The choice of an analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of validated HPLC and reported GC methods.

ParameterChiral HPLC with Pre-column DerivatizationChiral GC
Principle Separation of derivatized non-volatile enantiomers on a chiral stationary phase with UV detection.[1][5]Separation of volatile enantiomers on a chiral stationary phase with flame ionization detection (FID).[6]
Derivatization Required. Typically with benzoyl chloride to introduce a UV-active chromophore.[1][5]Not explicitly required for the described method, but can be used to improve chromatographic properties.[4][6]
Resolution (Rs) > 11.4[1][7]Good separation of enantiomers reported.[6]
Linearity (r²) 1.000[1][5]Not specified in the available documents.
Limit of Detection (LOD) Not explicitly stated, but LOQ is 1.5 µg/mL.[5]Not specified in the available documents.
Limit of Quantification (LOQ) 1.5 µg/mL[5]Not specified in the available documents.
Accuracy (% Recovery) 94-111%[1][5]Not specified in the available documents.
Precision (%RSD) Repeatability: 1.6%, Intermediate Precision: 0.7%[1][5]Good repeatability reported.[6]
Analysis Time < 30 minutes[5][8]50 minutes[6]
Validation Status Fully validated according to ICH guidelines.[1][7][8]Described in a patent application; validation status not fully detailed.[6]

Experimental Protocols

Validated Chiral HPLC Method with Pre-column Derivatization

This method has been developed and validated for the quantification of the (S)-enantiomer in (R)-3-Quinuclidinol.[1][5]

1. Derivatization Procedure:

  • Accurately weigh the this compound sample and dissolve it in dichloromethane.

  • Add benzoyl chloride and triethylamine (B128534) to the solution and shake for 5 minutes.

  • Dilute the mixture with methanol (B129727). The methanol consumes excess benzoyl chloride, which could interfere with the chromatography.[1][5]

2. Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[1][5]

  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm[1][7]

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Chiral Gas Chromatography (GC) Method

The following method is described for the analysis of this compound enantiomers.[6]

1. Sample Preparation:

  • Prepare a 3-6 mg/mL solution of the this compound sample in methanol.[6]

2. Chromatographic Conditions:

  • Column: Beta DEXTM 120 (30 m x 250 µm x 0.25 µm)[6]

  • Carrier Gas: Not specified, but helium or hydrogen are common.

  • Detector: Hydrogen Flame Ionization Detector (FID)[6]

  • Injector Temperature: Not specified.

  • Oven Temperature Program: Isothermal at 125°C for 50 minutes.[6]

  • Injection Volume: 1 µL[6]

  • Split Ratio: 50:1[6]

Method Validation and System Suitability

For any method used to determine enantiomeric excess, proper validation is crucial to ensure reliable results.[9] Validation should generally follow the International Conference on Harmonization (ICH) guidelines and assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9]

System suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately. A common approach is to inject a solution containing both enantiomers at a ratio corresponding to the specification limit to verify resolution and injector precision.[9]

Workflow and Decision Making

The selection of an appropriate analytical method involves a logical workflow, starting from sample preparation to data analysis and interpretation.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_calc Calculation Sample Racemic or Enantioenriched This compound Derivatization Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization If required (e.g., for HPLC-UV) GC Chiral GC Sample->GC HPLC Chiral HPLC Derivatization->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram Integration Peak Integration Chromatogram->Integration EE_Calc Calculate Enantiomeric Excess (%) Integration->EE_Calc

Caption: General workflow for the determination of this compound enantiomeric excess.

The decision between HPLC and GC will depend on the specific laboratory context. The validated HPLC method offers the advantage of well-documented performance characteristics and suitability for routine quantification.[5][8] The GC method provides an alternative, particularly if GC instrumentation is more readily available, though further validation would be required for its implementation in a regulated environment.

Conclusion

A validated, sensitive, and specific normal-phase HPLC method with pre-column derivatization stands out as a robust and reliable option for the routine quantification of this compound enantiomers.[1][5] It demonstrates excellent resolution, linearity, accuracy, and precision.[1][5] While chiral GC methods also exist and can achieve separation, the publicly available information on their full validation is less comprehensive.[1][6] For drug development and quality control purposes, the adoption of a fully validated method, such as the described HPLC procedure, is highly recommended to ensure data integrity and regulatory compliance.

References

A Comparative Guide to 3-Quinuclidinol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral directing group is a cornerstone of modern asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction and, consequently, the biological activity of the target molecule. This guide provides a comprehensive comparison of 3-Quinuclidinol and other widely utilized chiral alcohols, evaluating their performance as catalysts and auxiliaries in asymmetric transformations. While empirical data on the direct application of chiral this compound as a catalyst in asymmetric synthesis is limited in publicly accessible literature, its structural motif is central to a highly successful class of organocatalysts. This guide will, therefore, evaluate the catalytic potential of the quinuclidine (B89598) framework by examining the performance of its most prominent members, the cinchona alkaloids, in the asymmetric Morita-Baylis-Hillman (MBH) reaction.

Furthermore, this guide will present a detailed comparison of the performance of classic chiral auxiliaries derived from other alcohols, namely Evans' oxazolidinones (derived from amino alcohols), pseudoephedrine amides, and menthol (B31143) derivatives, in well-established asymmetric reactions such as alkylations and cycloadditions.

Section 1: The Quinuclidine Scaffold in Asymmetric Catalysis - The Morita-Baylis-Hillman Reaction

The rigid, bicyclic structure of the quinuclidine core, as found in this compound, makes it an excellent scaffold for organocatalysis. While achiral this compound is known to be an effective nucleophilic catalyst for the Morita-Baylis-Hillman (MBH) reaction, its chiral counterparts are less explored. However, the structurally related cinchona alkaloids, which feature a quinuclidine moiety, are highly effective chiral catalysts for the asymmetric MBH reaction, providing access to densely functionalized chiral building blocks.

The asymmetric Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or imine, under the influence of a nucleophilic catalyst. The use of a chiral catalyst, such as a cinchona alkaloid derivative, allows for the enantioselective formation of a new stereocenter.

Performance of Quinuclidine-Based Chiral Catalysts in the Asymmetric aza-Morita-Baylis-Hillman Reaction

The aza-Morita-Baylis-Hillman reaction, employing imines as electrophiles, is a crucial transformation for the synthesis of chiral amines. Cinchona alkaloids, particularly β-isocupreidine (β-ICD), have demonstrated exceptional efficacy in catalyzing this reaction with high enantioselectivity.

Table 1: Performance of β-Isocupreidine in the Asymmetric aza-Morita-Baylis-Hillman Reaction of Isatin-Derived Ketimines with Methyl Vinyl Ketone (MVK) [1][2][3]

EntryKetimine Substituent (R)Yield (%)ee (%)
1H9693
25-F9894
35-Cl9592
45-Br9391
57-F9290
Experimental Protocol: Asymmetric aza-Morita-Baylis-Hillman Reaction Catalyzed by β-Isocupreidine[2]

To a solution of the N-Boc ketimine (0.10 mmol) and methyl vinyl ketone (0.20 mmol) in toluene (B28343) (2 mL) at 0 °C is added β-isocupreidine (20 mol%). The reaction mixture is stirred at this temperature for 72 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aza-MBH adduct.

Signaling Pathway Diagram: General Mechanism of the Morita-Baylis-Hillman Reaction

MBH_Mechanism cluster_initiation Initiation cluster_reaction Reaction with Electrophile cluster_elimination Catalyst Regeneration Activated_Alkene Activated Alkene Zwitterionic_Enolate Zwitterionic Enolate Activated_Alkene->Zwitterionic_Enolate + Catalyst Catalyst Nucleophilic Catalyst (e.g., this compound) Aldol_Adduct Aldol-type Adduct Zwitterionic_Enolate->Aldol_Adduct + Electrophile Electrophile Electrophile (Aldehyde/Imine) Product MBH Product Aldol_Adduct->Product Proton Transfer & Elimination Product->Catalyst Catalyst Regenerated

Caption: General mechanism of the Morita-Baylis-Hillman reaction.

Section 2: Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed. This section compares three widely used classes of chiral auxiliaries derived from chiral alcohols: Evans' oxazolidinones, pseudoephedrine amides, and menthol derivatives.

Evans' Oxazolidinones and Pseudoephedrine Amides in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of C-C bonds. Evans' oxazolidinones and pseudoephedrine amides are highly effective chiral auxiliaries for this transformation, consistently affording excellent yields and diastereoselectivities.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (dr)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide92>99:1[4]
(S)-4-Benzyl-2-oxazolidinoneEthyl iodide53>95:5[4]
(+)-Pseudoephedrine amideMethyl iodide9998:2[5]
(+)-Pseudoephedrine amideBenzyl bromide99>99:1[5]
Experimental Protocol: Asymmetric Alkylation of an Evans' Oxazolidinone

To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added a solution of sodium bis(trimethylsilyl)amide (1.05 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, after which the alkylating agent (1.2 equiv) is added. The reaction is stirred at -78 °C for 2-4 hours or until completion as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide[6]

To a freshly prepared solution of lithium diisopropylamide (LDA) (2.25 equiv) in anhydrous THF at -78 °C is added anhydrous lithium chloride (6.0-7.0 equiv). A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF is then added slowly. The mixture is stirred at -78 °C for 30-60 minutes, warmed to 0 °C for 10-15 minutes, briefly warmed to room temperature, and then cooled back to 0 °C. The alkylating agent (1.5-4.0 equiv) is then added. After the reaction is complete, it is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or flash column chromatography.

Logical Relationship Diagram: Asymmetric Alkylation using a Chiral Auxiliary

Asymmetric_Alkylation Start Prochiral Substrate Attach_Aux Attach Chiral Auxiliary Start->Attach_Aux Chiral_Substrate Chiral Auxiliary- Substrate Adduct Attach_Aux->Chiral_Substrate Enolate_Formation Enolate Formation (Base) Chiral_Substrate->Enolate_Formation Chiral_Enolate Diastereotopic Faces Enolate_Formation->Chiral_Enolate Alkylation Alkylation (Electrophile) Chiral_Enolate->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Remove_Aux Remove Chiral Auxiliary Diastereomeric_Product->Remove_Aux Final_Product Enantiomerically Enriched Product Remove_Aux->Final_Product Recover_Aux Recovered Chiral Auxiliary Remove_Aux->Recover_Aux

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

(-)-Menthol Derivatives in the Asymmetric Diels-Alder Reaction

(-)-Menthol, a readily available and inexpensive chiral alcohol, and its derivatives are often used as chiral auxiliaries in cycloaddition reactions. The steric bulk of the menthyl group effectively shields one face of the dienophile, leading to a diastereoselective [4+2] cycloaddition.

Table 3: Performance of (-)-Menthol Derivatives in the Asymmetric Diels-Alder Reaction with Cyclopentadiene

Chiral AuxiliaryLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de, %)Reference
(-)-Menthyl acrylateEt₂AlCl8085:1572[6]
(-)-8-Phenylmenthyl acrylateEt₂AlCl91>99:198[6]

Conclusion

The selection of an appropriate chiral alcohol for asymmetric synthesis is highly dependent on the specific transformation. For catalytic applications such as the Morita-Baylis-Hillman reaction, the quinuclidine scaffold, exemplified by the highly effective cinchona alkaloids, offers a powerful platform for achieving high enantioselectivity. While direct data for chiral this compound is sparse, the success of related structures underscores the potential of this framework.

For reactions requiring stoichiometric chiral directing groups, Evans' oxazolidinones and pseudoephedrine amides stand out as exceptionally reliable and high-performing auxiliaries for asymmetric alkylations, consistently delivering products with high diastereoselectivity. (-)-Menthol and its derivatives, while sometimes offering more modest selectivity, provide a cost-effective and readily available option for certain transformations like the Diels-Alder reaction. The choice between these alternatives will ultimately be guided by the desired level of stereocontrol, the nature of the substrate and reagents, and considerations of cost and scalability.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagents Prepare Reactants and Chiral Alcohol/Auxiliary Start->Reagents Reaction_Setup Set up Reaction under Inert Atmosphere and Controlled Temperature Reagents->Reaction_Setup Addition Add Reagents in Specified Order Reaction_Setup->Addition Monitoring Monitor Reaction Progress (TLC, GC, etc.) Addition->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Purification Purify Crude Product (Chromatography, Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS) and Determine Stereoselectivity (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric synthesis.

References

Stereoselectivity in Action: A Comparative Analysis of (R)- and (S)-3-Quinuclidinol's Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of the enantiomers of 3-Quinuclidinol reveals significant stereoselectivity at muscarinic acetylcholine (B1216132) receptors (mAChRs), with the (R)-enantiomer and (S)-enantiomer displaying distinct binding affinities and functional activities. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the fields of pharmacology and medicinal chemistry.

The chirality of a drug molecule can have profound implications for its biological activity. In the case of this compound, a key building block in the synthesis of numerous pharmaceutical agents, the spatial arrangement of the hydroxyl group at the C3 position dictates its interaction with target receptors. While direct comparative data for the binding and functional activity of the individual enantiomers of this compound at all muscarinic receptor subtypes is limited in publicly available literature, extensive research on its closely related acetate (B1210297) ester, aceclidine (B1665410), and various other derivatives, provides compelling evidence for pronounced stereoselectivity.

Receptor Binding Affinity: A Tale of Two Enantiomers

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, and the results are typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Conversely, some muscarinic agonists are derived from the (S)-enantiomer, indicating a potential preference for the agonist state of the receptor. Research on the enantiomers of aceclidine (3-acetoxyquinuclidine) has shown a significant difference in their binding affinities to rat brain muscarinic receptors, with one enantiomer exhibiting a much higher affinity than the other. This strongly supports the hypothesis of significant stereoselectivity for the parent alcohol, this compound.

Table 1: Postulated Comparative Binding Affinities (Ki) of (R)- and (S)-3-Quinuclidinol at Muscarinic Receptor Subtypes

Receptor Subtype(R)-3-Quinuclidinol (Antagonist Activity)(S)-3-Quinuclidinol (Agonist Activity)
M1 Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)
M2 Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)
M3 Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)
M4 Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)
M5 Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)
Note: This table is based on inferences from studies on derivatives and related compounds, as direct comparative data for the parent enantiomers is not widely available. The actual Ki values would need to be determined experimentally.

Functional Activity: Translating Binding into Biological Response

Functional assays measure the biological effect of a compound after it binds to a receptor. For G protein-coupled receptors (GPCRs) like muscarinic receptors, common functional assays include measuring the accumulation of second messengers such as inositol (B14025) phosphates (for Gq-coupled receptors like M1, M3, and M5) or the inhibition of adenylyl cyclase (for Gi-coupled receptors like M2 and M4). The results are often expressed as EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists).

The functional activity of the this compound enantiomers is expected to mirror their binding affinities. The (R)-enantiomer, being a preferred scaffold for antagonists, would likely exhibit potent antagonist activity (low IC50 values) at muscarinic receptors. In contrast, the (S)-enantiomer may show agonist or partial agonist activity (lower EC50 values).

Table 2: Postulated Comparative Functional Activities of (R)- and (S)-3-Quinuclidinol at Muscarinic Receptor Subtypes

Parameter(R)-3-Quinuclidinol (Antagonist)(S)-3-Quinuclidinol (Agonist)
Potency (IC50/EC50) Low IC50 valuesLow EC50 values
Efficacy (Emax) Close to 0% (for antagonism)Varies (partial to full agonist)
Note: This table represents expected functional activities based on the known pharmacology of this compound derivatives. Experimental verification is required for precise values.

Signaling Pathways and Experimental Workflows

The differential effects of (R)- and (S)-3-Quinuclidinol are mediated through distinct G protein signaling cascades upon binding to different muscarinic receptor subtypes.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Agonist binding by a compound like (S)-3-Quinuclidinol would activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). An antagonist like an (R)-3-Quinuclidinol derivative would block this cascade.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists would prevent this inhibition.

Below are diagrams illustrating these signaling pathways and a typical experimental workflow for assessing pharmacological activity.

Gq_Signaling_Pathway Agonist Agonist ((S)-3-Quinuclidinol) Receptor M1, M3, M5 Receptor Agonist->Receptor Binds to Antagonist Antagonist ((R)-3-Quinuclidinol) Antagonist->Receptor Blocks Gq_protein Gq/11 Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_Signaling_Pathway Agonist Agonist ((S)-3-Quinuclidinol) Receptor M2, M4 Receptor Agonist->Receptor Binds to Antagonist Antagonist ((R)-3-Quinuclidinol) Antagonist->Receptor Blocks Gi_protein Gi/o Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Mobilization) Membrane_Prep Membrane Preparation (with muscarinic receptors) Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Cell_Culture Cell Culture (expressing receptor) Dye_Loading Fluorescent Dye Loading Cell_Culture->Dye_Loading Stimulation Stimulation with Test Compound Dye_Loading->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement EC50_Calc EC50/IC50 Calculation Measurement->EC50_Calc

Caption: General experimental workflows for binding and functional assays.

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki Determination)
  • Membrane Preparation: Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO or HEK293 cells) through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.

  • Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound ((R)- or (S)-3-Quinuclidinol).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for EC50/IC50 of Gq-coupled receptors)
  • Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are seeded in a 96-well plate and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.

  • Compound Addition: Serial dilutions of the test compound ((R)- or (S)-3-Quinuclidinol) are prepared.

  • Fluorescence Measurement: The baseline fluorescence is measured using a fluorescence plate reader. The test compound is then added to the wells, and the change in fluorescence intensity over time is recorded.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. For agonists, concentration-response curves are generated to determine the EC50 value. For antagonists, cells are pre-incubated with the antagonist before the addition of a known agonist, and the IC50 value is calculated.

Conclusion

The stereochemistry of this compound plays a pivotal role in its pharmacological activity at muscarinic receptors. While direct comparative data for the parent enantiomers is not extensively documented, the available evidence from their derivatives strongly indicates that the (R)-enantiomer is favored for antagonist activity, while the (S)-enantiomer may be more suited for agonist activity. This stereoselectivity is a critical consideration for the design and development of novel muscarinic receptor-targeted therapeutics. Further experimental studies directly comparing the binding and functional profiles of (R)- and (S)-3-Quinuclidinol at all five muscarinic receptor subtypes are warranted to fully elucidate their pharmacological differences and guide future drug discovery efforts.

A study of the efficacy of different catalysts for 3-quinuclidinone reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 3-quinuclidinone to the corresponding chiral alcohol, 3-quinuclidinol, is a critical transformation in the synthesis of numerous pharmaceuticals, including muscarinic M1 and M3 agonists and antagonists. The stereochemistry of the resulting alcohol is often crucial for biological activity, making the choice of catalyst paramount. This guide provides an objective comparison of various catalytic systems for the reduction of 3-quinuclidinone, supported by experimental data and detailed protocols to aid in the selection of the most efficacious method for specific research and development needs.

Catalyst Performance Overview

The efficacy of different catalysts for the reduction of 3-quinuclidinone varies significantly in terms of yield, enantioselectivity, and reaction conditions. The following tables summarize the performance of biocatalysts, ruthenium-based homogeneous catalysts, and sodium borohydride (B1222165). While rhodium, iridium, platinum, and palladium catalysts are widely used for ketone reductions, specific data for the reduction of 3-quinuclidinone is limited in the reviewed literature. Their potential is discussed based on their general performance in asymmetric hydrogenations of other ketones.

Table 1: Biocatalytic Reduction of 3-Quinuclidinone
Biocatalyst (Source Organism)Substrate Conc.Yield (%)Enantiomeric Excess (ee %)Product
3-Quinuclidinone Reductase (Kaistia algarum)5.0 MComplete>99.9(R)-3-Quinuclidinol
QNR / bacC (Microbacterium luteolum)15% w/v100>99.9(R)-3-Quinuclidinol[1]
Reductase (Agrobacterium radiobacter ECU2556)HighHighExcellent(R)-3-Quinuclidinol[2]
Reductase (Rhodotorula rubra)Not SpecifiedHigh>99.9(R)-3-Quinuclidinol
Reductase (Rhodococcus erythropolis)5 g/L93>99(S)-3-Quinuclidinol
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 3-Quinuclidinone
CatalystS/C RatioPressure (atm)Temp (°C)Yield (%)ee (%)Product
RuBr₂--INVALID-LINK--100,0001530-45High88-90 (>99 after recrystallization)(R)-3-Quinuclidinol[1]
RuCl₂[(S)-binap][(R)-iphan]/t-BuOKNot SpecifiedNot SpecifiedNot SpecifiedHigh97-98Chiral Alcohol[2]
Chiral RuXY-Diphosphine-bimaHNot Specified0.1-80 MPa20-60>95>99(R)- or (S)-3-Quinuclidinol[3][4]
(R,R)-C3 (a Ru catalyst)100Not Specified50up to 9995-99cis-3-Quinuclidinols[5][6]
Table 3: Sodium Borohydride Reduction of 3-Quinuclidinone
Reducing AgentSolventTemp (°C)Yield (%)Enantioselectivity
Sodium Borohydride (NaBH₄)Methanol (B129727)Not SpecifiedNot SpecifiedRacemic[4]

Discussion of Other Metal Catalysts

While specific data for 3-quinuclidinone is scarce, the following provides a general overview of other potentially applicable metal catalysts.

  • Rhodium Catalysts: Rhodium complexes, particularly with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of a wide range of ketones, often providing high enantioselectivity under mild conditions[7][8]. Their application to 3-quinuclidinone would likely require screening of various chiral ligands to achieve high stereocontrol.

  • Iridium Catalysts: Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized ketones[9][10]. Iridium complexes with P,N ligands have shown particular promise. Recent research has highlighted iridium(III)-catalyzed ionic hydrogenation for the reduction of N-heterocycles, which could be relevant for 3-quinuclidinone[11].

  • Platinum Catalysts: Platinum-based catalysts, often modified with chiral auxiliaries like cinchona alkaloids, are effective for the enantioselective hydrogenation of activated ketones[12][13]. The success of this system for 3-quinuclidinone would depend on the interaction between the substrate, the modifier, and the platinum surface.

  • Palladium Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including carbonyl reductions[14][15]. While typically leading to racemic products, its high activity and ease of use make it a viable option for the synthesis of racemic this compound. Chiral palladium complexes have been developed for asymmetric hydrogenations, but their application to simple ketones is less common than Ru, Rh, and Ir catalysts.

Experimental Protocols

General Protocol for Biocatalytic Reduction

This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 3-quinuclidinone, often employing a cofactor regeneration system.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Recombinant E. coli cells expressing a suitable 3-quinuclidinone reductase and a co-enzyme regeneration enzyme (e.g., glucose dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • D-Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.

  • Maintain the reaction mixture at a controlled temperature (typically 30-37 °C) with agitation for 24-48 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or chromatography if necessary.

Protocol for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is based on the enantioselective synthesis of cis-3-quinuclidinols via dynamic kinetic resolution[5][6].

Materials:

  • 2-substituted-3-quinuclidinone

  • Ruthenium catalyst (e.g., (R,R)-C3)

  • Ammonium (B1175870) formate (B1220265) (HCO₂NH₄) as the hydrogen donor

  • Solvent mixture (e.g., Isopropanol/Dichloromethane, 1:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 2-substituted-3-quinuclidinone, the ruthenium catalyst (e.g., 1.0 mol%), and ammonium formate (5.0 equivalents).

  • Add the degassed solvent mixture (e.g., IPA/DCM 1:1).

  • Stir the reaction mixture at 50 °C for 72 hours.

  • Monitor the reaction for conversion and enantiomeric excess by HPLC.

  • After completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product, for instance by recrystallization to enhance optical purity.

Protocol for Sodium Borohydride Reduction

This is a general procedure for the racemic reduction of a ketone.

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-quinuclidinone in methanol in a flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the cooled solution.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound.

Visualizing the Workflow and Catalyst Comparison

To better illustrate the experimental process and the relationship between the different catalytic approaches, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 3-Quinuclidinone catalyst Select Catalyst start->catalyst reagents Prepare Reagents & Solvent start->reagents reaction Combine & React catalyst->reaction reagents->reaction monitoring Monitor Progress (TLC/GC/HPLC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification extraction->purification analysis Characterize Product (NMR, ee%) purification->analysis end End: this compound analysis->end

A generalized experimental workflow for the catalytic reduction of 3-quinuclidinone.

catalyst_comparison cluster_chemo Chemo-catalysis cluster_metal Transition Metal Catalysts cluster_hydride Hydride Reagents cluster_bio Bio-catalysis 3-Quinuclidinone 3-Quinuclidinone Ru Ruthenium 3-Quinuclidinone->Ru High ee High Yield Rh Rhodium 3-Quinuclidinone->Rh Potential for High ee Ir Iridium 3-Quinuclidinone->Ir Potential for High ee Pt Platinum 3-Quinuclidinone->Pt Potential for High ee Pd Palladium 3-Quinuclidinone->Pd Racemic High Yield NaBH4 Sodium Borohydride 3-Quinuclidinone->NaBH4 Racemic High Yield Biocatalysts Reductases 3-Quinuclidinone->Biocatalysts Excellent ee Excellent Yield

References

A Comparative Cost-Benefit Analysis of 3-Quinuclidinol Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Quinuclidinol (B22445) is a pivotal chiral building block in the synthesis of a multitude of pharmaceuticals, including muscarinic M1 and M3 receptor agonists and antagonists. Its applications span treatments for Alzheimer's disease, Sjögren's syndrome, and urinary incontinence. The efficient and cost-effective synthesis of this intermediate, particularly the enantiomerically pure (R)-3-Quinuclidinol, is of paramount importance to the pharmaceutical industry. This guide provides a comparative cost-benefit analysis of three primary synthesis methodologies: chemical synthesis of racemic this compound, stereoselective synthesis of (R)-3-Quinuclidinol, and classical resolution of the racemate.

Comparative Data of this compound Synthesis Methods

The following table summarizes the key quantitative parameters for each synthesis method. It is important to note that the cost of raw materials can vary significantly based on supplier, purity, and purchase volume. The figures presented here are estimates for comparative purposes.

ParameterChemical Synthesis (Racemic)Stereoselective Synthesis (Biocatalytic)Stereoselective Synthesis (Asymmetric Hydrogenation)
Starting Material 3-Quinuclidinone or 4-Vinylpyridine (B31050)3-Quinuclidinone3-Quinuclidinone
Key Reagents/Catalysts Sodium Borohydride (B1222165) or KMnO₄/H₂/Al₂O₃3-Quinuclidinone Reductase (whole cells or isolated enzyme), Glucose Dehydrogenase (for cofactor regeneration)Chiral Ruthenium Catalyst (e.g., RuXY-Diphosphine-bimaH)
Typical Yield ~80-90%[1]>98%[2]>95%[3]
Enantiomeric Excess (ee) N/A (produces racemate)>99.9%[2][4]>99%[3]
Reaction Time 4-6 hours[1]21-30 hours[4]Varies, can be rapid
Reaction Temperature 30-35°C (NaBH₄ reduction) or 300°C (cyclodehydration)[1]~30-37°CTypically mild conditions
Pressure AtmosphericAtmosphericCan require elevated pressure
Estimated Raw Material Cost Low to moderateModerate (fermentation media)High (chiral catalyst)
Purification Method Crystallization/DistillationExtraction, CrystallizationChromatography, Crystallization
Environmental Impact Moderate (solvent use, potential for high temperatures)Low (aqueous media, biodegradable catalysts)Moderate (metal catalyst, solvents)
Scalability HighHighModerate to High

Experimental Protocols

Method 1: Chemical Synthesis of Racemic this compound via Reduction of 3-Quinuclidinone

This method is a common and straightforward approach to producing racemic this compound.

Experimental Workflow:

cluster_synthesis Synthesis of 3-Quinuclidinone cluster_reduction Reduction to this compound Start_Ketone 1-Carbethoxymethyl- 4-carbethoxypiperidine Reagents_Ketone Potassium tert-butoxide, Toluene, THF Start_Ketone->Reagents_Ketone 1. Reaction_Ketone Dieckmann Condensation (Reflux) Reagents_Ketone->Reaction_Ketone 2. Workup_Ketone Acidification (H₂SO₄), Basification (NaOH) Reaction_Ketone->Workup_Ketone 3. Product_Ketone 3-Quinuclidinone Workup_Ketone->Product_Ketone 4. Start_Alcohol 3-Quinuclidinone Reagent_Alcohol Sodium Borohydride, Water Start_Alcohol->Reagent_Alcohol 1. Reaction_Alcohol Reduction (30-35°C, 4h) Reagent_Alcohol->Reaction_Alcohol 2. Workup_Alcohol Extraction (Chloroform), Drying (Na₂SO₄) Reaction_Alcohol->Workup_Alcohol 3. Purification_Alcohol Crystallization (Acetone) Workup_Alcohol->Purification_Alcohol 4. Product_Alcohol Racemic this compound Purification_Alcohol->Product_Alcohol 5.

Synthesis of Racemic this compound

Protocol for the Reduction of 3-Quinuclidinone: [1]

  • Dissolve 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.

  • Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction completion by gas chromatography.

  • Extract the reaction mass with chloroform (B151607) (3 x 50 ml).

  • Dry the combined organic layers over sodium sulfate (B86663) and distill off the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by crystallization from acetone (B3395972) to yield the final product.

Method 2: Stereoselective Synthesis of (R)-3-Quinuclidinol via Biocatalytic Reduction

This method utilizes an enzyme to achieve high enantioselectivity, offering a green chemistry approach.

Experimental Workflow:

cluster_biocatalysis Biocatalytic Reduction Start 3-Quinuclidinone Hydrochloride Biocatalyst Resting Cells of Rhodotorula erythropolis WY1406 Start->Biocatalyst 1. Add to Cofactor_Regen Glucose (as energy source and for cofactor regeneration) Biocatalyst->Cofactor_Regen 2. Add Reaction Incubation (37°C, 200 rpm, 30h) Cofactor_Regen->Reaction 3. Cell_Removal Centrifugation Reaction->Cell_Removal 4. Extraction Alkalinization (K₂CO₃), Evaporation, Extraction (CH₂Cl₂) Cell_Removal->Extraction 5. Purification Concentration, Crystallization (Acetone) Extraction->Purification 6. Product (S)-3-Quinuclidinol Purification->Product 7.

Biocatalytic Synthesis of (S)-3-Quinuclidinol

Protocol for Biocatalytic Reduction:

  • Prepare a suspension of resting cells of Rhodotorula erythropolis WY1406 (8.5 g, wet weight) in 125 ml of phosphate (B84403) buffer (100 mM, pH 8.0).

  • Add 3-quinuclidinone hydrochloride (1.0 g, 6.2 mmol) and glucose (3.3 g) to the cell suspension.

  • Incubate the resulting mixture at 37°C with shaking at 200 rpm for 30 hours.

  • After the reaction, centrifuge the mixture at 7875 x g for 20 minutes to pellet the bacterial cells. Wash the cells with water and centrifuge again.

  • Combine the supernatants and basify by adding K₂CO₃ to pH 12.

  • Evaporate the mixture under vacuum and then add CH₂Cl₂ to the residue.

  • Stir the mixture and then filter. Concentrate the filtrate under vacuum to obtain the crude product.

  • Add acetone to the crude product, stir, and concentrate under vacuum to yield this compound as a white powder.

Note: The specific microorganism used will determine the chirality of the product. The protocol described yields (S)-3-quinuclidinol. For (R)-3-quinuclidinol, a different microorganism or enzyme, such as one from Rhodotorula rubra, would be used.[2][4]

Method 3: Stereoselective Synthesis of (R)- and (S)-3-Quinuclidinol via Asymmetric Hydrogenation

This method employs a chiral metal catalyst to achieve high enantioselectivity and is suitable for industrial-scale production.

Logical Relationship of Asymmetric Hydrogenation:

Substrate 3-Quinuclidinone Reaction Asymmetric Hydrogenation Reduction Substrate->Reaction Catalyst Chiral RuXY-Diphosphine-bimaH Catalyst Catalyst->Reaction Conditions Hydrogen Gas, Base Conditions->Reaction Product Optically Pure This compound Reaction->Product

Asymmetric Hydrogenation of 3-Quinuclidinone

General Protocol for Asymmetric Hydrogenation: [3]

The specific experimental details for this patented process are not fully disclosed. However, a general procedure for asymmetric hydrogenation of a ketone using a chiral ruthenium catalyst would involve the following steps:

  • In an inert atmosphere, charge a pressure reactor with the chiral ruthenium catalyst, 3-quinuclidinone, a suitable solvent, and a base.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete.

  • After the reaction, carefully vent the hydrogen gas.

  • The product is then isolated and purified, typically through filtration to remove the catalyst, followed by extraction and crystallization.

Cost-Benefit Analysis

Chemical Synthesis of Racemic this compound:

  • Benefits: This method is generally the most cost-effective for producing the racemic mixture. The starting materials, such as 3-quinuclidinone or 4-vinylpyridine, are relatively inexpensive, and the reagents like sodium borohydride are commodity chemicals.[5][6] The process is often straightforward and highly scalable. A solvent-free approach further reduces costs and environmental impact.[1]

  • Costs: The primary drawback is the production of a racemic mixture, which necessitates a subsequent resolution step to isolate the desired enantiomer, adding significant cost and reducing the overall yield of the target molecule by at least 50%. The synthesis starting from 4-vinylpyridine involves a high-temperature cyclodehydration step, which can be energy-intensive.

Stereoselective Synthesis of (R)-3-Quinuclidinol:

  • Biocatalytic Reduction:

    • Benefits: This method offers exceptional enantioselectivity (>99.9% ee), often eliminating the need for further chiral purification.[2][4] It is an environmentally friendly process that operates under mild conditions (ambient temperature and pressure) in aqueous media.[3] The use of whole-cell catalysts can be more cost-effective than using isolated enzymes.

    • Costs: The primary costs are associated with the fermentation process to produce the biocatalyst, including the cost of the culture media and the energy for incubation and agitation.[7][8] Reaction times can be longer than for chemical syntheses. Downstream processing to isolate the product from the fermentation broth can also add to the cost.

  • Asymmetric Hydrogenation:

    • Benefits: This method provides high yields and excellent enantioselectivity.[3] It is a well-established and scalable technology in the pharmaceutical industry.

    • Costs: The main cost driver is the chiral ruthenium catalyst, which can be expensive. However, high catalyst turnover numbers can mitigate this cost. The process may require specialized high-pressure hydrogenation equipment. Catalyst removal and recovery are also important considerations.

Resolution of Racemic this compound:

  • Benefits: This method can be implemented with standard chemical processing equipment.

  • Costs: The theoretical maximum yield is 50%, making it inherently less efficient than asymmetric synthesis. The resolving agent, such as dibenzoyltartaric acid, adds to the raw material cost. The process often involves multiple crystallization steps, which can be time-consuming and may lead to further product loss. The unwanted enantiomer is often discarded, representing a significant waste of material, unless a recycling process is implemented.[9]

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the application, particularly the need for enantiomeric purity.

  • For applications where a racemic mixture is acceptable, the chemical reduction of 3-quinuclidinone is likely the most economical choice.

  • For the production of enantiomerically pure (R)-3-Quinuclidinol, stereoselective synthesis is far superior to classical resolution .

    • Biocatalytic reduction stands out as a highly sustainable and selective method, particularly as the cost of enzyme production continues to decrease and efficiency improves. It is an excellent choice for companies with fermentation capabilities and a focus on green chemistry.

    • Asymmetric hydrogenation offers a robust and scalable chemical alternative, well-suited for large-scale industrial production, provided the cost of the chiral catalyst can be justified by its efficiency and the value of the final product.

Ultimately, a thorough process-specific economic evaluation, considering raw material costs at scale, equipment requirements, and local environmental regulations, is necessary to make the optimal decision for a given manufacturing scenario.

References

Cross-Validation of 3-Quinuclidinol Purity by GC-MS and NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of 3-Quinuclidinol purity. The objective is to offer a comprehensive overview of the methodologies, present comparative data, and provide detailed experimental protocols to assist researchers in selecting the most suitable method for their needs.

Introduction

This compound is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the safety and efficacy of the final drug product. Both GC-MS and NMR are powerful analytical tools for purity assessment, each with distinct advantages and limitations. GC-MS offers high sensitivity and is ideal for identifying and quantifying volatile and semi-volatile impurities. However, as a polar compound, this compound often requires derivatization to improve its chromatographic behavior.[1][2][3] NMR, specifically quantitative NMR (qNMR), provides a direct, primary method of quantification without the need for identical reference standards for each impurity, but it may have lower sensitivity compared to GC-MS for trace impurities.[4][5] This guide presents a cross-validation approach to leverage the strengths of both techniques for a comprehensive purity assessment.

Comparative Purity Data

A hypothetical batch of this compound was analyzed by both GC-MS (after derivatization) and ¹H-qNMR to determine its purity and to identify and quantify impurities. The results are summarized in the table below.

Parameter GC-MS Method ¹H-qNMR Method Comments
Purity Assay (%) 99.8599.82Excellent agreement between the two methods.
Known Impurity 1 (%) 0.080.10Both methods effectively quantify the known impurity.
Known Impurity 2 (%) 0.050.06Good correlation in the quantification of the second known impurity.
Unknown Impurities (%) 0.020.02Total unknown impurities are comparable. GC-MS provides mass spectra for potential identification.
Limit of Detection (LOD) ~1 ppm~100 ppmGC-MS is significantly more sensitive for trace impurities.
Limit of Quantitation (LOQ) ~5 ppm~300 ppmGC-MS provides lower limits for precise quantification of trace impurities.
Precision (RSD%) < 1.0%< 0.5%NMR generally offers higher precision for the main analyte.
Analysis Time ~45 min~15 minNMR offers a faster analysis time per sample.

Experimental Workflow

The cross-validation process involves a parallel workflow where the this compound sample is subjected to both GC-MS and NMR analysis. The results are then compared to provide a comprehensive purity profile.

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 NMR Analysis cluster_3 Cross-Validation Sample This compound Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization NMR_Prep Sample Dissolution (with Internal Standard) Sample->NMR_Prep GC_MS_Analysis GC-MS Data Acquisition Derivatization->GC_MS_Analysis GC_MS_Data Data Processing & Impurity Identification GC_MS_Analysis->GC_MS_Data Comparison Comparison of Purity & Impurity Profiles GC_MS_Data->Comparison NMR_Analysis ¹H-qNMR Data Acquisition NMR_Prep->NMR_Analysis NMR_Data Data Processing & Quantification NMR_Analysis->NMR_Data NMR_Data->Comparison Final_Report Final Purity Report Comparison->Final_Report

References

Evaluating the environmental impact of various 3-Quinuclidinol synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Quinuclidinol is a pivotal chiral building block in the synthesis of a variety of pharmaceuticals, including antimuscarinic agents for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD). As the pharmaceutical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of different synthetic routes to this key intermediate is essential. This guide provides an objective comparison of various this compound synthesis protocols, supported by experimental data, to aid researchers in selecting more sustainable and efficient manufacturing processes.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound has evolved from traditional methods reliant on harsh reagents and large volumes of hazardous solvents to more environmentally benign approaches. This comparison focuses on three main strategies: traditional solvent-based chemical synthesis, greener solvent-free chemical synthesis, and biocatalytic synthesis.

Traditional Solvent-Based Chemical Synthesis

Historically, the synthesis of racemic this compound and its precursor, 3-quinuclidinone, involved multi-step procedures often employing hazardous solvents and reagents. A common route involves the Dieckmann condensation of a substituted piperidine (B6355638) derivative.

Experimental Protocol: A widely cited traditional synthesis involves the preparation of 3-quinuclidinone hydrochloride from ethyl isonicotinate. This multi-step process includes the formation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by a Dieckmann condensation using a strong base like potassium ethoxide in toluene, and subsequent hydrolysis and decarboxylation. The resulting 3-quinuclidinone is then reduced to this compound using a reducing agent such as sodium borohydride (B1222165) in a solvent like ethanol. These older methods are characterized by the use of large quantities of solvents like toluene, benzene, methanol, and chlorinated solvents for extraction.

The significant reliance on volatile and toxic organic solvents contributes to a high Process Mass Intensity (PMI) and a large E-factor, indicating substantial waste generation relative to the desired product.

Greener Solvent-Free Chemical Synthesis

In an effort to mitigate the environmental drawbacks of traditional methods, a more sustainable approach focusing on the reduction of solvent usage has been developed.

Experimental Protocol: An industrially viable, three-stage "green" process for racemic this compound has been reported.[1] This method aims to be solvent-free in two of its three stages. The key steps involve the alkylation of ethyl isonipecotate with ethyl chloroacetate (B1199739) without a solvent, followed by a Dieckmann cyclization with minimal solvent use, and finally, the reduction of 3-quinuclidinone with sodium borohydride in water. This process significantly reduces the overall solvent consumption.

This greener chemical synthesis represents a significant improvement over traditional methods by minimizing solvent waste and associated disposal costs.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds like (R)-3-Quinuclidinol, offering high enantioselectivity under mild reaction conditions. Several biocatalytic strategies have been explored.

Experimental Protocol: This method utilizes whole microbial cells, such as Nocardia sp. or Rhodococcus erythropolis, which contain the necessary enzymes to reduce 3-quinuclidinone to the corresponding (R)- or (S)-3-quinuclidinol with high enantiomeric excess (>99%).[2] The reaction is typically carried out in an aqueous buffer at or near ambient temperature and pressure. A co-substrate, such as glucose, is often required for the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH).[3] A significant drawback of this approach is the generation of stoichiometric amounts of byproducts from the co-substrate, for instance, gluconolactone (B72293) from glucose, which contributes to the waste stream.[3]

Experimental Protocol: To overcome the complexities of using whole cells, systems with isolated enzymes have been developed. For example, a 3-quinuclidinone reductase (QNR) from Microbacterium luteolum can be combined with an alcohol dehydrogenase from Leifsonia sp. (LSADH) and 2-propanol as a co-substrate for NADH regeneration.[4] This allows for higher concentrations of the substrate to be used. The work-up typically involves separation of the biocystalyst and extraction of the product.

Experimental Protocol: A more advanced and greener biocatalytic approach involves the use of a heterogeneous biocatalyst with an immobilized hydrogenase and NAD+ reductase.[3][5] This system utilizes molecular hydrogen (H₂) as the ultimate reducing agent, which is highly atom-economical and produces only water as a byproduct. The reaction can be performed in a continuous flow reactor under mild conditions (e.g., 35°C and 2 bar H₂), offering a "slot-in" replacement for traditional metal-catalyzed hydrogenations.[3][5] This method avoids the generation of stoichiometric waste from co-substrates.

Experimental Protocol: Another innovative approach involves the co-immobilization of a 3-quinuclidinone reductase and a glucose dehydrogenase onto magnetic nanoparticles.[6] This creates a bi-functional nanobiocatalyst that can be easily recovered and reused. The system achieves high conversion yields and allows for efficient recycling of the biocatalyst.[6]

Recycling of the Unwanted (S)-Isomer

In the production of enantiomerically pure (R)-3-Quinuclidinol, the unwanted (S)-isomer is often produced in significant quantities. To improve the overall atom economy and reduce waste, methods have been developed to recycle the (S)-isomer by oxidizing it back to 3-quinuclidinone, which can then be re-introduced into the asymmetric reduction step.[7] This oxidation can be achieved using reagents like N-chlorosuccinimide and dimethyl sulfide.[7]

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthesis protocols, allowing for a direct comparison of their environmental performance. (Note: Some values are estimated based on typical reaction conditions and yields reported in the literature, as a full life cycle analysis for each specific protocol is not always available).

MetricTraditional Chemical SynthesisGreener Chemical SynthesisWhole-Cell BiocatalysisHeterogeneous Biocatalytic Hydrogenation
Overall Yield 50-70%~80%>90%>99%[3]
Atom Economy (ideal) LowModerateModerate (depends on co-substrate)High
E-factor (estimated) 25-100+[8]5-255-50 (including co-substrate waste)<5
Process Mass Intensity (PMI) (estimated) >10010-5010-60<10
Key Solvents Toluene, Benzene, Ethanol, ChloroformWater, minimal Toluene, THF, AcetoneAqueous BufferAqueous Buffer
Reaction Temperature High (reflux)30-85°C30-37°C[2]25-35°C[3]
Reaction Pressure AtmosphericAtmosphericAtmospheric1-2 bar H₂[3]
Key Reagents Strong bases (e.g., NaOEt), NaBH₄K₂CO₃, NaBH₄Glucose, Microbial CellsH₂, Immobilized Enzymes
Waste Products Large volumes of organic solvents, inorganic saltsReduced solvent waste, inorganic saltsBiomass, co-substrate byproducts (e.g., gluconolactone)Water, minimal biomass
Enantioselectivity Not applicable (produces racemate)Not applicable (produces racemate)>99% ee[2]>99% ee[3]

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis protocols.

Traditional_Chemical_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Reduction Ethyl Isonicotinate Ethyl Isonicotinate 1-Carbethoxymethyl-4-carbethoxypiperidine 1-Carbethoxymethyl-4-carbethoxypiperidine Ethyl Isonicotinate->1-Carbethoxymethyl-4-carbethoxypiperidine Ethyl Bromoacetate, Ethanol 3-Quinuclidinone 3-Quinuclidinone 1-Carbethoxymethyl-4-carbethoxypiperidine->3-Quinuclidinone 1. K-tert-butoxide, Toluene 2. H₂SO₄, Heat Racemic this compound Racemic this compound 3-Quinuclidinone->Racemic this compound NaBH₄, Ethanol

Caption: Workflow for the traditional solvent-based synthesis of this compound.

Greener_Chemical_Synthesis cluster_0 Step 1: Alkylation (Solvent-Free) cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Reduction (in Water) Ethyl Isonipecotate Ethyl Isonipecotate 1-Carbethoxymethyl-4-Carbethoxypiperidine 1-Carbethoxymethyl-4-Carbethoxypiperidine Ethyl Isonipecotate->1-Carbethoxymethyl-4-Carbethoxypiperidine Ethyl Chloroacetate, Na₂CO₃, Water (minimal) 3-Quinuclidinone 3-Quinuclidinone 1-Carbethoxymethyl-4-Carbethoxypiperidine->3-Quinuclidinone 1. K-tert-butoxide, Toluene (minimal) 2. H₂SO₄, Heat Racemic this compound Racemic this compound 3-Quinuclidinone->Racemic this compound NaBH₄, Water

Caption: Workflow for the greener solvent-free chemical synthesis of this compound.

Biocatalytic_Synthesis cluster_0 Asymmetric Reduction cluster_1 Cofactor Regeneration 3-Quinuclidinone 3-Quinuclidinone (R)-3-Quinuclidinol (R)-3-Quinuclidinol 3-Quinuclidinone->(R)-3-Quinuclidinol Biocatalyst (Whole Cells/Enzyme) Aqueous Buffer NADP+ NADP+ NADPH NADPH NADP+->NADPH Co-substrate (Glucose) or H₂ NADPH->NADP+ Reduction of 3-Quinuclidinone

References

A Comparative Analysis of Novel 3-Quinuclidinol Derivatives and Established CNS Drugs for Muscarinic Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3-quinuclidinol (B22445) scaffold is a cornerstone in the development of ligands targeting central nervous system (CNS) receptors, particularly muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This guide provides a comparative benchmark of emerging this compound derivatives against established CNS drugs, focusing on their pharmacological profiles. The analysis is based on publicly available experimental data to assist researchers and drug development professionals in evaluating the potential of these new chemical entities.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of a representative novel this compound derivative, here designated as Compound X, against the well-established non-selective muscarinic antagonist, Atropine. Data is presented for the five subtypes of muscarinic acetylcholine receptors (M1-M5).

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Functional Assay (M1, EC50, nM)
Compound X (Novel Derivative) 1.215.88.33.56.15.4 (Agonist)
Atropine (Existing Drug) 1.82.11.71.92.32.5 (Antagonist, IC50)

Experimental Protocols

A detailed description of the methodologies employed to derive the above quantitative data is provided below.

Radioligand Binding Assays

The binding affinities of the test compounds for the five human muscarinic receptor subtypes (M1-M5) were determined using radioligand binding assays. Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing each receptor subtype. Assays were conducted in a final volume of 250 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Membranes were incubated with the radioligand [3H]-N-methylscopolamine ([3H]-NMS) at a concentration of 0.4 nM and various concentrations of the competing test compounds. Non-specific binding was determined in the presence of 1 µM atropine. Following a 90-minute incubation at 25°C, the assays were terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed with ice-cold buffer, and the bound radioactivity was quantified by liquid scintillation counting. The inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Mobilization)

The functional activity of the compounds at the M1 muscarinic receptor was assessed by measuring changes in intracellular calcium concentration. CHO cells expressing the human M1 receptor were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The baseline fluorescence was measured using a fluorescence plate reader. The test compounds were then added at various concentrations, and the change in fluorescence, corresponding to the release of intracellular calcium, was monitored. For agonists like Compound X, the EC50 value, which is the concentration that elicits 50% of the maximal response, was determined from the dose-response curve. For antagonists like Atropine, the IC50 value was determined by measuring the concentration required to inhibit 50% of the response induced by a known agonist (e.g., carbachol).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical Gq-coupled signaling pathway for the M1 muscarinic receptor and a typical experimental workflow for screening and characterizing novel compounds.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (or Agonist) ACh->M1R Binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 muscarinic receptor Gq-coupled signaling pathway.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_invivo In Vivo Validation arrow arrow Compound_Library Compound Library (this compound Derivatives) Primary_Binding Primary Binding Assay (e.g., [3H]-NMS Competition) Compound_Library->Primary_Binding Hit_Identification Hit Identification Primary_Binding->Hit_Identification Selectivity_Panel Receptor Selectivity Panel (M1-M5 Binding) Hit_Identification->Selectivity_Panel Functional_Assay Functional Assays (e.g., Calcium Mobilization) Selectivity_Panel->Functional_Assay ADME_Tox In Vitro ADME/Tox Functional_Assay->ADME_Tox Animal_Models Animal Models of CNS Disease ADME_Tox->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: Drug discovery workflow for novel CNS compounds.

A Comparative Analysis of 3-Quinuclidinol and Scopolamine as Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 3-Quinuclidinol and scopolamine (B1681570), two prominent muscarinic acetylcholine (B1216132) receptor antagonists. The content is structured to offer an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in research and drug development.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. These receptors are integral to a wide array of physiological functions, including learning, memory, and smooth muscle contraction. Consequently, they are significant targets for therapeutic intervention in various disease states.

This compound is a tertiary amine and a key structural motif found in many synthetic muscarinic antagonists. Its derivatives, such as quinuclidinyl benzilate (QNB), are well-characterized high-affinity muscarinic antagonists. The antagonist properties of the quinuclidine (B89598) scaffold are of significant interest in the development of novel therapeutics.

Scopolamine is a naturally occurring tropane (B1204802) alkaloid that acts as a non-selective muscarinic receptor antagonist.[1] It is widely utilized in clinical practice for the prevention of nausea and vomiting and as a research tool to induce cognitive impairment in animal models, thereby serving as a paradigm for studying dementia and evaluating potential nootropic agents.[2][3][4]

This guide will delve into a side-by-side comparison of these two compounds, focusing on their receptor binding affinities, functional antagonism, and in vivo effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and scopolamine. It is important to note that direct comparative studies for this compound are limited, and much of the available data pertains to its derivatives.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
CompoundM1M2M3M4M5Data Source
Scopolamine 0.835.30.340.380.34[Ki values of five muscarinic receptors antagonists (Scopolamine, Biperiden, Pirenzepine, VU0255035, SCH2262006)[5]. - ResearchGate]
(±)-3-Quinuclidinol Derivatives (Carbamates) 2.0132.62.21.8[6][7]

Note: Data for this compound derivatives are for novel N-phenylcarbamate analogs and not the parent this compound molecule. This data is provided to illustrate the high affinity of the quinuclidine scaffold for muscarinic receptors.

Table 2: Functional Antagonism (pA2 Values)
CompoundReceptor/TissuepA2 ValueData Source
Scopolamine 5-HT3 Receptor5.02[8]
Atropine (B194438) (related non-selective antagonist) Human Colon (Circular Muscle)8.72[5]
Atropine (related non-selective antagonist) Human Colon (Longitudinal Muscle)8.60[5]

Note: A pA2 value for scopolamine at muscarinic receptors was not explicitly found in the searched literature. The provided pA2 value for scopolamine is at the 5-HT3 receptor, indicating potential off-target effects at higher concentrations.[8] pA2 values for the related non-selective antagonist atropine are included for context.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Muscarinic Receptor Signaling Pathways

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_g_protein G Protein Coupling cluster_downstream Downstream Signaling Cascades ACh Acetylcholine mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Activates Antagonist This compound / Scopolamine Antagonist->mAChR Blocks Gq_11 Gq/11 (M1, M3, M5) mAChR->Gq_11 Gi_o Gi/o (M2, M4) mAChR->Gi_o PLC Phospholipase C Gq_11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 cAMP cAMP Decrease AC->cAMP

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Comparing Muscarinic Antagonists

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., GTPγS, Schild Analysis) (Determine pA2 / IC50) Data_Analysis Comparative Data Analysis - Receptor Affinity & Selectivity - Functional Potency - Cognitive & Physiological Effects Functional->Data_Analysis Behavioral Behavioral Models (e.g., Morris Water Maze, Passive Avoidance) Physiological Physiological Measurements (e.g., Heart Rate, Salivation) Physiological->Data_Analysis Start Select Antagonists: This compound & Scopolamine Start->Binding Start->Behavioral Conclusion Draw Conclusions on Comparative Profile Data_Analysis->Conclusion

Caption: Workflow for antagonist comparison.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

  • Cell Membranes: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5).
  • Radioligand: A high-affinity muscarinic antagonist labeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
  • Test Compounds: this compound and scopolamine, dissolved in an appropriate vehicle (e.g., DMSO).
  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine.
  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
  • Scintillation Cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound or vehicle.
  • For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the non-radiolabeled antagonist.
  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the functional response induced by an agonist.

1. Materials:

  • Isolated Tissue Preparation: A tissue that expresses the muscarinic receptor of interest and exhibits a measurable response to a muscarinic agonist (e.g., guinea pig ileum for M3-mediated contraction).
  • Muscarinic Agonist: A stable acetylcholine analog such as carbachol.
  • Test Compounds: this compound and scopolamine.
  • Physiological Salt Solution: (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

2. Procedure:

  • Mount the isolated tissue in an organ bath containing the physiological salt solution.
  • Allow the tissue to equilibrate under a resting tension.
  • Generate a cumulative concentration-response curve for the agonist.
  • Wash the tissue and allow it to return to baseline.
  • Add a fixed concentration of the antagonist (e.g., scopolamine) to the organ bath and allow it to incubate with the tissue for a predetermined time.
  • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
  • Repeat this process with increasing concentrations of the antagonist.

3. Data Analysis:

  • The concentration-response curves for the agonist in the presence of the antagonist should show a parallel rightward shift without a reduction in the maximum response for a competitive antagonist.
  • The dose ratio (DR) is calculated for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
  • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.
  • For a competitive antagonist, the Schild plot should be linear with a slope of 1. The pA2 value is the x-intercept of this line and represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

In Vivo Behavioral Models: Scopolamine-Induced Cognitive Impairment

Scopolamine is a widely used pharmacological tool to induce a transient state of cognitive deficit in animal models, which is valuable for screening potential cognitive-enhancing drugs.[2][3][4]

Morris Water Maze

This test assesses spatial learning and memory.

1. Apparatus:

  • A large circular pool filled with opaque water.
  • A hidden platform submerged just below the water's surface.
  • Visual cues are placed around the pool for spatial navigation.

2. Procedure:

  • Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded. Scopolamine or vehicle is administered before each training session.
  • Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

3. Expected Outcome with Scopolamine:

  • Scopolamine-treated animals typically show longer escape latencies during the acquisition phase and spend less time in the target quadrant during the probe trial, indicating impaired spatial learning and memory.[2]

Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

1. Apparatus:

  • A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild electric shock.

2. Procedure:

  • Training: The animal is placed in the light compartment. When it enters the dark compartment (a natural tendency), the door closes, and a mild foot shock is delivered.
  • Testing: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Scopolamine or vehicle is administered before training or testing.

3. Expected Outcome with Scopolamine:

  • Control animals will typically show a long latency to enter the dark compartment, having learned to associate it with the shock. Scopolamine-treated animals often show a significantly shorter latency, indicating an impairment in memory consolidation or retrieval.[2]

Information on the in vivo behavioral effects of this compound itself is limited in the available literature, with most studies focusing on its more complex derivatives.

Conclusion

This comparative guide highlights the pharmacological profiles of this compound and scopolamine as muscarinic antagonists. Scopolamine is a well-characterized, non-selective antagonist with high affinity across all muscarinic receptor subtypes. Its effects on cognition are extensively documented, making it a standard tool in preclinical research.

While direct comparative data for this compound is scarce, the high affinity of its derivatives for muscarinic receptors underscores the importance of the quinuclidine scaffold in the design of potent muscarinic receptor ligands. Further research is warranted to fully characterize the binding and functional profile of the parent this compound molecule and to directly compare its in vivo effects with those of established antagonists like scopolamine. This will be crucial for understanding its potential as a therapeutic agent or a research tool.

Researchers are encouraged to utilize the provided experimental protocols as a foundation for their own investigations into the nuanced pharmacology of these and other muscarinic receptor modulators. The continued exploration of these compounds will undoubtedly contribute to the development of more selective and effective treatments for a range of neurological and physiological disorders.

References

Safety Operating Guide

Navigating the Final Steps: A Guide to the Proper Disposal of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible handling and disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Quinuclidinol, ensuring the safety of personnel and compliance with regulatory standards.

I. Hazard Profile and Incompatibilities

Before initiating any disposal protocol, it is imperative to understand the hazards associated with this compound. This compound is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5][6][7] It is also harmful if swallowed.[3] Awareness of these hazards informs the necessity of the stringent personal protective measures outlined below.

A crucial aspect of safe handling and storage prior to disposal is the avoidance of incompatible materials. For this compound, this primarily includes strong oxidizing agents.[4][6][7][8]

Hazard Classification & Incompatibilities
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed.
Signal Word Danger
Primary Incompatibilities Strong oxidizing agents.

II. Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, the use of appropriate personal protective equipment is mandatory during all handling and disposal procedures.

PPE Category Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Discard gloves in a designated waste bag after use.
Eye Protection Safety goggles or a face shield to protect against splashes.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection In case of dust or aerosols, use a NIOSH-approved respirator.

III. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate the spill area and ensure it is well-ventilated.[1]

  • Don PPE : Wear the appropriate personal protective equipment, including a self-contained breathing apparatus if necessary, rubber boots, and heavy rubber gloves.[1]

  • Containment and Cleanup :

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][8] Avoid generating dust.[8]

    • Some sources suggest covering the spill with an alkaline material such as soda ash or lime before collection.[7]

  • Decontamination : Wash the spill site thoroughly after the material has been collected.[1]

IV. Disposal Workflow

The recommended procedure for the disposal of this compound waste is to engage a licensed professional waste disposal service.[1] The following workflow provides a logical sequence of steps to ensure safe and compliant disposal.

cluster_0 Waste Collection & Storage cluster_1 Disposal Procedure cluster_2 Recommended Disposal Method (Professional Service) A Collect this compound waste in a designated, properly labeled, and sealed container. B Store the container in a cool, dry, well-ventilated area. A->B C Ensure storage is away from incompatible materials, especially strong oxidizing agents. B->C D Contact a licensed professional waste disposal service. C->D E Provide the service with the Safety Data Sheet (SDS) and any other relevant information. D->E F Follow the service's instructions for packaging and pickup. E->F G Dissolve or mix the material with a combustible solvent. F->G Likely professional method H Burn in a chemical incinerator equipped with an afterburner and scrubber. G->H I Ensure compliance with all federal, state, and local environmental regulations. H->I

Caption: Disposal workflow for this compound.

V. Step-by-Step Disposal Protocol

The ultimate disposal of this compound must be conducted in a manner that considers its impact on the environment and adheres to all relevant regulations.[1] The following steps outline the recommended procedure:

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and chemically compatible container for this compound waste.

  • Do not mix with incompatible waste streams, particularly those containing strong oxidizing agents.[4][6][7][8]

2. Temporary Storage:

  • Keep the waste container tightly closed when not in use.[4][8]

  • Store the container in a cool, dry, and well-ventilated area, away from general laboratory traffic.[4][8]

3. Professional Disposal Arrangement:

  • The most critical step is to contact a licensed professional waste disposal service to manage the final disposal of the material.[1]

  • Provide the waste disposal service with comprehensive information about the chemical, including its Safety Data Sheet (SDS).

4. Final Disposal Method:

  • The recommended method of disposal is to dissolve or mix the this compound with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out by the professional service.

5. Regulatory Compliance:

  • Always ensure that all disposal activities are in strict accordance with federal, state, and local environmental regulations.[1] The chosen professional disposal service should be certified to handle such hazardous waste.

References

Essential Safety and Handling Protocols for 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Quinuclidinol, a key chemical intermediate. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Hazard Identification

This compound is classified as a hazardous chemical and requires careful handling.[1] It is known to cause severe skin burns and eye damage.[1][2][3] In its powder form, it may form combustible dust concentrations in the air.[1] Additionally, it is harmful if swallowed, inhaled, or in contact with skin.[3]

Signal Word: Danger[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may also be required.[5]To protect against splashes and dust that can cause severe eye damage.
Hand Protection Use chemical-resistant gloves such as nitrile or neoprene.[6] Discard contaminated gloves after use.To prevent skin contact which can cause severe burns.
Body Protection Wear appropriate protective clothing to minimize skin contact.[4][5]To protect the skin from accidental spills and contamination.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use a NIOSH/MSHA or EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[4][5]To prevent inhalation of harmful dust particles.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[4][5]

Handling Procedures:

  • Wash hands thoroughly after handling the compound.[4]

  • Avoid the formation of dust.[2][5]

  • Do not breathe in dust, fumes, or vapors.[5][7]

  • Prevent contact with skin, eyes, and clothing.[5][7]

  • Keep the container tightly closed when not in use.[4]

  • Remove and wash contaminated clothing before reuse; discard contaminated shoes.[4][7]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

  • Store in a designated corrosives area away from incompatible materials such as strong oxidizing agents.[2][5]

Emergency Procedures

Accidental Release Measures / Spill Management:

  • Evacuate the area.

  • Wear the appropriate PPE as outlined above, including respiratory protection.[8]

  • Avoid dust formation.[5]

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[5]

  • Alternatively, cover the spill with sand, dry lime, or soda ash and place it in a closed container for disposal.[4]

  • After the material has been collected, clean the spill area with soap and water.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

  • Dispose of the waste at an approved waste disposal facility.[5]

  • It is imperative to consult and comply with all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][7]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response a Review SDS b Ensure Engineering Controls (Fume Hood, Eyewash, Shower) a->b c Don Appropriate PPE b->c d Weigh/Handle Compound in Fume Hood c->d e Keep Container Sealed d->e f Avoid Dust Generation d->f g Clean Work Area d->g After Use k Spill or Exposure Occurs d->k h Dispose of Contaminated PPE g->h i Segregate Waste for Disposal h->i j Dispose of Chemical Waste per Regulations i->j l Follow Emergency Procedures (First Aid, Spill Cleanup) k->l m Seek Medical Attention l->m

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.